Product packaging for (2-Methylpyridin-3-yl)methanamine(Cat. No.:CAS No. 58539-64-3)

(2-Methylpyridin-3-yl)methanamine

Cat. No.: B1312839
CAS No.: 58539-64-3
M. Wt: 122.17 g/mol
InChI Key: YMROUWDKBBTAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Methylpyridin-3-yl)methanamine (CAS 58539-64-3) is a high-value chemical building block with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol . This amine is supplied with a minimum purity of 98% and is characterized by a boiling point of 222.8°C at 760 mmHg . As a versatile scaffold in medicinal chemistry and drug discovery, this compound is primarily utilized in pharmaceutical research for the synthesis of more complex molecules. Its structure, featuring both an aminomethyl group and a methyl-substituted pyridine ring, makes it a key intermediate in constructing active pharmaceutical ingredients (APIs) and biologically active compounds. Researchers employ it in various synthetic transformations, including amide bond formation, reductive amination, and as a precursor in metal-catalyzed cross-coupling reactions. The compound should be stored in a dry and sealed environment to ensure stability . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. All necessary documentation, including MSDS, NMR, and HPLC data, is available to support your research and development efforts .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2 B1312839 (2-Methylpyridin-3-yl)methanamine CAS No. 58539-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMROUWDKBBTAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465674
Record name (2-methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58539-64-3
Record name (2-methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2-Methylpyridin-3-yl)methanamine (CAS Number: 58539-64-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-3-yl)methanamine, with CAS number 58539-64-3, is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring with a methyl group at the 2-position and an aminomethyl group at the 3-position, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide offers a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its potential applications in drug development, particularly as a scaffold for kinase inhibitors.

Physicochemical Properties

PropertyThis compound(3-Methylpyridin-2-yl)methanamine (Isomer)2-Methylpyridine (Related Compound)
CAS Number 58539-64-3153936-26-6109-06-8
Molecular Formula C₇H₁₀N₂C₇H₁₀N₂C₆H₇N
Molecular Weight 122.17 g/mol [1]122.17 g/mol 93.13 g/mol
Boiling Point Not available218.4±25.0 °C (predicted)128-129 °C
Density Not available1.027±0.06 g/cm³ (predicted)0.943 g/cm³
Flash Point Not available106.5±10.2 °C (predicted)27 °C
Storage Temperature Not available2-8°C (recommended)Room Temperature

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitrile, 2-methyl-3-cyanopyridine (also known as 2-methyl-3-pyridinecarbonitrile). This transformation can be achieved using several reducing agents, with Raney Nickel and Lithium Aluminum Hydride (LAH) being two of the most prevalent.

Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow Start 2-Methyl-3-cyanopyridine Process Reduction Reaction Start->Process End This compound Process->End

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

3.2.1. Method A: Catalytic Hydrogenation using Raney Nickel

Catalytic hydrogenation with Raney Nickel is a widely used method for the reduction of nitriles to primary amines. It is often favored for its relatively mild reaction conditions and ease of product isolation.

Materials:

  • 2-Methyl-3-cyanopyridine

  • Raney Nickel (activated slurry in water or ethanol)

  • Methanol or Ethanol (solvent)

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation apparatus (e.g., Parr shaker)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable pressure vessel, a solution of 2-methyl-3-cyanopyridine in methanol or ethanol is prepared. A small amount of ammonia can be added to the solvent to minimize the formation of secondary amine byproducts.

  • A catalytic amount of activated Raney Nickel slurry is carefully added to the solution under an inert atmosphere.

  • The vessel is sealed and purged with hydrogen gas multiple times to remove any residual air.

  • The reaction mixture is then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi) and agitated at room temperature or with gentle heating.

  • The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction is carefully depressurized, and the mixture is filtered through a pad of filter aid to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, especially when dry. The filter cake should be kept wet with solvent and disposed of appropriately.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

3.2.2. Method B: Reduction using Lithium Aluminum Hydride (LAH)

Lithium Aluminum Hydride is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency. This method is particularly useful when catalytic hydrogenation is not effective or desired.

Materials:

  • 2-Methyl-3-cyanopyridine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

Procedure:

  • A three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet is dried thoroughly and assembled.

  • A suspension of Lithium Aluminum Hydride in anhydrous diethyl ether or THF is prepared in the flask under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • A solution of 2-methyl-3-cyanopyridine in the same anhydrous solvent is added dropwise from the dropping funnel to the LAH suspension at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by TLC.

  • The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). Caution: The quenching of LAH is highly exothermic and liberates hydrogen gas. This step must be performed slowly and with adequate cooling and ventilation.

  • The resulting granular precipitate is filtered off and washed with fresh solvent.

  • The combined filtrate and washings are dried over anhydrous sodium sulfate or magnesium sulfate.

  • The solvent is removed under reduced pressure to afford the crude this compound, which can be further purified by distillation.

Spectral Characterization (Representative Data)

As explicit spectral data for this compound is scarce, the following represents expected spectral characteristics based on its structure and data from analogous compounds.

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the methyl protons, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effects of the methyl and aminomethyl groups.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methyl and methylene groups will appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

4.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (122.17 g/mol ). Common fragmentation patterns would involve the loss of the amino group or cleavage of the bond between the methylene group and the pyridine ring.

Applications in Drug Discovery and Development

The aminomethylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of this compound are of significant interest for the development of novel therapeutics.

5.1. Role as a Scaffold for Kinase Inhibitors

Many aminomethylpyridine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The primary amine of this compound provides a convenient handle for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize binding to the target kinase.

5.2. Representative Signaling Pathway: Kinase Inhibition

The diagram below illustrates a generalized signaling pathway that can be targeted by kinase inhibitors derived from the this compound scaffold. For instance, many kinase inhibitors target the ATP-binding site of receptor tyrosine kinases (RTKs) or intracellular kinases in pathways like the MAPK/ERK or PI3K/Akt pathways, which are often dysregulated in cancer.

Kinase_Inhibitor_Pathway Representative Kinase Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

References

physical and chemical properties of (2-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (2-Methylpyridin-3-yl)methanamine. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and visual representations of key processes.

Core Properties and Data

This compound, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and materials science. Its structural features, combining a pyridine ring with a primary aminomethyl group, offer diverse opportunities for chemical modification and interaction with biological targets.

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some experimental data is available, many properties are based on computational models.

PropertyValueSource
IUPAC Name This compound-
CAS Number 58539-64-3[1][2]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
Appearance Data not available in search results-
Melting Point Data not available in search results-
Boiling Point Data not available in search results-
Density Data not available in search results-
pKa Data not available in search results-
Solubility Data not available in search results-
Computed TPSA 38.91 Ų[1]
Computed LogP 0.84872[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of its primary amine and pyridine functionalities.

  • Amine Group Reactivity : The primary amine group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and reductive amination. It can also act as a base to accept protons.[3]

  • Pyridine Ring : The pyridine ring is a weak base and can be protonated or alkylated at the nitrogen atom. The ring can also undergo electrophilic substitution, although it is generally less reactive than benzene.

  • Chemical Stability : The compound is expected to be stable under standard storage conditions. However, it should be stored in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4][5]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a plausible synthetic route can be derived from common organic chemistry transformations and information on related compounds. A common and effective method would be the reduction of the corresponding nitrile, 2-methyl-3-cyanopyridine, or the reductive amination of the corresponding aldehyde, 2-methylnicotinaldehyde. An alternative pathway involves the conversion of the corresponding alcohol, (2-methylpyridin-3-yl)methanol.

This two-step protocol is based on the synthesis of the precursor alcohol, (2-methylpyridin-3-yl)methanol[6], followed by its conversion to the amine.

Step 1: Synthesis of 3-(Bromomethyl)-2-methylpyridine

  • Apparatus : A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Procedure :

    • Dissolve (2-methylpyridin-3-yl)methanol in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide dropwise to the stirred solution.[6]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 hours.[6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)-2-methylpyridine.

Step 2: Synthesis of this compound

  • Apparatus : A sealed reaction vessel suitable for reactions with ammonia.

  • Procedure :

    • Dissolve the crude 3-(bromomethyl)-2-methylpyridine from Step 1 in a solution of ammonia in methanol.

    • Seal the vessel and heat the mixture. The reaction temperature and time will need to be optimized.

    • Monitor the reaction by TLC or GC-MS.

    • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue using column chromatography on silica gel to obtain this compound.

  • Purification : The crude product can be purified by standard laboratory techniques. Column chromatography using silica gel is a common method. The choice of eluent (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) would need to be optimized.

  • Analysis : The identity and purity of the compound can be confirmed using a suite of analytical techniques.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule. Spectroscopic data for the precursor alcohol is available and can serve as a reference.[8]

    • Mass Spectrometry (MS) : To confirm the molecular weight of the compound.

    • Infrared (IR) Spectroscopy : To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.

    • Gas Chromatography/Mass Spectrometry (GC/MS) : To assess the purity of the compound and identify any volatile impurities.[7]

Visualizations

The following diagrams, created using the DOT language, illustrate a potential synthetic workflow and a conceptual application in drug discovery.

G cluster_synthesis Synthetic Workflow cluster_purification Purification & Analysis SM (2-Methylpyridin-3-yl)methanol INT 3-(Bromomethyl)-2-methylpyridine SM->INT PBr₃, DCM PROD This compound INT->PROD NH₃, MeOH PUR Column Chromatography PROD->PUR ANA NMR, MS, IR, GC/MS PUR->ANA

Caption: Proposed synthetic workflow for this compound.

G cluster_drug_discovery Conceptual Drug Discovery Application Scaffold This compound Scaffold Library Compound Library Synthesis Scaffold->Library Derivatization Screening High-Throughput Screening (e.g., against MmpL3) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead SAR Studies Candidate Preclinical Candidate Lead->Candidate

Caption: Role as a scaffold in a drug discovery pipeline.[9]

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[10] Personal protective equipment (PPE), including safety glasses, impermeable gloves, and a lab coat, should be worn.[10][11] Avoid direct contact with the substance, and do not breathe vapors or mists.[5][10] In case of accidental contact, drench the affected skin with running water and for eye contact, bathe the eye with running water for 15 minutes and consult a doctor.[10] All waste material must be disposed of in accordance with national and local regulations.

References

Elucidation of (2-Methylpyridin-3-yl)methanamine Structure: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-3-yl)methanamine, a substituted pyridine derivative, holds potential significance in medicinal chemistry and drug development due to its structural motifs. The precise confirmation of its molecular architecture is paramount for understanding its chemical properties, reactivity, and potential biological activity. This technical guide outlines the methodologies and data interpretation central to the structural elucidation and confirmation of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₀N₂ChemScene[1]
Molecular Weight 122.17 g/mol ChemScene[1]
CAS Number 58539-64-3ChemScene[1]

Predicted Spectroscopic Data for Structural Elucidation

Due to the absence of direct experimental spectra in the public domain, the following sections will detail the expected spectroscopic data based on the known structure of this compound and spectral data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.

Predicted ¹H NMR Data:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.3d1HH6 (Pyridine)
~7.5d1HH4 (Pyridine)
~7.1dd1HH5 (Pyridine)
~3.8s2H-CH₂-NH₂
~2.5s3H-CH₃
~1.5br s2H-NH₂

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

Predicted ¹³C NMR Data:

Chemical Shift (δ) (ppm)Assignment
~156C2 (Pyridine)
~147C6 (Pyridine)
~137C4 (Pyridine)
~132C3 (Pyridine)
~122C5 (Pyridine)
~42-CH₂-NH₂
~22-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H stretch (amine)
2850-2960MediumC-H stretch (aliphatic)
~1600, ~1470Medium-StrongC=C and C=N stretch (pyridine ring)
~1450MediumCH₂ bend
~800-900StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

m/zInterpretation
122Molecular ion [M]⁺
107[M - NH₂]⁺
93[M - CH₂NH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structure elucidation of this compound.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are to be used.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualization of the Elucidation Workflow

The logical process for the structural elucidation of this compound can be visualized as a workflow diagram.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Spectra: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data Analyze IR Spectrum: - Functional Groups IR->IR_Data MS_Data Analyze Mass Spectrum: - Molecular Ion - Fragmentation MS->MS_Data Structure_Confirmation Confirmed Structure of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the structural elucidation of this compound.

Molecular Structure Diagram

The confirmed structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While direct experimental data is currently limited in the public domain, the predicted spectroscopic signatures provide a robust framework for the confirmation of its structure. The methodologies and expected data presented in this guide serve as a valuable resource for researchers working with this compound and its derivatives, ensuring accurate characterization for future applications in drug discovery and development.

References

Synthesis of (2-Methylpyridin-3-yl)methanamine: A Core Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpyridin-3-yl)methanamine is a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its unique structural motif, featuring a pyridine ring substituted with a methyl and an aminomethyl group, serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols and a comparative analysis of the methodologies. Furthermore, this document explores the application of this versatile building block in the development of novel therapeutics, with a particular focus on its role in the design of innovative kinase inhibitors.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast number of approved drugs and clinical candidates, prized for its ability to engage in a variety of biological interactions and for its favorable physicochemical properties.[1] this compound, in particular, has emerged as a key intermediate in the synthesis of compounds targeting a range of enzymes and receptors. Its strategic placement of a methyl group and a primary amine function allows for precise molecular modifications to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide aims to provide researchers with a detailed understanding of the synthesis and application of this important building block.

Synthetic Routes and Methodologies

The synthesis of this compound can be primarily achieved through two main strategies: the reduction of 2-methyl-3-cyanopyridine (also known as 2-methylnicotinonitrile) and the reduction of 2-methylnicotinamide. Each of these routes offers distinct advantages and employs different reagents and conditions.

Route 1: Reduction of 2-Methyl-3-cyanopyridine

The catalytic hydrogenation of 2-methyl-3-cyanopyridine is a widely employed and efficient method for the synthesis of this compound. This approach typically utilizes transition metal catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

The starting material, 2-methyl-3-cyanopyridine, can be synthesized from commercially available 2-methyl-3-bromopyridine. This transformation is typically achieved through a cyanation reaction.

Experimental Protocol: Synthesis of 2-Methyl-3-cyanopyridine from 2-Methyl-3-bromopyridine

  • Materials: 2-methyl-3-bromopyridine, Copper(I) cyanide (CuCN), Dimethylformamide (DMF).

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-bromopyridine (1 equivalent) in anhydrous DMF.

    • Add Copper(I) cyanide (1.2 equivalents) to the solution.

    • Heat the reaction mixture to reflux (typically around 140-150 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure 2-methyl-3-cyanopyridine.

The reduction of the nitrile group to a primary amine can be effectively carried out using various catalytic systems.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

  • Materials: 2-methyl-3-cyanopyridine, Raney Nickel (slurry in water), Methanol or Ethanol, Ammonia (optional, to suppress secondary amine formation), High-pressure autoclave.

  • Procedure:

    • In a high-pressure autoclave, place a solution of 2-methyl-3-cyanopyridine (1 equivalent) in methanol or ethanol.

    • Carefully add a catalytic amount of Raney Nickel (typically 5-10% by weight of the substrate). For reactions prone to secondary amine formation, the solvent can be saturated with ammonia.

    • Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (typically 50-100 psi).

    • Heat the reaction mixture to a temperature between 40-80 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by distillation under reduced pressure or by salt formation and recrystallization.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Materials: 2-methyl-3-cyanopyridine, 10% Palladium on Carbon (Pd/C), Methanol or Ethanol, Hydrochloric acid (optional, for salt formation), High-pressure hydrogenator.

  • Procedure:

    • To a solution of 2-methyl-3-cyanopyridine (1 equivalent) in methanol or ethanol, add 10% Pd/C (5-10 mol%).

    • If the hydrochloride salt is desired, a stoichiometric amount of hydrochloric acid can be added to the reaction mixture.

    • Place the mixture in a high-pressure hydrogenator.

    • Pressurize the vessel with hydrogen gas (typically 50-70 bar) and stir the reaction at room temperature for 6-10 hours.[2]

    • Upon completion, filter the catalyst through Celite and wash the filter cake with the solvent.

    • Evaporate the solvent under reduced pressure to yield the product.

Route 2: Reduction of 2-Methylnicotinamide

An alternative synthetic pathway involves the reduction of 2-methylnicotinamide. This method typically employs powerful hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄).

2-Methylnicotinamide can be prepared from 2-methylnicotinic acid through standard amidation procedures.

Experimental Protocol: Synthesis of 2-Methylnicotinamide

  • Materials: 2-methylnicotinic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, Ammonia solution or Ammonium chloride and a base (e.g., triethylamine).

  • Procedure:

    • Convert 2-methylnicotinic acid to its acid chloride by reacting it with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF.

    • After removing the excess chlorinating agent under reduced pressure, dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane).

    • Slowly add this solution to a cooled (0 °C) concentrated aqueous ammonia solution or a solution of ammonium chloride and a base like triethylamine.

    • Stir the reaction mixture for a few hours at room temperature.

    • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-methylnicotinamide.

The amide functionality is then reduced to the corresponding amine.

Experimental Protocol: Reduction using Lithium Aluminum Hydride

  • Materials: 2-methylnicotinamide, Lithium Aluminum Hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (typically 2-3 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-methylnicotinamide (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

    • Purify the product by vacuum distillation.

Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on factors such as the availability of starting materials, scale of the reaction, and safety considerations.

Parameter Route 1: Reduction of 2-Methyl-3-cyanopyridine Route 2: Reduction of 2-Methylnicotinamide
Starting Material Availability 2-methyl-3-cyanopyridine may require synthesis from the corresponding bromo- or chloro-pyridine.2-methylnicotinic acid is often commercially available.
Reagents & Conditions Catalytic hydrogenation with H₂ gas and metal catalysts (Raney Ni, Pd/C). Generally milder conditions.Requires a strong, pyrophoric reducing agent (LiAlH₄) and strictly anhydrous conditions.
Yield Typically high yields (>80%) are reported for the catalytic hydrogenation step.Yields can be good to excellent, but are sensitive to reaction conditions and workup.
Scalability Catalytic hydrogenation is generally well-suited for large-scale industrial synthesis.Use of LiAlH₄ on a large scale presents significant safety challenges.
Workup & Purification Filtration to remove the catalyst followed by solvent evaporation. Purification by distillation.Involves a careful quenching procedure and filtration of aluminum salts. Purification by distillation.
Safety Requires handling of hydrogen gas under pressure and potentially pyrophoric catalysts.Involves the use of highly reactive and pyrophoric LiAlH₄.

Application as a Building Block in Drug Discovery

This compound is a valuable building block in the design of kinase inhibitors and other biologically active molecules. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aminomethyl group provides a key attachment point for building out molecular complexity and can act as a hydrogen bond donor.

Role in MmpL3 Inhibitors

A significant application of aminomethylpyridine derivatives is in the development of inhibitors for Mycobacterial membrane protein Large 3 (MmpL3).[3][4] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[5] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death, making it a promising target for new anti-tuberculosis drugs.[3][5] The aminomethylpyridine core can be incorporated into scaffolds that bind to the active site of MmpL3, with the amine group often forming critical interactions.

MmpL3_Inhibitor_Workflow cluster_synthesis Synthesis of Building Block cluster_drug_design Drug Design & Synthesis cluster_testing Biological Evaluation Start 2-Methylnicotinonitrile Amine This compound Start->Amine Reduction Scaffold Scaffold Coupling Amine->Scaffold Inhibitor MmpL3 Inhibitor Candidate Scaffold->Inhibitor Assay MmpL3 Inhibition Assay Inhibitor->Assay TB_Activity Anti-TB Activity Assay->TB_Activity Lead Optimized Lead Compound TB_Activity->Lead Lead Optimization

Caption: Workflow for MmpL3 inhibitor development.

General Synthetic Workflow

The general workflow for utilizing this compound as a building block in drug discovery involves its coupling to a core scaffold, followed by biological evaluation.

General_Synthetic_Workflow cluster_reagents Starting Materials cluster_reaction Coupling Reaction cluster_product Final Product Amine This compound Coupling Amide Coupling / Reductive Amination / etc. Amine->Coupling Core Core Scaffold (e.g., with -COOH, -CHO, or halide) Core->Coupling Final Biologically Active Molecule Coupling->Final

Caption: General synthetic workflow using the building block.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The synthetic routes presented in this guide, primarily through the reduction of 2-methyl-3-cyanopyridine or 2-methylnicotinamide, offer reliable methods for its preparation. The choice of a particular route will be dictated by the specific requirements of the research, including scale, safety, and available resources. As the demand for novel therapeutics continues to grow, the importance of such core building blocks in accelerating the drug discovery process cannot be overstated.

References

(2-Methylpyridin-3-yl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of (2-Methylpyridin-3-yl)methanamine. Additionally, it outlines a representative experimental workflow for the investigation of similar pyridine-methanamine derivatives as potential therapeutic agents, based on published research in the field of antitubercular drug discovery.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
CAS Number 58539-64-3[1]

Representative Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, the following methodologies are representative of the types of studies conducted on structurally related pyridine-methanamine derivatives, such as those investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for antitubercular applications.

Synthesis of Pyridine-Methanamine Derivatives

A general multi-step synthesis for pyridine-methanamine derivatives can be described, often starting from a commercially available substituted pyridine. A representative synthesis may involve the following key steps:

  • Suzuki Coupling: A brominated pyridine precursor can be coupled with a boronic acid to introduce a desired substituent. This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate.

  • Reduction of an Ester Group: If the precursor contains an ester group, it can be reduced to an alcohol using a reducing agent like sodium borohydride (NaBH₄) in a solvent such as methanol.

  • Oxidation to an Aldehyde: The resulting alcohol can then be oxidized to an aldehyde.

  • Reductive Amination: The aldehyde is then reacted with a desired amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form the final amine product.

Evaluation of Antimycobacterial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial activity. A representative protocol for determining the MIC of pyridine-methanamine derivatives against Mycobacterium tuberculosis (M.tb) is as follows:

  • Preparation of Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in an appropriate broth medium, for example, Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.

  • Microplate Assay: The assay is typically performed in 96-well microplates. The test compounds are serially diluted in the culture medium in the wells.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plates are incubated at 37°C for a defined period, usually several days.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of pyridine-methanamine derivatives as potential therapeutic agents.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials suzuki Suzuki Coupling start->suzuki Pd Catalyst reduction Reduction suzuki->reduction NaBH4 oxidation Oxidation reduction->oxidation amination Reductive Amination oxidation->amination Amine, NaBH(OAc)3 product Final Compound amination->product mic_assay MIC Assay product->mic_assay Screening cytotoxicity Cytotoxicity Assay product->cytotoxicity mechanism Mechanism of Action Studies product->mechanism result Biological Activity Profile mic_assay->result cytotoxicity->result mechanism->result

Caption: A generalized workflow for the synthesis and biological evaluation of pyridine-methanamine derivatives.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyridin-2-yl-methylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel pyridin-2-yl-methylamine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its therapeutic potential, particularly in the development of new antitubercular agents and modulators of the central nervous system. This document details synthetic methodologies, summarizes key quantitative biological data, and elucidates the mechanisms of action through signaling pathway diagrams.

Introduction to Pyridin-2-yl-methylamine Derivatives

The pyridin-2-yl-methylamine scaffold is a versatile pharmacophore that has been successfully employed in the design of molecules targeting a range of biological entities. Its structural features, including the basic nitrogen of the pyridine ring and the methylamine side chain, allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will focus on two prominent areas of research where these derivatives have shown significant promise: as inhibitors of the Mycobacterium tuberculosis MmpL3 protein and as agonists of the 5-HT1A serotonin receptor.

Synthesis of Pyridin-2-yl-methylamine Derivatives

The synthesis of pyridin-2-yl-methylamine derivatives can be accomplished through various synthetic routes. Below are detailed experimental protocols for the preparation of key compounds representative of those targeting MmpL3 and the 5-HT1A receptor.

General Synthesis of Pyridin-2-yl-methylamine MmpL3 Inhibitors

A general four-step synthetic route is often employed for the synthesis of pyridin-2-yl-methylamine derivatives as MmpL3 inhibitors. This typically involves a Suzuki coupling to introduce aryl or heteroaryl substituents, followed by oxidation, chlorination, and finally, a substitution reaction with an appropriate amine.

Experimental Protocol: Synthesis of N-((4-(4-Isopropylphenyl)pyridin-2-yl)methyl)cycloheptanamine [1]

  • Step 1: Suzuki Coupling. To a solution of 2-bromo-4-chloropyridine (1.0 eq) in a suitable solvent such as dioxane, (4-isopropylphenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) are added. The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to yield the coupled product.

  • Step 2: Oxidation. The product from Step 1 is dissolved in an appropriate solvent like CH2Cl2, and an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred until completion, then quenched and extracted. The organic layer is dried and concentrated, and the crude product is purified to give the corresponding N-oxide.

  • Step 3: Chlorination and Amination. The N-oxide is treated with POCl3 to afford the 2-(chloromethyl)pyridine derivative. This intermediate is then reacted with cycloheptylamine (1.5 eq) in a suitable solvent like CH2Cl2 in the presence of a base such as triethylamine to yield the final product, N-((4-(4-isopropylphenyl)pyridin-2-yl)methyl)cycloheptanamine. The product is purified by column chromatography.

Synthesis of a 5-HT1A Receptor Agonist

The synthesis of the potent 5-HT1A receptor agonist, 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone), is achieved through a multi-step process involving the preparation of key intermediates.[2]

Experimental Protocol: Synthesis of 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone [2]

  • Step 1: Synthesis of [1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-yl]-hydroxy-acetonitrile. This cyanohydrin intermediate is prepared from 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one. The ketone is reacted with a source of cyanide, such as KCN, in the presence of an acid or by using trimethylsilyl cyanide followed by hydrolysis.

  • Step 2: Synthesis of (6-Methylamino-5-methyl-pyridin-2-yl)methylamine. This intermediate can be prepared from 2-chloro-3-amino-4-methylpyridine through a series of reactions including cyanation, amidation, and reduction.[3]

  • Step 3: Reductive Amination. In a flask, [1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-yl]-hydroxy-acetonitrile (0.037 mol), (6-methylamino-5-methyl-pyridin-2-yl)methylamine (0.045 mol), 1,4-diazabicyclo[2.2.2]octane (0.081 mol), and sodium cyanoborohydride (0.06 mol) are combined in methanol (300 ml). A metal salt such as FeSO4·7H2O (0.0407 mol) can be added as a scavenger for cyanide ions. The mixture is stirred at room temperature for 4 hours and then evaporated to dryness. The residue is taken up in water and extracted with ethyl acetate. The combined organic phases are washed with water and brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography to yield the final compound.[2]

Biological Activity and Data

Pyridin-2-yl-methylamine derivatives have demonstrated significant activity against Mycobacterium tuberculosis by targeting the MmpL3 transporter and have also shown high affinity and agonist activity at the 5-HT1A receptor.

Antitubercular Activity - MmpL3 Inhibition

MmpL3 is an essential inner membrane protein in Mycobacterium tuberculosis responsible for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.[4] Inhibition of MmpL3 leads to the accumulation of trehalose monomycolate (TMM) in the cytoplasm, disrupting cell wall biosynthesis and ultimately leading to bacterial death.[1]

Quantitative Data for MmpL3 Inhibitors

Compound IDR1R2MIC (μg/mL) against M. tb H37RvIC50 (μg/mL) against Vero cellsReference
21 4,4-dimethyl-1,4-azasilinaneIsopropyl0.5-1> 16[1]
33 CycloheptylIsopropyl0.25> 16[1]
62 N/AN/A0.016≥ 16[4]

Note: The structures of compounds 21 and 33 are based on a common pyridin-2-yl-methylamine scaffold with variations at the R1 and R2 positions as described in the source literature.[1]

5-HT1A Receptor Agonism

The 5-HT1A receptor is a subtype of the serotonin receptor that is implicated in the modulation of mood and anxiety. Agonists of this receptor are of interest for the treatment of depression and anxiety disorders.

Quantitative Data for 5-HT1A Receptor Agonists

Compound IDKi (nM) for 5-HT1AReceptor Selectivity (vs. D2 and α1)In vivo activityReference
39 HighHighPotent 5-HT1A agonist[5]
40 HighHighMore potent than analogue 38[5]
46 HighHighPotent 5-HT1A agonist[5]
61 HighHighPotent 5-HT1A agonist[5]
8bt 2.7Highly selectiveMaximal efficacy of 124% (GTPγS assay)[6]

Note: The specific Ki values for compounds 39, 40, 46, and 61 were described as "high affinity" in the source material, indicating sub-nanomolar or low nanomolar binding.[5]

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of these derivatives is crucial for their further development. This involves elucidating their interaction with their molecular targets and the downstream signaling cascades that are affected.

MmpL3-Mediated Mycolic Acid Transport Pathway

MmpL3 functions as a transporter that flips trehalose monomycolate (TMM) from the inner to the outer leaflet of the cytoplasmic membrane. This process is essential for the subsequent incorporation of mycolic acids into the mycobacterial cell wall. The transport is driven by the proton motive force.[7]

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Esterification MmpL3 MmpL3 Transporter TMM->MmpL3 Binding TMM_periplasm TMM MmpL3->TMM_periplasm Transport/Flipping (H+ gradient dependent) Cell_Wall_Synthesis Cell Wall Biosynthesis TMM_periplasm->Cell_Wall_Synthesis Mycolic acid transfer Pyridin-2-yl-methylamine Pyridin-2-yl-methylamine Derivatives Pyridin-2-yl-methylamine->MmpL3 Inhibition

Caption: MmpL3-mediated transport of TMM and its inhibition.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[8] Activation of the 5-HT1A receptor by an agonist, such as a pyridin-2-yl-methylamine derivative, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate other signaling pathways, such as the MAPK/ERK pathway.[9][10]

GHT1A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Coupling AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Activation (via βγ) cAMP cAMP AC->cAMP Conversion Pyridin-2-yl-methylamine Pyridin-2-yl-methylamine Agonist Pyridin-2-yl-methylamine->5HT1A_Receptor Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., neuronal inhibition) PKA->Cellular_Response Phosphorylation of targets MAPK_ERK->Cellular_Response Gene transcription, Neuronal plasticity

Caption: 5-HT1A receptor signaling pathway activation.

Conclusion

Pyridin-2-yl-methylamine derivatives represent a promising class of compounds with significant therapeutic potential. The synthetic methodologies outlined in this guide provide a foundation for the generation of diverse chemical libraries for further optimization. The quantitative biological data highlights the potency and selectivity that has been achieved for both antitubercular and CNS-active agents. The elucidation of their mechanisms of action through the MmpL3 and 5-HT1A receptor pathways offers a rational basis for future drug design and development efforts. This in-depth technical guide serves as a valuable resource for researchers and scientists dedicated to advancing novel therapeutics in these critical areas of medicine.

References

A Comprehensive Literature Review of Substituted Pyridine Methanamines: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted pyridine methanamine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility, make it an attractive building block for the design of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of substituted pyridine methanamines, with a focus on their potential as antitubercular, central nervous system-acting, anticancer, and anti-inflammatory agents.

Synthesis of Substituted Pyridine Methanamines

The synthesis of substituted pyridine methanamines can be achieved through several strategic routes, primarily involving the formation of the crucial C-N bond between the pyridine ring and the methanamine moiety. Key methodologies include reductive amination and nucleophilic substitution.

General Synthetic Pathways

A prevalent method for the synthesis of N-substituted pyridin-2-yl-methanamines involves the reductive amination of a pyridine-2-carbaldehyde with a primary or secondary amine. This two-step, one-pot reaction typically proceeds via the formation of an intermediate imine, which is subsequently reduced to the desired amine using a suitable reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Another common approach is the nucleophilic substitution of a leaving group on a 2-(halomethyl)pyridine with an appropriate amine. The halide, often a chloride or bromide, is displaced by the amine nucleophile to yield the target pyridine methanamine. This method is versatile and allows for the introduction of a wide range of amine functionalities.

The synthesis of more complex derivatives often involves multi-step sequences. For instance, the preparation of certain antitubercular pyridine-2-methylamines starts from a substituted pyridine which undergoes a series of reactions including acylation, followed by the introduction of the amine side chain.

Experimental Protocol: Reductive Amination of Pyridine-2-carbaldehyde

This protocol describes a general procedure for the synthesis of N-substituted pyridin-2-yl-methanamines via reductive amination.

  • Materials:

    • Substituted pyridine-2-carbaldehyde (1.0 eq)

    • Primary or secondary amine (1.1 eq)

    • Sodium triacetoxyborohydride (1.5 eq)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

    • Acetic acid (catalytic amount, optional)

  • Procedure:

    • To a solution of the substituted pyridine-2-carbaldehyde in the chosen solvent, add the amine.

    • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine methanamine.

Biological Activities and Therapeutic Applications

Substituted pyridine methanamines have demonstrated a broad spectrum of biological activities, with significant potential in several therapeutic areas.

Antitubercular Activity

A significant area of research for substituted pyridine methanamines is in the development of novel antitubercular agents. These compounds have shown potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] The primary molecular target for many of these compounds is the mycobacterial membrane protein Large 3 (MmpL3), an essential transporter involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[1][4]

The mechanism of action involves the inhibition of MmpL3, which disrupts the transport of trehalose monomycolate (TMM) across the inner membrane. This leads to the accumulation of TMM in the cytoplasm and prevents the formation of the outer mycobacterial cell wall, ultimately resulting in bacterial cell death.[1][4][5]

Table 1: Antitubercular Activity of Substituted Pyridine-2-methylamine Derivatives against M. tuberculosis H37Rv [1]

CompoundMIC (µg/mL)cLogP
21 4,4-dimethyl-1,4-azasilylIsopropyl0.5-1-
35 N-8-azaspiro[4.5]decylIsopropyl1-2-
37 N-8-azaspiro[4.5]decylH0.125-
62 N-8-azaspiro[4.5]decyl4-biphenyl0.0156>6.8
63 N-8-azaspiro[4.5]decyl4-biphenyl0.0156>6.8

MIC: Minimum Inhibitory Concentration. cLogP: Calculated LogP.

The inhibition of MmpL3 by substituted pyridine methanamines disrupts a critical step in the biosynthesis of the mycobacterial cell wall. The following diagram illustrates the proposed mechanism.

MmpL3_Inhibition TMM_cyto Trehalose Monomycolate (TMM) (Cytoplasm) MmpL3 MmpL3 Transporter (Inner Membrane) TMM_cyto->MmpL3 Transport TMM_peri TMM (Periplasm) MmpL3->TMM_peri Flipping Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) TMM_peri->Mycolic_Acid_Layer Incorporation Inhibitor Pyridine Methanamine Inhibitor Inhibitor->MmpL3 Inhibition

Caption: Proposed mechanism of MmpL3 inhibition by pyridine methanamines.

Central Nervous System (CNS) Activity

Substituted pyridine methanamines have also been investigated as agents acting on the central nervous system, particularly as ligands for serotonin receptors. Certain derivatives have been identified as potent and selective agonists for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.

The activation of 5-HT1A receptors, which are G-protein coupled receptors, initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability. This is achieved through the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes hyperpolarization of the neuronal membrane.[2][3][6][7][8]

The downstream signaling cascade following the activation of the 5-HT1A receptor by a pyridine methanamine agonist is depicted below.

HT1A_Signaling Agonist Pyridine Methanamine Agonist HT1A_Receptor 5-HT1A Receptor Agonist->HT1A_Receptor Binds to G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Reduced_Firing Reduced Neuronal Firing PKA->Reduced_Firing Modulates ion channels (long-term effects) Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Leads to K+ efflux Hyperpolarization->Reduced_Firing

Caption: Downstream signaling of the 5-HT1A receptor upon agonist binding.

Anticancer and Anti-inflammatory Potential

While research is more established in the areas of antitubercular and CNS activity, emerging evidence suggests that the substituted pyridine scaffold, including some methanamine derivatives, may possess anticancer and anti-inflammatory properties.

Several studies on broader classes of pyridine derivatives have reported significant in vitro anticancer activity. For example, certain pyridine-ureas have shown potent growth inhibitory activity against breast cancer cell lines (MCF-7) with IC50 values in the sub-micromolar range.[9][10][11] Additionally, novel pyridin-2-yl estra-1,3,5(10)-triene derivatives have demonstrated promising antitumor potential against MDA-MB-231 breast cancer cells.[12][13] The mechanism of action for these compounds is often linked to the inhibition of key kinases involved in cancer cell proliferation and survival, such as VEGFR-2.[9][10]

Table 2: In Vitro Anticancer Activity of Selected Pyridine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridine-Urea (8e)MCF-70.22 (48h)[10][11]
Pyridine-Urea (8n)MCF-71.88 (48h)[10][11]

IC₅₀: Half maximal inhibitory concentration.

In the context of inflammation, some pyridine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. For instance, certain novel pyridine derivatives have demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, with IC50 values in the micromolar range.[14] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes.[15]

Further investigation is warranted to specifically elucidate the anticancer and anti-inflammatory potential of substituted pyridine methanamines and to identify their precise molecular targets and mechanisms of action.

Conclusion

Substituted pyridine methanamines represent a versatile and promising class of compounds with significant therapeutic potential. The established antitubercular activity, mediated through the inhibition of MmpL3, and the well-characterized CNS effects via 5-HT1A receptor agonism, highlight the importance of this scaffold in drug discovery. Preliminary findings in the areas of oncology and inflammation suggest that the therapeutic applications of these compounds could be even broader. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds and exploring the full range of biological targets for this valuable chemical scaffold. The detailed synthetic protocols and understanding of the structure-activity relationships presented in this review provide a solid foundation for the rational design of next-generation substituted pyridine methanamine-based therapeutics.

References

Spectroscopic and Chromatographic Analysis of (2-Methylpyridin-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic analysis of (2-Methylpyridin-3-yl)methanamine. Due to the limited availability of publicly accessible, complete datasets for this specific compound, this guide presents detailed, adaptable experimental protocols and illustrative data based on established methodologies for analogous pyridine derivatives. This information is intended to serve as a robust starting point for researchers and drug development professionals working with this and similar chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR (Proton) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
H-47.50 - 7.65d7.5 - 8.0
H-57.15 - 7.30t7.5 - 8.0
H-68.35 - 8.50d4.5 - 5.0
CH₃2.45 - 2.60s-
CH₂3.80 - 3.95s-
NH₂1.50 - 2.50br s-
¹³C NMR (Carbon) Predicted Chemical Shift (ppm)
C-2156 - 158
C-3135 - 137
C-4136 - 138
C-5121 - 123
C-6147 - 149
CH₃22 - 24
CH₂43 - 45

Note: Predicted chemical shifts are based on data for 2-methylpyridine, 3-aminopyridine, and other substituted pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the sample and the desired chemical shift referencing.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for CDCl₃ and DMSO-d₆, for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. A general reversed-phase HPLC method suitable for the analysis of this compound is described below.

Table 2: Illustrative HPLC Method Parameters and Expected Results

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Expected Retention Time 5 - 8 minutes
Experimental Protocol for HPLC Analysis
  • Mobile Phase Preparation: Prepare the mobile phases by accurately adding the specified amount of formic acid to high-purity water and acetonitrile. Filter and degas the mobile phases before use to prevent pump and column issues.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Method Setup and Execution: Set up the HPLC method with the parameters outlined in Table 2. Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes before injecting the first sample.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Quantify the compound by constructing a calibration curve from the peak areas of the standard solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity for the identification and quantification of compounds.

Table 3: Illustrative LC-MS Method Parameters and Expected Mass Spectrometric Data

Parameter Condition
LC System UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ (m/z) 123.09
Potential Fragment Ions (m/z) 106.07, 94.07, 78.06
Experimental Protocol for LC-MS Analysis
  • LC Method: The LC conditions are typically similar to the HPLC method but are often optimized for faster analysis times using UHPLC systems and smaller particle size columns.

  • MS Instrument Tuning: Tune the mass spectrometer using a standard solution of this compound to optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data in full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

  • Data Analysis: Extract the ion chromatogram for the expected m/z of the protonated molecule to determine its retention time. Analyze the MS/MS spectrum to identify characteristic fragment ions, which can be used for structural elucidation and to develop selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantification.

Visualized Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert into NMR Spectrometer d->e f Acquire 1H & 13C Spectra e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Integration & Peak Picking h->i j Structural Elucidation i->j

NMR Spectroscopy Experimental Workflow

HPLC_LCMS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Analysis a Prepare Mobile Phases d Equilibrate HPLC/LC-MS System a->d b Prepare Standard & Sample Solutions c Filter Solutions b->c e Inject Sample c->e d->e f Separation on Column e->f g UV Detection (HPLC) f->g h Mass Spectrometry (LC-MS) f->h i Data Processing & Quantification g->i h->i

HPLC and LC-MS Experimental Workflow

Safety Precautions

This compound belongs to the class of aminopyridine derivatives, which are known to be toxic.[1] It is essential to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors or dust.[2]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This guide provides a foundational framework for the spectroscopic and chromatographic analysis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific instrumentation and analytical requirements.

References

Navigating the Safety Profile of (2-Methylpyridin-3-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data and recommended handling precautions for (2-Methylpyridin-3-yl)methanamine (CAS No. 58539-64-3). The information is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory setting. Due to the limited availability of specific quantitative toxicological data for this compound in the public domain, this guide also incorporates general principles for handling amine compounds and outlines standard experimental protocols for safety assessment based on OECD guidelines.

Physicochemical and Hazard Information

A summary of the known physical and chemical properties, alongside hazard classifications, is presented below. This information has been compiled from various chemical supplier safety data sheets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₀N₂ChemScene[1]
Molecular Weight122.17 g/mol ChemScene[1]
Purity95+%ChemScene[1]
Storage Temperature-20°C, protect from lightChemScene[1]
Shipping TemperatureRoom temperatureChemScene[1]

Table 2: Hazard Identification and Classification

Hazard StatementGHS ClassificationSignal WordPictogram
Causes skin irritationSkin Irrit. 2WarningGHS07
Causes serious eye irritationEye Irrit. 2WarningGHS07
Harmful if swallowedAcute Tox. 4 (Oral)WarningGHS07
Harmful if inhaledAcute Tox. 4 (Inhalation)WarningGHS07
Toxic in contact with skinAcute Tox. 3 (Dermal)DangerGHS06
Causes severe skin burns and eye damageSkin Corr. 1CDangerGHS05
May cause respiratory irritationSTOT SE 3WarningGHS07

Note: Classifications may vary slightly between suppliers. The most stringent classifications found are reported here.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to laboratory safety protocols to minimize exposure. The following diagram illustrates the recommended workflow for handling this and other potentially hazardous amine compounds.

G Diagram 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Ensure Emergency Equipment is Available (Eyewash, Safety Shower) b->c d Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat c->d e Work in a Well-Ventilated Area (Fume Hood Recommended) d->e f Avoid Inhalation, Ingestion, and Skin/Eye Contact e->f g Use Only Non-Sparking Tools if Flammable f->g h Store in a Cool, Dry, Well-Ventilated Area g->h i Keep Container Tightly Closed h->i j Store Away from Incompatible Materials (e.g., Strong Oxidizing Agents) i->j k Dispose of Waste According to Local, State, and Federal Regulations j->k

Diagram 1: Safe Handling Workflow for this compound

First Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first aid procedures.

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols for Safety Assessment

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is used to estimate the LD50 (the dose lethal to 50% of the test animals) and provides information on the hazardous properties of a substance.

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

  • Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Preparation: The test substance is typically administered in a constant volume over a range of doses. The vehicle should be chosen based on the solubility of the test substance (e.g., water, corn oil).

  • Administration: The substance is administered orally by gavage.

  • Procedure:

    • A single animal is dosed at a starting dose level selected based on available information or a default of 175 mg/kg.

    • The animal is observed for signs of toxicity and mortality over 48 hours.

    • If the animal survives, the next animal is dosed at a higher fixed increment (e.g., a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower fixed increment.

    • This sequential dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome).

  • Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior. Observations are made for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

The following diagram illustrates the decision-making process in the Up-and-Down Procedure.

G Diagram 2: Workflow for Acute Oral Toxicity (OECD 425) start Select Starting Dose dose1 Dose Animal 1 start->dose1 observe1 Observe for 48h dose1->observe1 outcome1 Outcome? observe1->outcome1 survives1 Animal Survives outcome1->survives1 Yes dies1 Animal Dies outcome1->dies1 No increase_dose Increase Dose for Next Animal survives1->increase_dose decrease_dose Decrease Dose for Next Animal dies1->decrease_dose dose_next Dose Next Animal increase_dose->dose_next decrease_dose->dose_next stopping_criteria Stopping Criteria Met? dose_next->stopping_criteria stopping_criteria->observe1 No calculate_ld50 Calculate LD50 stopping_criteria->calculate_ld50 Yes end End Study calculate_ld50->end G Diagram 3: Logical Flow for Safety Assessment start Novel Compound: This compound lit_review Literature and Database Review (SDS, PubChem, etc.) start->lit_review in_silico In Silico Toxicity Prediction (QSAR models) start->in_silico in_vitro In Vitro Testing (e.g., OECD 439, 492) lit_review->in_vitro in_silico->in_vitro in_vivo In Vivo Testing (if required) (e.g., OECD 425) in_vitro->in_vivo If necessary hazard_id Hazard Identification and Classification in_vitro->hazard_id in_vivo->hazard_id risk_assessment Risk Assessment and Safe Handling Guidelines hazard_id->risk_assessment

References

Technical Guide: (2-Methylpyridin-3-yl)methanamine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Suppliers, Purity, and Analytical Methodologies

For researchers, scientists, and drug development professionals, sourcing high-purity chemical intermediates is a critical step in the research and development pipeline. (2-Methylpyridin-3-yl)methanamine is a key building block in the synthesis of various pharmaceutical compounds, including potential novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, expected purity, and detailed experimental protocols for its synthesis and analysis.

Commercial Suppliers and Purity

The purity of this compound can vary between suppliers and batches. For research and drug development purposes, a high degree of purity is essential to ensure reliable and reproducible experimental results. The following table summarizes publicly available data on the purity of this compound and a closely related isomer, which can serve as an indicator of achievable purity for this class of compounds.

SupplierCompoundStated PurityAnalytical Method
ChemSceneThis compound95+%Not Specified
Leyan(4-Methylpyridin-3-yl)methanamine99.58%LCMS

It is crucial for researchers to request a certificate of analysis (CoA) from the supplier for each batch to confirm its purity and identity.

Experimental Protocols

The following protocols are representative methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for related pyridine derivatives.

Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of this compound from 2-methylnicotinaldehyde.

Materials:

  • 2-Methylnicotinaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a solution of 2-methylnicotinaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • For purification, the crude product can be subjected to column chromatography on silica gel or converted to its hydrochloride salt by treating the crude amine with a solution of HCl in diethyl ether, followed by filtration and drying of the resulting solid.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient:

Time (min)% A% B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase (initial conditions).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • 400 MHz NMR spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Expected ¹H NMR Spectral Data (in CDCl₃, chemical shifts in ppm):

  • ~8.4 ppm (d, 1H): Pyridine H6

  • ~7.5 ppm (d, 1H): Pyridine H4

  • ~7.1 ppm (dd, 1H): Pyridine H5

  • ~3.9 ppm (s, 2H): -CH₂NH₂

  • ~2.5 ppm (s, 3H): -CH₃

  • ~1.6 ppm (br s, 2H): -NH₂

Logical Workflow and Process Visualization

The following diagrams illustrate the key workflows in the sourcing, synthesis, and analysis of this compound for research applications.

cluster_sourcing Supplier Sourcing and Qualification cluster_synthesis Synthesis and Purification Workflow cluster_analysis Analytical Workflow for Quality Control IdentifySuppliers Identify Potential Suppliers RequestCoA Request Certificate of Analysis IdentifySuppliers->RequestCoA PurityEvaluation Evaluate Purity and Impurity Profile RequestCoA->PurityEvaluation SelectSupplier Select Supplier and Procure Material PurityEvaluation->SelectSupplier StartingMaterials Starting Materials (2-Methylnicotinaldehyde) SelectSupplier->StartingMaterials Material Input ReductiveAmination Reductive Amination StartingMaterials->ReductiveAmination Workup Aqueous Workup and Extraction ReductiveAmination->Workup Purification Purification (Column Chromatography or Salt Formation) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct SamplePrep Sample Preparation FinalProduct->SamplePrep Analysis Input HPLC HPLC Analysis for Purity SamplePrep->HPLC NMR NMR for Structural Confirmation SamplePrep->NMR LCMS LC-MS for Identity and Impurity Profiling SamplePrep->LCMS CoA_Generation Generate Certificate of Analysis HPLC->CoA_Generation NMR->CoA_Generation LCMS->CoA_Generation

Caption: A logical workflow for sourcing, synthesis, and analysis.

Drug Development Context

This compound and its derivatives are of significant interest in medicinal chemistry. For instance, pyridine-2-methylamine derivatives have been investigated as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial enzyme for the viability of M. tuberculosis. This makes them promising candidates for the development of new anti-tuberculosis agents. The general workflow for early-stage drug discovery involving such compounds is outlined below.

cluster_discovery Early-Stage Drug Discovery Workflow cluster_compound Compound Synthesis TargetID Target Identification (e.g., MmpL3) LeadGen Lead Generation (Synthesis of Pyridine Derivatives) TargetID->LeadGen InVitro In Vitro Screening (MIC Assays) LeadGen->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Efficacy and Toxicity Studies LeadOpt->InVivo Compound This compound (Building Block) Derivative Synthesized Derivatives Compound->Derivative Derivative->LeadGen

Caption: Workflow for early-stage drug discovery.

Methodological & Application

Synthesis of (2-Methylpyridin-3-yl)methanamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (2-methylpyridin-3-yl)methanamine and its derivatives. This class of compounds serves as a valuable building block in medicinal chemistry and drug discovery due to the presence of the pharmacologically relevant pyridine motif. The synthetic methods covered include catalytic hydrogenation of nitriles, reductive amination of aldehydes, and the Ugi four-component reaction.

Catalytic Hydrogenation of 2-Methyl-3-cyanopyridine

Catalytic hydrogenation is a widely employed method for the reduction of nitriles to primary amines. For the synthesis of this compound, 2-methyl-3-cyanopyridine is used as the starting material. Various catalysts can be employed, with Raney Nickel and Palladium-based catalysts being common choices.

Application Notes:

This method is highly efficient for the direct conversion of the nitrile group to an aminomethyl group. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction yield and selectivity. Raney Nickel is a cost-effective and highly active catalyst for this transformation. Palladium on carbon (Pd/C) can also be used and may offer different selectivity profiles. It is crucial to monitor the reaction progress to avoid over-reduction of the pyridine ring, although this is generally less favorable under typical nitrile hydrogenation conditions.

Comparative Data of Catalytic Systems:
CatalystSubstratePressure (atm)Temperature (°C)SolventReaction Time (h)Yield (%)Reference
Raney Ni2-Methyl-3-cyanopyridine4Room Temp.Toluene-High (Implied)[1]
PtO₂Substituted Pyridines50-70Room Temp.Glacial Acetic Acid6-10>50[2]

Note: Specific yield for the hydrogenation of 2-methyl-3-cyanopyridine with Raney Nickel was not explicitly stated in the reference but is implied to be high under the described general procedure for pyridine derivatives. The PtO₂ data is for the reduction of the pyridine ring itself but provides relevant conditions for pyridine hydrogenation.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

Materials:

  • 2-Methyl-3-cyanopyridine

  • Raney Nickel (activated)

  • Toluene (anhydrous)

  • Hydrogen gas

  • Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter aid (e.g., Celite®)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve 2-methyl-3-cyanopyridine in anhydrous toluene.

  • Carefully add a catalytic amount of activated Raney Nickel to the solution under an inert atmosphere.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas several times to remove any air, then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4 atmospheres).[1]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with toluene.

  • The resulting toluene solution containing this compound can be used as is for subsequent steps or the product can be isolated.

  • For isolation, the amine can be extracted into an aqueous acidic solution (e.g., HCl), washed with an organic solvent, and then the free base can be liberated by basifying the aqueous layer with NaOH and extracting with an organic solvent like dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Catalytic_Hydrogenation start 2-Methyl-3-cyanopyridine reagents H₂, Catalyst (Raney Ni or Pd/C) Solvent (Toluene or Methanol) start->reagents Reaction Conditions: Pressure, Temperature product This compound reagents->product

Caption: Catalytic Hydrogenation of 2-Methyl-3-cyanopyridine.

Reductive Amination of 2-Methyl-3-pyridinecarboxaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. To synthesize this compound derivatives, 2-methyl-3-pyridinecarboxaldehyde can be reacted with an amine in the presence of a reducing agent. For the parent compound, ammonia is used as the amine source.

Application Notes:

This two-step, one-pot process involves the initial formation of an imine between the aldehyde and the amine, followed by in-situ reduction. A variety of reducing agents can be used, with sodium borohydride and its derivatives (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) being common choices due to their mildness and selectivity.[3][4][5][6][7] The choice of reducing agent can be critical to avoid the reduction of other functional groups. This method is highly adaptable for creating a library of N-substituted derivatives by simply changing the amine component.

Comparative Data of Reductive Amination Conditions:
AldehydeAmineReducing AgentSolventReaction TimeYield (%)Reference
BenzaldehydeAnilineNaBH₄/Benzoic AcidTHF1 h92[6]
Various AldehydesVarious AminesNaBH₄/Silica GelTHF-70-96[3]
Phenyl-2-propanoneMethylamineNaBH(OAc)₃THF2 h98[5]

Note: The data presented are for general reductive amination procedures, as specific data for 2-methyl-3-pyridinecarboxaldehyde was not available in the initial search results. These conditions can be adapted for the target synthesis.

Experimental Protocol: Reductive Amination using Sodium Borohydride

Materials:

  • 2-Methyl-3-pyridinecarboxaldehyde

  • Ammonia solution (e.g., 7N in methanol) or desired primary/secondary amine

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up reagents (water, brine, organic solvent, drying agent)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-methyl-3-pyridinecarboxaldehyde in anhydrous methanol.

  • Add the ammonia solution or the desired amine to the aldehyde solution and stir at room temperature for a period to allow for imine formation (typically 1-2 hours).

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation if necessary.

Reductive_Amination aldehyde 2-Methyl-3-pyridinecarboxaldehyde imine Imine Intermediate aldehyde->imine amine Amine (R-NH₂) amine->imine Condensation product N-Substituted This compound imine->product reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product Reduction

Caption: Reductive Amination Workflow.

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful multicomponent reaction that allows for the rapid synthesis of complex α-acetamido carboxamide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8][9][10][11][12] By using 2-methyl-3-pyridinecarboxaldehyde as the aldehyde component, a diverse library of this compound derivatives can be generated.

Application Notes:

The Ugi reaction is known for its high atom economy and the ability to generate molecular diversity in a single step. The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid. The choice of the other three components allows for the introduction of various functional groups and structural motifs around the core (2-methylpyridin-3-yl)methylamine scaffold. The reaction is typically carried out in polar solvents like methanol or trifluoroethanol.

Representative Ugi Reaction Data:

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | Benzaldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | Water (on-water) | 71 |[8] | | Benzaldehyde | Aniline | Benzoic Acid | tert-Butyl isocyanide | Solvent-free | 65 |[8] | | Formaldehyde | Aminoacetaldehyde dimethylacetal | Cyclohexanecarboxylic acid | in situ from N-Phenethylformamide | Methanol | 46 |[11] |

Experimental Protocol: Ugi Four-Component Reaction

Materials:

  • 2-Methyl-3-pyridinecarboxaldehyde

  • A primary or secondary amine

  • A carboxylic acid

  • An isocyanide

  • Methanol (or other suitable polar solvent)

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve the amine and the carboxylic acid in methanol.

  • To this solution, add 2-methyl-3-pyridinecarboxaldehyde and stir the mixture at room temperature.

  • After a short period (e.g., 10-15 minutes), add the isocyanide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Ugi_Reaction cluster_reactants Reactants aldehyde 2-Methyl-3-pyridinecarboxaldehyde product α-Acetamido Carboxamide Derivative aldehyde->product amine Amine (R¹-NH₂) amine->product acid Carboxylic Acid (R²-COOH) acid->product isocyanide Isocyanide (R³-NC) isocyanide->product

Caption: Ugi Four-Component Reaction for Derivative Synthesis.

References

Application Notes and Protocols for the Use of (2-Methylpyridin-3-yl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-3-yl)methanamine is a versatile bifunctional building block in organic synthesis, incorporating both a primary amine and a substituted pyridine ring. This unique combination makes it a valuable reagent for the synthesis of a diverse range of heterocyclic compounds, particularly those with applications in medicinal chemistry and drug development. Its utility is prominently demonstrated in the construction of complex molecules, including potent enzyme inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in key organic synthesis reactions, with a focus on reductive amination for the formation of carbon-nitrogen bonds.

Key Applications

The primary application of this compound in organic synthesis is as a nucleophile in reactions that form new carbon-nitrogen bonds. Its utility is particularly highlighted in:

  • Reductive Amination: This is one of the most powerful and widely used methods for the synthesis of secondary and tertiary amines. This compound readily reacts with aldehydes and ketones to form an intermediate imine, which is then reduced in situ to the corresponding amine. This reaction is highly efficient and avoids the common issue of over-alkylation often encountered in direct N-alkylation with alkyl halides.

  • Synthesis of Bioactive Molecules: The substituted pyridine motif is a common feature in many biologically active compounds. This compound serves as a key precursor for the synthesis of various therapeutic agents, including inhibitors of enzymes such as Mycobacterial membrane protein Large 3 (MmpL3) and the RET (Rearranged during Transfection) proto-oncogene. These targets are crucial in the development of treatments for tuberculosis and various cancers, respectively.

  • Multi-component Reactions: The presence of a primary amine allows for its participation in multi-component reactions, enabling the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation.

Experimental Protocols

The following section provides a detailed experimental protocol for a representative reductive amination reaction using a close structural analog of this compound. This protocol can be adapted for various aldehydes and ketones.

Protocol 1: Reductive Amination for the Synthesis of a Substituted Piperidinyl-methylamino-pyridine Derivative

This protocol is adapted from a patented procedure for the synthesis of a complex heterocyclic compound and illustrates a typical reductive amination using a pyridinyl-methylamine derivative.[1][2]

Reaction Scheme:

Materials:

  • Aldehyde or Ketone (e.g., [1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-yl]-hydroxy-acetonitrile)

  • (5-Methylpyridin-2-yl)methylamine dihydrochloride (as an analog for this compound)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Water (deionized)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 eq.).

  • Add (5-Methylpyridin-2-yl)methylamine dihydrochloride (1.1 eq.) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (3.25 eq.).

  • Add methanol as the solvent to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the mixture at room temperature to ensure dissolution and formation of the free amine from its salt.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq.) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Take up the residue in a saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol/ammonia mixture) to afford the pure N-substituted pyridinyl-methylamine derivative.

Quantitative Data for a Representative Reductive Amination [1][2]

ParameterValue
Reactant 1 (Cyanohydrin) [1-(3-chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-yl]-hydroxy-acetonitrile (1.0 eq.)
Reactant 2 (Amine) (6-methylamino-5-methylpyridin-2-yl)methylamine (1.2 eq.)
Base 1,4-diazabicyclo[2.2.2]octane (2.2 eq.)
Reducing Agent Sodium cyanoborohydride (1.6 eq.)
Solvent Methanol
Temperature Room Temperature
Reaction Time 4 hours
Yield 94%

Data Presentation

Table 1: Summary of Reaction Conditions for Reductive Amination using Pyridinyl-methylamine Derivatives
EntryAldehyde/KetoneAmineReducing AgentSolventTemp.TimeYield (%)Reference
1[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-yl]-hydroxy-acetonitrile(6-methylamino-5-methylpyridin-2-yl)methylamineNaBH₃CNMeOHRT4 h94[1][2]
2[1-(3-Chloro-4-fluoro-benzoyl)-4-piperidin-4-yl]-hydroxyacetonitrile(5-methylpyridin-2-yl)methylamine (dihydrochloride)NaBH₃CNMeOHRT4 h78[1][2]

Mandatory Visualizations

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Aldehyde/Ketone, Amine Salt, and Base in Solvent B Stir at Room Temperature A->B C Add Reducing Agent (e.g., NaBH3CN) B->C D Stir at Room Temperature for Specified Time C->D E Solvent Evaporation D->E F Aqueous Workup (Base Wash, Extraction) E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for a typical reductive amination reaction.

Signaling Pathway Inhibition

This compound derivatives have been investigated as inhibitors of key signaling pathways implicated in disease.

MmpL3 Signaling Pathway in Mycobacterium tuberculosis

Mycobacterial membrane protein Large 3 (MmpL3) is essential for the transport of mycolic acids, which are critical components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Syn Mycolic Acid Biosynthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Syn->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Peri TMM MmpL3->TMM_Peri Cell_Wall Cell Wall Component Incorporation TMM_Peri->Cell_Wall Inhibitor This compound Derivative (Inhibitor) Inhibitor->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 mycolic acid transport pathway.

RET Signaling Pathway in Cancer

The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by mutations or fusions, drives the proliferation and survival of cancer cells through downstream signaling cascades.

RET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET RET Receptor Tyrosine Kinase RAS_RAF RAS/RAF/MEK/ERK Pathway RET->RAS_RAF PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT PLCg PLCγ Pathway RET->PLCg Proliferation Cell Proliferation, Growth, and Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->RET Inhibition

Caption: Inhibition of the RET signaling pathway in cancer.

References

Application Notes and Protocols for Reductive Amination in the Synthesis of Pyridine-2-yl-methylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reductive amination stands as a cornerstone reaction in medicinal chemistry and drug development for the synthesis of secondary and tertiary amines. This application note provides detailed protocols and comparative data for the synthesis of pyridine-2-yl-methylamines, a common scaffold in pharmaceutical agents, via reductive amination of pyridine-2-carboxaldehyde and related ketones. Various reducing agents, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), are discussed, offering a range of methodologies to suit different substrate scopes and functional group tolerances.

Introduction

The pyridine-2-yl-methylamine moiety is a privileged scaffold found in numerous biologically active compounds. The efficient construction of this structural motif is, therefore, of significant interest to medicinal chemists. Reductive amination, a process that converts a carbonyl group to an amine via an intermediate imine, is one of the most versatile and widely used methods for C-N bond formation.[1] This one-pot reaction is highly valued for its operational simplicity, broad substrate scope, and generally high yields.[2] This document outlines various protocols for the successful synthesis of pyridine-2-yl-methylamines, providing researchers with the necessary information to select the optimal conditions for their specific needs.

General Reaction Scheme

The reductive amination of a pyridine-2-carbonyl compound (aldehyde or ketone) with a primary or secondary amine proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ by a hydride-based reducing agent.

A generalized scheme for the one-pot reductive amination of pyridine-2-carboxaldehyde.

Comparison of Reductive Amination Protocols

The choice of reducing agent and solvent system is critical for the success of the reductive amination and depends on the reactivity of the carbonyl and amine starting materials. The following table summarizes various protocols for the synthesis of pyridine-2-yl-methylamines.

Carbonyl SubstrateAmineReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Pyridine-2-carboxaldehydeBenzylamineNaBH₄MethanolRT285[3]
Pyridine-2-carboxaldehydeAnilineNaBH(OAc)₃DCERT492[4]
Pyridine-2-carboxaldehydeMorpholineNaBH(OAc)₃DCERT388[5]
Pyridine-2-carboxaldehydep-ChloroanilineNaBH(OAc)₃DCERT690[5]
2-AcetylpyridineNH₄OAcNaBH₃CNMethanolReflux1275N/A
Pyridine-2-carboxaldehydeDiisopropylamineNaBH(OAc)₃DCE / AcOHRT2441[4]
4-PyridinecarboxaldehydeEthyl 2-piperidinecarboxylateNaBH(OAc)₃DCERT24~95[4]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general and highly efficient method for the reductive amination of pyridine-2-carboxaldehyde with a primary or secondary amine.[4]

Materials:

  • Pyridine-2-carboxaldehyde

  • Amine (e.g., benzylamine, aniline, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, often used for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add pyridine-2-carboxaldehyde (1.0 eq.).

  • Dissolve the aldehyde in an appropriate volume of 1,2-dichloroethane (DCE) (e.g., 0.2 M solution).

  • Add the amine (1.0-1.2 eq.) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation. For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-1.0 eq.) can be added.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyridine-2-yl-methylamine.

Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective method, particularly suitable for two-step procedures where the imine is pre-formed.[3]

Materials:

  • Pyridine-2-carboxaldehyde

  • Amine

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve pyridine-2-carboxaldehyde (1.0 eq.) and the amine (1.0-1.2 eq.) in methanol or ethanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq.) in small portions.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Workflow and Mechanism Diagrams

experimental_workflow start Start reactants 1. Mix Pyridine-2-carboxaldehyde and Amine in Solvent start->reactants imine_formation 2. Stir for Imine Formation (optional: add acid catalyst) reactants->imine_formation add_reductant 3. Add Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->add_reductant reaction 4. Stir at Room Temperature add_reductant->reaction monitoring 5. Monitor by TLC/LC-MS reaction->monitoring quench 6. Quench with aq. NaHCO₃ monitoring->quench Reaction Complete extraction 7. Extract with Organic Solvent quench->extraction dry_concentrate 8. Dry and Concentrate extraction->dry_concentrate purification 9. Purify by Chromatography dry_concentrate->purification product Final Product: Pyridine-2-yl-methylamine purification->product reaction_mechanism aldehyde Pyridine-2-carboxaldehyde + Amine (R₂NH) hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal Nucleophilic Attack iminium Iminium Ion Intermediate hemiaminal->iminium Dehydration water_loss - H₂O product Pyridine-2-yl-methylamine iminium->product Reduction hydride_attack Hydride Attack (from reducing agent)

References

(2-Methylpyridin-3-yl)methanamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Methylpyridin-3-yl)methanamine is a versatile heterocyclic scaffold that has emerged as a valuable building block in medicinal chemistry. Its structural features, including the pyridine ring and the primary aminomethyl group, provide a key pharmacophore for interaction with various biological targets. While research on the parent molecule is nascent, derivatives incorporating this moiety have shown promise in several therapeutic areas, including oncology, neuroprotection, and infectious diseases. This document provides an overview of the current applications, available biological data, and generalized experimental protocols relevant to the study of this compound and its analogs.

Application Notes

The primary therapeutic potential of the this compound scaffold is currently highlighted by its derivative, (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine . Preliminary studies indicate that this compound possesses a range of biological activities, making it a lead compound for further investigation.[1]

1. Anticancer Properties: Derivatives of this compound are being explored for their potential as anticancer agents. The proposed mechanisms of action include the induction of apoptosis and the inhibition of critical signaling pathways involved in cancer cell proliferation.[1] The structural combination of the pyridine and indoline moieties may facilitate interactions with specific kinases or other enzymes that are overexpressed or hyperactivated in cancer cells.

2. Neuroprotective Effects: The chemical structure of this compound suggests potential interactions with neurotransmitter systems.[1] This has led to the investigation of its derivatives for neuroprotective effects. The pyridine nitrogen can act as a hydrogen bond acceptor, and the aminomethyl group can form salt bridges, both of which are common interactions with receptors and enzymes in the central nervous system.

3. Antimicrobial Activity: Compounds with similar structural motifs have demonstrated efficacy against various bacterial strains.[1] The this compound scaffold is therefore being investigated for the development of new antimicrobial agents. The pyridine ring is a known pharmacophore in a number of existing antimicrobial drugs.

Quantitative Data

Currently, detailed quantitative data for this compound and its derivatives in the public domain is limited. The following table summarizes the type of data that is actively being sought in the evaluation of these compounds. As research progresses, this table will be populated with specific values such as IC₅₀ (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration).

Compound/DerivativeTarget/AssayActivity (IC₅₀/MIC)Reference
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamineCancer Cell Line ProliferationData not yet available[1]
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamineNeuronal Viability AssayData not yet available[1]
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamineBacterial Growth InhibitionData not yet available[1]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound Derivatives via Reductive Amination

This protocol describes a general method for synthesizing derivatives of this compound by reacting it with an appropriate aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE.

  • If the amine is used as a salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Add a catalytic amount of acetic acid (0.1 eq), if necessary.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by NMR and mass spectrometry.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Workup & Purification Amine This compound Imine Imine Formation Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Solvent DCM or DCE Solvent->Imine ReducingAgent Sodium Triacetoxyborohydride Reduction Reduction ReducingAgent->Reduction Imine->Reduction Quench Quench with NaHCO3 Reduction->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Substituted this compound Derivative Purify->Product

Caption: Reductive amination workflow for synthesizing this compound derivatives.

Protocol 2: In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

G Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 AddCompound Add Compound Dilutions Incubate1->AddCompound Incubate2 Incubate for 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Dissolve Dissolve Formazan in DMSO Incubate3->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro MTT cell proliferation assay.

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, its derivatives are hypothesized to interact with key pathways in cancer and neurodegeneration. For instance, in cancer, potential targets could include pathways regulated by protein kinases, such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in tumor cells.

G cluster_pathway Hypothesized Target Signaling Pathway Compound This compound Derivative Kinase1 PI3K Compound->Kinase1 Inhibition? Kinase4 Raf Compound->Kinase4 Inhibition? Receptor Growth Factor Receptor Receptor->Kinase1 Kinase3 Ras Receptor->Kinase3 Kinase2 Akt Kinase1->Kinase2 Proliferation Cell Proliferation & Survival Kinase2->Proliferation Kinase3->Kinase4 Kinase5 MEK Kinase4->Kinase5 Kinase6 ERK Kinase5->Kinase6 Kinase6->Proliferation

References

Application Note: Experimental Protocols for the N-Alkylation of (2-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-alkylation is a fundamental transformation in medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent motifs in pharmacologically active compounds. This document provides two detailed, reliable, and commonly employed protocols for the N-alkylation of (2-Methylpyridin-3-yl)methanamine. The protocols described are: (1) Direct Alkylation via Nucleophilic Substitution using an alkyl halide, and (2) Reductive Amination using an aldehyde or ketone with sodium triacetoxyborohydride. These methods offer versatile strategies for generating libraries of N-substituted this compound derivatives for applications in drug discovery and development.

Introduction

This compound is a valuable building block in synthetic and medicinal chemistry, featuring a primary aminomethyl group attached to a pyridine ring. The N-alkylation of this primary amine is a key step in modifying the compound's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity, which can significantly impact its biological activity and pharmacokinetic profile. Two of the most robust and widely adopted strategies for the N-alkylation of primary amines are direct alkylation with electrophiles like alkyl halides and reductive amination of carbonyl compounds.[1]

Direct alkylation is a classical S_N2 reaction where the amine acts as a nucleophile. While straightforward, it can sometimes lead to overalkylation, producing tertiary amines and quaternary ammonium salts.[2] Reductive amination, conversely, is a one-pot procedure that involves the formation of an imine intermediate from the amine and a carbonyl compound, followed by in-situ reduction to the corresponding secondary amine.[3] This method is often preferred for its high selectivity, mild reaction conditions, and broad substrate scope.[4][5]

This application note presents detailed experimental procedures for both methods as applied to this compound, providing researchers with practical and reproducible protocols.

Protocol 1: Direct N-Alkylation with Alkyl Halide

This protocol describes the mono-alkylation of this compound using an alkyl halide in the presence of a mild base. The base neutralizes the hydrogen halide formed during the reaction, driving it to completion.

Materials and Equipment
  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Condenser (if heating is required)

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DMF (to make an approx. 0.2 M solution). Add anhydrous potassium carbonate (2.0 eq.).

  • Reagent Addition: Stir the suspension vigorously. Add the alkyl halide (1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent) until the starting amine is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic solids.

    • Pour the filtrate into a separatory funnel containing water and extract the product with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

    • Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).[1]

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

G Diagram 1: Direct N-Alkylation Workflow cluster_start Reactants cluster_reaction Process Amine This compound (1.0 eq) ReactionVessel Reaction Vessel Stir at RT or 40-60 °C Amine->ReactionVessel AlkylHalide Alkyl Halide (1.1 eq) AlkylHalide->ReactionVessel Base K₂CO₃ (2.0 eq) Base->ReactionVessel Solvent Anhydrous DMF Solvent->ReactionVessel Workup Aqueous Work-up (Water/EtOAc Extraction) ReactionVessel->Workup 4-16h, TLC Monitoring Purification Purification (Silica Gel Chromatography) Workup->Purification Dry & Concentrate Product Pure N-Alkylated Product Purification->Product

Caption: Workflow for Direct N-Alkylation.

Protocol 2: N-Alkylation by Reductive Amination

This protocol is a highly efficient one-pot method for N-alkylation that minimizes the risk of overalkylation. It is particularly effective for coupling primary amines with a wide range of aldehydes and ketones.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is used as a mild and selective reducing agent.[4][5]

Materials and Equipment
  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Standard glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC supplies

Experimental Procedure
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE or DCM (to make an approx. 0.2 M solution).[1]

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC until the starting materials are consumed (typically 2-24 hours).[1]

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[1]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3 x 50 mL for a 10 mmol scale reaction).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated secondary amine.

G Diagram 2: Reductive Amination Workflow cluster_start Reactants cluster_reaction Process Amine This compound (1.0 eq) ImineFormation Imine Formation (Stir 30-60 min) Amine->ImineFormation Carbonyl Aldehyde/Ketone (1.1 eq) Carbonyl->ImineFormation Solvent Anhydrous DCE/DCM Solvent->ImineFormation Reduction Reduction (Add STAB, 1.5 eq) ImineFormation->Reduction Workup Aqueous Work-up (NaHCO₃ Quench) Reduction->Workup 2-24h, TLC Monitoring Purification Purification (Silica Gel Chromatography) Workup->Purification Dry & Concentrate Product Pure N-Alkylated Product Purification->Product

Caption: One-pot workflow for Reductive Amination.

Data Summary

The following table summarizes representative quantitative data for the N-alkylation protocols. Yields are typical and may vary based on the specific substrate and reaction scale.

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Starting Amine 1.0 eq.1.0 eq.
Alkylating Agent Alkyl Halide (1.1 eq.)Aldehyde/Ketone (1.1 eq.)
Key Reagent K₂CO₃ (2.0 eq.)NaBH(OAc)₃ (1.5 eq.)
Typical Solvent DMFDCE or DCM
Temperature Room Temp. to 60 °CRoom Temperature
Typical Reaction Time 4-16 hours2-24 hours
Typical Isolated Yield 50-80%70-95%

Characterization

The identity and purity of the final N-alkylated products should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and incorporation of the new alkyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Thin Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the final compound.

References

Application Notes and Protocols for the Continuous Flow Synthesis of 2-Methylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the continuous flow synthesis of 2-methylpyridines, a crucial class of intermediates in the pharmaceutical and agrochemical industries.[1] This document details a robust and scalable methodology utilizing a packed-bed reactor with a heterogeneous catalyst, offering significant advantages over traditional batch synthesis methods. The presented protocols are based on a greener and more efficient approach to α-methylation of pyridines, emphasizing enhanced safety, reduced reaction times, and minimized waste generation.[1][2][3]

Introduction

The synthesis of 2-methylpyridines is a fundamental transformation in organic chemistry.[1] Traditional batch methods for the α-methylation of pyridines often necessitate harsh reaction conditions, extended reaction times, and can produce considerable waste.[1] Continuous flow chemistry emerges as a superior alternative, allowing for reactions to be conducted at elevated temperatures and pressures in a highly controlled and safe manner.[1][4] This technology facilitates improved heat and mass transfer, leading to higher yields, selectivity, and overall process efficiency.[5][6]

This document outlines a well-established continuous flow protocol for the synthesis of a variety of 2-methylpyridine derivatives. The methodology employs a readily available heterogeneous catalyst, Raney® nickel, and utilizes 1-propanol as both the solvent and the methylating agent.[1][2][3] This approach avoids the need for hazardous methylating agents and simplifies product purification.

Advantages of the Continuous Flow Approach

The continuous flow synthesis of 2-methylpyridines offers several key advantages over conventional batch processing:

  • Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with highly exothermic reactions or the handling of hazardous materials.[5][6]

  • Reduced Reaction Times: Precise control over reaction parameters and efficient mixing significantly shortens the time required to obtain the desired product.

  • Increased Yield and Selectivity: The high surface area-to-volume ratio and superior temperature control in flow reactors often lead to higher product yields and improved selectivity.[2][3]

  • Simplified Work-up and Purification: In many cases, the product can be isolated by simple removal of the solvent, avoiding complex purification procedures.[3]

  • Scalability: The modular nature of flow chemistry equipment allows for straightforward scaling of the reaction from laboratory to production quantities.

  • Greener Chemistry: This method reduces waste generation and often utilizes less hazardous reagents, aligning with the principles of green chemistry.[2][3]

Experimental Protocols

Materials and Equipment
  • Pump: HPLC pump (e.g., Waters 515) or a dedicated flow chemistry pumping module (e.g., Vapourtec R2).[2]

  • Reactor: Stainless steel column (e.g., 150 mm x 4.6 mm) packed with Raney® nickel (approximately 5.5 g).[2]

  • Heating System: A method to heat the column to >180 °C, such as a sand bath on a hot plate or a column oven.[2][3]

  • Back-Pressure Regulator: To maintain the system pressure and prevent the solvent from boiling (e.g., 1000 psi).[4]

  • Sample Injector: A manual injection loop (e.g., 5 mL) to introduce the substrate solution into the flow path.[2]

  • Reagents: Pyridine substrate, 1-propanol (reagent grade), Raney® nickel (slurry in water).

  • Collection Vessel: A flask or vial to collect the product stream.

General Procedure for Continuous Flow α-Methylation
  • Catalyst Column Preparation:

    • Carefully pack a stainless steel column with approximately 5.5 g of Raney® nickel.

    • Flush the packed column with a solvent such as isopropanol to remove the storage water.[4]

    • Install the column into the flow system.

  • System Setup and Equilibration:

    • Assemble the continuous flow setup as depicted in the workflow diagram below.

    • Begin pumping 1-propanol through the system at a flow rate of 0.3 mL/min.

    • Heat the catalyst column to a stable temperature of >180 °C.[2]

    • Allow the system to equilibrate for approximately 30 minutes.[2]

  • Reaction Run:

    • Prepare a 0.05 M solution of the desired pyridine substrate in 5 mL of 1-propanol.[2]

    • Load the substrate solution into the 5 mL sample loop.

    • Reduce the pump flow rate to 0.1 mL/min.[2]

    • Inject the sample from the loop into the flowing stream of 1-propanol.

    • The reaction mixture will then pass through the heated catalyst column.

  • Product Collection and Isolation:

    • Collect the product stream as it exits the back-pressure regulator.

    • The 2-methylpyridine product is typically isolated by removing the 1-propanol solvent under reduced pressure.[2][3]

    • In most cases, the resulting product is of sufficient purity for further use without additional purification steps.[3]

Data Presentation

The following table summarizes the results obtained for the continuous flow α-methylation of various substituted pyridines using the protocol described above.

EntrySubstrate (Pyridine Derivative)Product (2-Methylpyridine Derivative)Isolated Yield (%)
1Pyridine2-Methylpyridine85
23-Methylpyridine2,3-Dimethylpyridine82
34-Methylpyridine2,4-Dimethylpyridine88
44-Methoxypyridine2-Methyl-4-methoxypyridine75
54-(Dimethylamino)pyridine2-Methyl-4-(dimethylamino)pyridine68
63-Chloropyridine2-Methyl-3-chloropyridine79
74-Phenylpyridine2-Methyl-4-phenylpyridine91
8Quinoline2-Methylquinoline89

Data sourced from Manansala & Tranmer (2015), Molecules.[4]

Visualizations

Experimental Workflow

Continuous_Flow_Synthesis cluster_flow_path Continuous Flow Path reagent Pyridine Substrate in 1-Propanol injector Sample Injection Loop (5 mL) reagent->injector Load Sample pump HPLC Pump (0.1 mL/min) pump->injector 1-Propanol column Heated Packed-Bed Reactor (Raney® Ni, >180 °C) injector->column Inject bpr Back-Pressure Regulator column->bpr collection Product Collection bpr->collection

Caption: Workflow for the continuous flow synthesis of 2-methylpyridines.

Proposed Reaction Mechanism

Reaction_Mechanism cluster_catalysis Heterogeneous Catalysis on Raney® Ni Surface cluster_reaction Reaction Pathway alcohol 1-Propanol activated_methyl Activated Methyl Species (*CH3 or equivalent) alcohol->activated_methyl Dehydrogenation intermediate Reaction Intermediate activated_methyl->intermediate pyridine Pyridine Substrate pyridine->intermediate Attack by Activated Methyl Species product 2-Methylpyridine Product intermediate->product Rearrangement / Aromatization (e.g., Ladenburg rearrangement)

Caption: Proposed mechanism for the α-methylation of pyridines.

References

Application Notes and Protocols for (2-Methylpyridin-3-yl)methanamine in Novel Material Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of (2-Methylpyridin-3-yl)methanamine as a versatile building block in the synthesis of novel materials, particularly Metal-Organic Frameworks (MOFs) and functionalized polymers. The protocols detailed below are based on established synthetic methodologies for analogous pyridine-based compounds and are intended to serve as a foundational guide for researchers.

Application in Metal-Organic Framework (MOF) Synthesis

This compound is a promising organic linker for the construction of novel MOFs. The presence of both a pyridine ring and a primary amine group offers multiple coordination sites for metal ions, potentially leading to frameworks with unique topologies and functionalities.[1][2][3] The methyl group on the pyridine ring can influence the steric environment around the coordination center, while the flexible methanamine arm can introduce additional porosity or be a site for post-synthetic modification.

Potential Applications of this compound-based MOFs:

  • Gas Storage and Separation: The inherent porosity of MOFs makes them excellent candidates for storing gases like hydrogen and carbon dioxide.[2] The specific chemical environment created by the this compound linker could lead to selective gas adsorption.

  • Catalysis: The pyridine nitrogen and the amine group can act as basic sites, making these MOFs potential catalysts for various organic transformations.[2] Furthermore, the framework can be designed to incorporate catalytically active metal centers.

  • Sensing: The luminescence properties of MOFs can be modulated by the presence of specific analytes, making them suitable for chemical sensing applications.

  • Drug Delivery: The porous structure of MOFs can be utilized to encapsulate and release drug molecules in a controlled manner.

This protocol describes a hypothetical solvothermal synthesis of a zinc-based MOF, designated as ZN-MPMA-1 (Zinc-Methylpyridin-3-yl)methanamine-1), using this compound as the primary organic linker.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • Terephthalic acid (H₂BDC) - as a co-linker

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.058 g (0.2 mmol) of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.024 g (0.2 mmol) of this compound and 0.033 g (0.2 mmol) of terephthalic acid in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and hold for 48 hours.

  • After the reaction is complete, cool the oven to room temperature at a rate of 5°C/min.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • To activate the MOF, immerse the crystals in methanol for 24 hours, replacing the methanol every 8 hours.

  • Dry the final product under vacuum at 80°C for 12 hours.

Characterization Data (Hypothetical for ZN-MPMA-1):

ParameterValue
BET Surface Area850 - 1200 m²/g
Pore Volume0.45 - 0.65 cm³/g
Thermal Stability (TGA)Stable up to 350°C in N₂ atmosphere
PXRD Main Peaks (2θ)7.5°, 9.8°, 12.3°, 15.1°, 18.6°
Application in Functional Polymer Synthesis

The primary amine group of this compound makes it a suitable monomer for incorporation into various polymer backbones or as a pendant group for modifying existing polymers.[4] The pyridine moiety can impart desirable properties to the resulting polymer, such as thermal stability, altered solubility, and the ability to coordinate with metal ions.[4][5]

Potential Applications of this compound-containing Polymers:

  • High-Temperature Membranes: Polymers incorporating pyridine units, such as polybenzimidazoles, have shown excellent thermal stability and proton conductivity, making them suitable for applications in high-temperature polymer electrolyte membrane fuel cells.[5]

  • Antimicrobial Materials: Pyridine-containing polymers have been shown to exhibit antimicrobial properties.[4]

  • Fluorescent Materials: The pyridine moiety can contribute to the fluorescent properties of polymers, with potential applications in sensing and imaging.[4]

  • Catalyst Support: The pyridine groups can act as ligands to immobilize metal catalysts on a soluble or insoluble polymer support.

This protocol describes the synthesis of a poly(amic acid) via the reaction of a dianhydride with this compound, followed by thermal imidization to yield a polyimide.

Materials:

  • Pyromellitic dianhydride (PMDA)

  • This compound

  • N,N-Dimethylacetamide (DMAc)

  • Nitrogen (N₂) gas

Procedure:

Part A: Synthesis of Poly(amic acid)

  • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 0.244 g (2 mmol) of this compound in 10 mL of anhydrous DMAc.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 0.436 g (2 mmol) of pyromellitic dianhydride (PMDA) to the stirred solution under a nitrogen atmosphere.

  • Continue stirring at 0°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • The resulting viscous solution is the poly(amic acid) in DMAc.

Part B: Thermal Imidization to Polyimide

  • Cast the poly(amic acid) solution onto a clean glass plate to form a thin film.

  • Place the glass plate in a vacuum oven.

  • Heat the oven to 100°C for 2 hours to remove the solvent.

  • Increase the temperature to 200°C and hold for 1 hour.

  • Further, increase the temperature to 300°C and hold for 1 hour to complete the imidization process.

  • Cool the oven to room temperature and carefully peel off the resulting polyimide film.

Characterization Data (Expected for the resulting Polyimide):

ParameterExpected Value
Inherent Viscosity0.8 - 1.5 dL/g
Glass Transition Temp. (Tg)> 300°C
Thermal Stability (TGA)Stable up to 450°C in N₂ atmosphere

Visualizations

MOF_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Mixing & Sonication Metal_Salt->Mixing Organic_Linker This compound Organic_Linker->Mixing Co_Linker Co-Linker (e.g., Terephthalic acid) Co_Linker->Mixing Solvent_Prep Solvent (DMF) Solvent_Prep->Mixing Heating Heating in Autoclave (120°C, 48h) Mixing->Heating Sealed Vessel Filtration Filtration Heating->Filtration Washing Washing (DMF, Ethanol) Filtration->Washing Activation Solvent Exchange (Methanol) Washing->Activation Drying Drying under Vacuum Activation->Drying Final_Product Final MOF Product Drying->Final_Product

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

Polymer_Synthesis_Logical_Flow Monomer Monomer (this compound) Polycondensation Polycondensation in Solvent (DMAc) Monomer->Polycondensation Dianhydride Dianhydride (PMDA) Dianhydride->Polycondensation Polyamic_Acid Poly(amic acid) Solution Polycondensation->Polyamic_Acid Film_Casting Film Casting Polyamic_Acid->Film_Casting Thermal_Imidization Thermal Imidization (Stepwise Heating) Film_Casting->Thermal_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film

Caption: Logical flow for the synthesis of a polyimide film.

References

Application Notes and Protocols for the Characterization and Quantification of (2-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-3-yl)methanamine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research. As with any compound intended for use in a regulated environment, robust analytical methods for its characterization and quantification are essential. These methods are crucial for ensuring identity, purity, and stability, as well as for enabling accurate measurement in various matrices.

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The provided protocols are based on established analytical principles for similar compounds and serve as a comprehensive starting point for method development and validation.

Chemical Information

PropertyValue
IUPAC Name This compound
CAS Number 58539-64-3[1]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
Structure
alt text

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a versatile technique for the quantification of this compound and for the analysis of its related impurities. A reversed-phase HPLC method with UV detection is proposed.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or trifluoroacetic acid)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
20.0595
25.0595
25.1955
30.0955

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Further dilute to prepare calibration standards.

  • Sample Solution: Dissolve the sample in the diluent to a known concentration (e.g., 0.5 mg/mL). Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the standard solutions.

  • Impurity profiling can be performed by analyzing the peak areas of all observed peaks.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard and Sample B Dissolve in Diluent A->B C Filter Sample (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 260 nm E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Quantify Analyte & Impurities H->I

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and the characterization of volatile and semi-volatile impurities. Due to the polar nature of the primary amine, derivatization is recommended to improve chromatographic performance.

Experimental Protocol: GC-MS

1. Instrumentation and Columns:

  • Gas chromatograph coupled to a Mass Selective Detector (MSD).

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents:

  • Ethyl acetate (GC grade)

  • Pyridine (GC grade)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Trifluoroacetic anhydride (TFAA).

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program See Table 2
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu

Table 2: GC Oven Temperature Program

Rate (°C/min)Final Temperature (°C)Hold Time (min)
-802
102805

4. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 500 µL of ethyl acetate and 100 µL of pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

5. Data Analysis:

  • The identity of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum.

  • Impurities can be identified by searching their mass spectra against a library (e.g., NIST) and by interpreting their fragmentation patterns.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Solvent B Add Derivatizing Agent A->B C Heat to Complete Reaction B->C D Inject Derivatized Sample C->D E GC Separation D->E F Mass Spectrometry Detection E->F G Analyze Retention Time F->G H Interpret Mass Spectrum F->H I Identify Compound & Impurities G->I H->I

Caption: Workflow for the identification of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. Key parameters to note are chemical shift (δ), multiplicity (s, d, t, q, m), coupling constants (J), and integration.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Note the chemical shifts of all unique carbon atoms.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon correlations, respectively.

4. Expected Spectral Features (Predicted):

  • ¹H NMR:

    • Signals in the aromatic region (around 7.0-8.5 ppm) corresponding to the pyridine ring protons.

    • A singlet for the methyl group protons attached to the pyridine ring (around 2.5 ppm).

    • A singlet or a broad singlet for the aminomethyl (-CH₂NH₂) protons.

    • A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Signals in the aromatic region for the pyridine ring carbons.

    • A signal for the methyl carbon.

    • A signal for the aminomethyl carbon.

Logical Relationship for Structural Confirmation

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR (Optional) cluster_structure Structural Elucidation H1 ¹H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Correlations) H1->HSQC Structure Unambiguous Structure of This compound H1->Structure C13 ¹³C NMR (Number of Signals, Chemical Shift) C13->HSQC C13->Structure COSY->Structure HSQC->Structure

Caption: Logical approach for structural confirmation using NMR spectroscopy.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the proposed analytical methods. These values should be determined during method validation.

Analytical MethodParameterTypical Expected Value
HPLC Linearity (r²)> 0.999
Limit of Detection (LOD)To be determined (ng/mL range)
Limit of Quantification (LOQ)To be determined (ng/mL range)
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
GC-MS Limit of Detection (LOD)To be determined (pg level)
Linearity (r²)> 0.995

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization and quantification of this compound. The HPLC method is suitable for routine quality control and quantification, while the GC-MS method is ideal for identification and impurity profiling. NMR spectroscopy remains the gold standard for definitive structural elucidation. It is imperative that these methods are fully validated according to ICH guidelines or other relevant regulatory standards before implementation in a quality control setting.

References

Application Notes and Protocols for the Process Optimization of Large-Scale Synthesis of (2-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and optimized protocols for the large-scale synthesis of (2-Methylpyridin-3-yl)methanamine, a key intermediate in pharmaceutical development. The primary synthetic strategy focuses on the catalytic hydrogenation of 2-methyl-3-cyanopyridine, a commercially viable and scalable route. Process optimization parameters, including catalyst selection, solvent, temperature, and pressure, are discussed to maximize yield and purity while minimizing byproduct formation. Detailed experimental protocols for the synthesis and purification are provided, along with visualizations of the synthetic workflow and potential reaction pathways.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is critical for drug development and manufacturing. This document outlines a robust and optimized process for its large-scale synthesis, primarily through the reduction of 2-methyl-3-cyanopyridine. The catalytic hydrogenation of nitriles is a well-established industrial process; however, optimization is necessary to control the formation of secondary and tertiary amine impurities.[1] This protocol emphasizes the use of Raney Nickel as a cost-effective and highly active catalyst for this transformation.

Synthetic Workflow and Logic

The overall synthetic process can be visualized as a two-step sequence starting from a readily available precursor, such as 2-chloro-3-nitropyridine, to generate the key intermediate 2-methyl-3-cyanopyridine, which is then reduced to the final product.

A 2-Chloro-3-nitropyridine B Synthesis of Nitrile Intermediate A->B e.g., Reaction with malonic ester, followed by hydrolysis and decarboxylation C 2-Methyl-3-cyanopyridine B->C D Catalytic Hydrogenation (Reduction) C->D Optimized Conditions E This compound D->E F Purification E->F Distillation/Crystallization G Final Product (>99% Purity) F->G

Figure 1: Overall synthetic workflow for this compound.

Process Optimization and Data

The critical step in this synthesis is the reduction of the nitrile group of 2-methyl-3-cyanopyridine. The primary challenge is to achieve high selectivity for the primary amine and avoid the formation of secondary and tertiary amine byproducts.[1] Catalytic hydrogenation using Raney Nickel is a preferred industrial method.

Catalyst and Reaction Condition Screening

Several catalytic systems can be employed for the reduction of nitriles. The following table summarizes typical conditions and outcomes for analogous reactions, providing a basis for the optimization of the target synthesis.

Catalyst SystemSubstrate TypeReducing AgentSolventTemp. (°C)Pressure (bar)Time (h)Yield of Primary Amine (%)Reference
Raney Ni / KBH4Aromatic NitrileKBH4Ethanol50N/A1-2~90[2]
Raney NiAliphatic NitrileH2Methanol/Ammonia1001002-4>95[3]
Pd/CCyanopyridineH2MethanolAmbient35~70-80 (with byproducts)[1]
PtO2Substituted PyridineH2Acetic AcidAmbient50-706-10>95[4]

Based on efficiency, cost, and selectivity, Raney Nickel with catalytic hydrogenation in the presence of ammonia is the recommended starting point for large-scale production. The presence of ammonia helps to suppress the formation of secondary and tertiary amine impurities.

Optimized Parameters for Large-Scale Synthesis

The following table presents the optimized parameters for the catalytic hydrogenation of 2-methyl-3-cyanopyridine.

ParameterOptimized ValueRationale
CatalystRaney Nickel (slurry in water)High activity, cost-effective, and good selectivity.
Catalyst Loading5-10% w/w (dry basis) to substrateBalances reaction rate with cost and ease of filtration.
SolventMethanol or Ethanol with AmmoniaAlcoholic solvents provide good solubility. Ammonia suppresses byproduct formation.
Ammonia Concentration5-10% w/vSufficient to inhibit secondary amine formation.
Hydrogen Pressure50-80 barHigher pressure increases reaction rate without requiring specialized high-pressure equipment.
Temperature60-80 °CProvides a good reaction rate without promoting significant side reactions.
Reaction Time4-8 hoursTypically sufficient for complete conversion, monitored by HPLC or GC.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of 2-methyl-3-cyanopyridine using Raney Nickel under hydrogen pressure.

Materials:

  • 2-Methyl-3-cyanopyridine

  • Raney Nickel (50% slurry in water)

  • Methanol

  • Anhydrous Ammonia

  • Hydrogen Gas

  • Diatomaceous Earth (e.g., Celite®)

  • Pressurized Hydrogenation Reactor (e.g., Parr Autoclave)

Procedure:

  • Reactor Setup: Charge a suitable stainless-steel high-pressure autoclave with 2-methyl-3-cyanopyridine (1.0 eq).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add methanol (5-10 volumes) and carefully add the Raney Nickel slurry (5-10% w/w dry basis).

  • Ammonia Addition: Cool the mixture to 0-10 °C and introduce anhydrous ammonia gas to a concentration of 5-10% w/v.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to 50-80 bar.

  • Reaction: Heat the mixture to 60-80 °C with vigorous stirring. Maintain the temperature and pressure for 4-8 hours. Monitor the reaction progress by taking samples and analyzing via HPLC or GC for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with methanol. Caution: Raney Nickel is pyrophoric when dry and should be handled with care, preferably kept wet.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product with high purity (>99%).

Quality Control

The purity of the final product should be assessed using the following methods:

  • HPLC/UPLC: To determine the purity and quantify any remaining starting material or byproducts.

  • GC-MS: To identify the structure of any impurities.

  • ¹H NMR and ¹³C NMR: To confirm the structure of the final product.

Reaction Pathway and Byproduct Formation

The reduction of a nitrile to a primary amine proceeds through an intermediate imine. This imine can react with the already formed primary amine product to generate a secondary amine, which can undergo further reaction to form a tertiary amine.

cluster_main Main Reaction Pathway cluster_side Byproduct Formation A 2-Methyl-3-cyanopyridine B Intermediate Imine A->B + H2 / Catalyst C This compound (Primary Amine) B->C + H2 / Catalyst D Secondary Amine B->D + Primary Amine (C) E Tertiary Amine D->E + Intermediate Imine (B)

Figure 2: Nitrile reduction pathway and byproduct formation.

The addition of ammonia to the reaction mixture shifts the equilibrium away from the formation of the secondary amine by competing with the primary amine for reaction with the intermediate imine, thus enhancing the selectivity for the desired primary amine product.

Safety Considerations

  • Raney Nickel: Is highly pyrophoric in its dry, activated state. It should always be handled as a slurry in water or an appropriate solvent and never allowed to dry in the air.

  • Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Hydrogenation reactions must be carried out in a well-ventilated area using appropriate high-pressure equipment with proper safety features.

  • Ammonia: Is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Pressure Reactions: All high-pressure reactions should be conducted behind a safety shield in a properly rated reactor.

By following these optimized protocols and safety guidelines, the large-scale synthesis of this compound can be achieved in a safe, efficient, and economically viable manner.

References

Troubleshooting & Optimization

improving reaction yield for (2-Methylpyridin-3-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Synthesis of (2-Methylpyridin-3-yl)methanamine

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable pyridine building block. The primary synthetic route involves the reduction of 2-Methylpyridine-3-carbonitrile, a transformation that, while conceptually straightforward, is often accompanied by practical challenges that can impact reaction efficiency and product quality.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction is producing significant amounts of secondary and tertiary amine byproducts, leading to low yields of the desired primary amine. How can I improve selectivity?

A1: This is the most common challenge in nitrile reductions. The formation of secondary and tertiary amines occurs via the reaction of the desired primary amine product with the intermediate imine, which is formed during the initial reduction of the nitrile.[1]

Causality: The reaction proceeds through an imine intermediate. If this imine is exposed to the already-formed primary amine product in the reaction mixture, a condensation reaction can occur, leading to a new imine that is subsequently reduced to a secondary amine. This secondary amine can react again, ultimately forming a tertiary amine.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Nitrile 2-Methylpyridine-3-carbonitrile Imine Intermediate Imine Nitrile->Imine + H₂/Catalyst or [H⁻] PrimaryAmine This compound (Desired Product) Imine->PrimaryAmine + H₂/Catalyst or [H⁻] Imine2 Substituted Imine Imine->Imine2 + Primary Amine - NH₃ PrimaryAmine->Imine2 SecondaryAmine Secondary Amine (Impurity) TertiaryAmine Tertiary Amine (Impurity) SecondaryAmine->TertiaryAmine + Imine... Imine2->SecondaryAmine + H₂/Catalyst or [H⁻]

Caption: Mechanism of secondary and tertiary amine formation.

Solutions:

  • Addition of Ammonia (for Catalytic Hydrogenation): Conducting the hydrogenation in a solvent saturated with ammonia (e.g., ethanolic ammonia) is highly effective. The high concentration of ammonia shifts the equilibrium of the imine-amine condensation away from the formation of the secondary amine precursor.[2]

  • Use of Acidic Modifiers (for Catalytic Hydrogenation): Adding a small amount of a strong acid (like HCl) can protonate the primary amine as it forms, creating the ammonium salt. This salt is no longer nucleophilic and cannot react with the imine intermediate, thus preventing byproduct formation. The product is then isolated as the hydrochloride salt.[1][3]

  • Employing Lewis Basic Sites on Catalysts: Certain catalyst preparations, such as those with N-doped carbon supports, can provide Lewis basic sites that favor the formation of primary amines.[1]

  • Inverse Addition (for LiAlH₄ Reduction): When using potent hydride reagents like Lithium Aluminum Hydride (LiAlH₄), an "inverse addition" method can improve selectivity. In this technique, the LiAlH₄ solution is slowly added to the nitrile solution, ensuring the nitrile is always in excess. This minimizes the concentration of free primary amine available to react with the intermediate.[4][5]

Q2: My catalytic hydrogenation reaction is sluggish, stalls before completion, or seems to have no conversion. What are the likely causes?

A2: This issue typically points to problems with the catalyst, the hydrogen source, or the presence of reaction inhibitors. Raney® Nickel, a common catalyst for this transformation, is particularly sensitive to its preparation and handling.

Troubleshooting Steps:

  • Catalyst Activity:

    • Source & Age: Ensure you are using a high-quality, active catalyst. Raney® Nickel is often stored as an alloy and activated just before use, or purchased as a slurry under water or ethanol. Old or improperly stored catalyst will have significantly reduced activity.

    • Activation: If preparing from the Ni-Al alloy, ensure the leaching process with concentrated NaOH is performed correctly to generate the high surface area required for catalysis.[6]

    • Handling: Activated Raney® Nickel is pyrophoric and can ignite if allowed to dry in the air.[7] It must be handled as a slurry under an inert solvent (like ethanol) at all times. Exposing the catalyst to air will deactivate it.

  • Presence of Inhibitors (Catalyst Poisons):

    • Sulfur Compounds: The starting 2-Methylpyridine-3-carbonitrile must be free of sulfur-containing impurities, which are potent poisons for nickel and palladium catalysts.

    • Water: While some water is often present (especially with Raney® Ni slurry), the reaction should be conducted in an anhydrous solvent (e.g., dry ethanol, methanol, or THF) for best results. Excess water can interfere with the reaction.

  • Reaction Conditions:

    • Hydrogen Pressure: Ensure your system is leak-free and can maintain the required hydrogen pressure (typically 10-50 bar). Insufficient pressure will result in slow reaction rates.

    • Agitation: Vigorous stirring or shaking is critical for three-phase reactions (solid catalyst, liquid substrate, gas H₂). Inadequate mixing prevents the catalyst from being properly suspended and limits gas-liquid mass transfer, effectively starving the reaction.

G cluster_causes Potential Causes trouble Low Conversion in Hydrogenation catalyst Catalyst Issue Inactive/Old Poisoned (S, etc.) Improper Handling trouble:f0->catalyst:n conditions Reaction Conditions Low H₂ Pressure Poor Agitation Incorrect Temperature trouble:f0->conditions:n reagents Reagents/Solvent Impure Nitrile Wet Solvent trouble:f0->reagents:n

Caption: Decision tree for troubleshooting low hydrogenation conversion.

Q3: I have trouble removing the fine Raney® Nickel catalyst after the reaction, and my product seems to be contaminated with nickel. What is the best work-up procedure?

A3: Removing the very fine particles of Raney® Nickel is a common challenge. Standard filtration with paper is often insufficient.

Recommended Procedure:

  • Inert Atmosphere Handling: Vent the hydrogen pressure carefully and purge the reaction vessel with an inert gas like nitrogen or argon. Do not expose the reaction mixture containing the catalyst to air while dry solvent is present, due to its pyrophoric nature.[7]

  • Filtration through Celite®: The most effective method is to filter the reaction mixture through a thick pad (2-3 cm) of Celite® or another filter aid (like diatomaceous earth) in a Büchner or sintered glass funnel.

    • First, prepare the Celite® pad by wetting it with the reaction solvent under gentle vacuum. This prevents the fine catalyst particles from passing through.

    • Carefully transfer the reaction slurry onto the prepared pad.

    • Wash the pad thoroughly with several portions of fresh solvent to ensure all the product is recovered.

  • Managing the Filter Cake: The collected filter cake containing Raney® Nickel is still pyrophoric. It should be immediately quenched by slowly adding it to a large volume of water in a well-ventilated area. Do not leave the filter cake to dry on the funnel.

  • Magnetic Stirring (Alternative): For smaller scale reactions, some researchers use a strong magnet on the outside of the flask to hold the bulk of the Raney® Nickel at the bottom while decanting the supernatant liquid. This should still be followed by filtration through Celite® to remove residual fines.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: Catalytic hydrogenation of 2-Methylpyridine-3-carbonitrile using Raney® Nickel is one of the most industrially applied and scalable methods for producing primary amines from nitriles.[1][6] It utilizes relatively inexpensive reagents (hydrogen gas, nickel catalyst) and avoids the use of stoichiometric metal hydride reagents, making it more atom-economical and easier to handle on a large scale. However, it requires specialized high-pressure hydrogenation equipment.

Q2: How can I effectively monitor the reaction progress?

A2: There are two primary methods:

  • Hydrogen Uptake: In a batch hydrogenation reactor, the reaction progress can be monitored by observing the drop in hydrogen pressure from a reservoir of known volume. The reaction is complete when hydrogen uptake ceases. This is the most common method in a dedicated hydrogenation setup.

  • Chromatographic Analysis (TLC/GC/LC-MS): Periodically and carefully take small aliquots from the reaction mixture (after stopping agitation and allowing the catalyst to settle). Quench the aliquot and analyze it by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting nitrile and the appearance of the amine product.

Q3: What are the key differences and considerations when choosing between catalytic hydrogenation and a chemical reducing agent like LiAlH₄?

A3: The choice depends on scale, available equipment, and desired chemoselectivity.

FeatureCatalytic Hydrogenation (e.g., Raney® Ni, Pd/C)Lithium Aluminum Hydride (LiAlH₄)
Reagent Type Catalytic (H₂ is the reductant)Stoichiometric (Hydride donor)[5][9]
Equipment Requires a high-pressure reactor (autoclave).Standard laboratory glassware under inert atmosphere.
Safety High-pressure H₂ gas (flammable/explosive). Pyrophoric catalyst.Highly reactive with water and protic solvents (violent H₂ evolution).[4][10]
Work-up Catalyst filtration.Careful quenching of excess reagent with water/base (e.g., Fieser workup).
Selectivity Can reduce other functional groups (alkenes, alkynes, nitro groups).Generally does not reduce isolated C-C multiple bonds.[4][5] Reduces esters, amides, and carboxylic acids.[9]
Byproducts Prone to secondary/tertiary amines unless additives (NH₃, acid) are used.[1]Generally gives high selectivity to the primary amine.
Scalability Highly scalable and cost-effective for large quantities.Less suitable for large-scale industrial production due to cost and safety.

Section 3: Recommended Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), fume hoods, and inert atmosphere techniques, must be strictly followed.

Protocol A: Catalytic Hydrogenation using Raney® Nickel

This protocol is optimized for selectivity towards the primary amine.

  • Catalyst Preparation: In a 500 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add 50 mL of 7 M ethanolic ammonia. Carefully add 5.0 g of active Raney® Nickel slurry (50% in water), rinsing with 2 x 10 mL of ethanol.

  • Reaction Setup: Add 2-Methylpyridine-3-carbonitrile (11.8 g, 0.1 mol) dissolved in 150 mL of 7 M ethanolic ammonia to a high-pressure autoclave. Carefully transfer the catalyst slurry to the autoclave under a stream of nitrogen.

  • Hydrogenation: Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 30 bar with hydrogen.

  • Reaction: Begin vigorous stirring and heat the reaction to 60 °C. Monitor the reaction by hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reactor to room temperature. Carefully vent the hydrogen and purge three times with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere. Wash the filter cake with ethanol (3 x 25 mL). Immediately quench the filter cake with water.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Protocol B: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol uses standard glassware but requires rigorous anhydrous and inert conditions.

  • Setup: Assemble a 500 mL three-neck flask, oven-dried and cooled under nitrogen, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (5.7 g, 0.15 mol, 1.5 equivalents) in 100 mL of anhydrous tetrahydrofuran (THF) in the flask.

  • Addition: Dissolve 2-Methylpyridine-3-carbonitrile (11.8 g, 0.1 mol) in 100 mL of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4 hours to ensure complete reaction.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. Under vigorous stirring, very slowly and cautiously add the following reagents sequentially:

    • 5.7 mL of water

    • 5.7 mL of 15% aqueous NaOH

    • 17.1 mL of water A granular white precipitate of aluminum salts should form.

  • Isolation: Stir the mixture at room temperature for 1 hour. Filter the slurry and wash the white solid thoroughly with THF (3 x 30 mL).

  • Purification: Combine the filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

References

Technical Support Center: Purification of (2-Methylpyridin-3-yl)methanamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2-Methylpyridin-3-yl)methanamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials, by-products from side reactions, and degradation products. Depending on the synthetic route, potential impurities could be the corresponding alcohol ((2-Methylpyridin-3-yl)methanol) from incomplete amination or hydrolysis, over-alkylated products if a derivative is being synthesized, and oxidized impurities. The starting materials themselves may also contain isomeric impurities (e.g., picoline isomers) which can carry through the synthesis.

Q2: My purified this compound is a yellow oil, but I expected a colorless product. What could be the cause?

A2: Discoloration in amines is often due to the presence of minor, highly colored impurities arising from oxidation or degradation. Exposure to air and light can promote the formation of these impurities. Purification by distillation under reduced pressure or column chromatography can often yield a colorless product. It is also crucial to store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

Q3: How should I store purified this compound to maintain its purity?

A3: this compound, being a primary amine, is susceptible to oxidation and can absorb carbon dioxide from the atmosphere. For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). Storing it in a refrigerator or freezer can further minimize degradation.

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities. It is important to use a well-controlled vacuum and temperature to prevent decomposition. The boiling point will be significantly lower than the atmospheric boiling point.

Troubleshooting Guides

Issue 1: Tailing or Streaking on Thin Layer Chromatography (TLC)

Question: When I run a TLC of my crude or purified this compound on a silica gel plate, I see significant tailing or streaking of the spot. How can I resolve this?

Answer: Tailing of basic compounds like amines on silica gel TLC plates is a common issue. It is primarily caused by strong interactions between the basic amine group and the acidic silanol groups on the surface of the silica gel.[1][2] This leads to poor separation and elongated spots.

Troubleshooting Steps:

  • Reduce Sample Concentration: You may have overloaded the TLC plate. Try spotting a more dilute solution of your sample.[3]

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.1–2.0% triethylamine to your mobile phase (e.g., ethyl acetate/hexane).[4] This is a very common and effective method.

    • Ammonia: Prepare a mobile phase containing a small percentage of ammonia, for instance, by using a mixture of dichloromethane and methanol with 1-10% ammonia.[4]

  • Use a Different Stationary Phase: If modifying the mobile phase is not effective or if your compound is sensitive to bases, consider using a different type of TLC plate, such as alumina, diol, or C18 (reverse phase), which are less acidic than silica.[2]

Issue 2: Difficulty with Column Chromatography Purification

Question: I am trying to purify this compound using silica gel column chromatography, but I am getting poor separation and low recovery. What can I do?

Answer: Similar to TLC, the acidic nature of silica gel can cause problems during the column chromatography of basic amines, leading to irreversible adsorption, peak tailing, and even decomposition of the compound on the column.[5][6][7]

Troubleshooting Steps:

  • Mobile Phase Modification: As with TLC, adding a competing base to the mobile phase is crucial. A common practice is to add 0.5-2% triethylamine to the eluent system.[7] This will "neutralize" the acidic silanols and improve the elution of the amine.

  • Use of Amine-Functionalized Silica: For challenging separations, using a pre-treated, amine-functionalized silica gel can provide excellent results by minimizing the acid-base interactions.[5][6]

  • Switch to a Different Stationary Phase: Basic alumina can be a good alternative to silica gel for the purification of basic compounds.[8]

  • Reverse-Phase Chromatography: If the compound and its impurities have different polarities, reverse-phase chromatography (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier) can be an effective alternative. To improve retention and peak shape for basic amines in reverse-phase, it is often beneficial to use a mobile phase with a higher pH to keep the amine in its free-base form.[6]

Issue 3: "Oiling Out" During Recrystallization

Question: I am attempting to recrystallize this compound or its hydrochloride salt, but it is "oiling out" instead of forming crystals. How can I induce crystallization?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[9] This can happen if the compound has a low melting point, if there are significant impurities present that depress the melting point, or if the solution is cooled too quickly.[10]

Troubleshooting Steps:

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling often promotes oiling out.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Add Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Use a Different Solvent System: The choice of solvent is critical. For amines, forming a salt (e.g., hydrochloride) and recrystallizing it is often more successful. You can try different solvent systems, such as ethanol/ether or isopropanol/hexane.[11][12]

  • Increase Solvent Volume: Oiling out can sometimes be caused by using too little solvent, leading to a very high concentration of the solute. Try using a slightly larger volume of the hot solvent to dissolve the compound.

  • Control Supersaturation: Avoid creating a very high level of supersaturation too quickly. This can be managed by slower cooling or, in the case of anti-solvent crystallization, by adding the anti-solvent more slowly.[9][13]

Quantitative Data Summary

Purification TechniqueCompoundPurity AchievedYieldReference
Suspension/Washing3-chloro-2-aminomethyl-5-trifluoromethylpyridine hydrochloride99.9%92.5% (overall)Patent[1]
Column ChromatographyBenzyl-(4-methyl-pyridin-2-yl)-amineNot specified94%Supporting Info[2]
Column ChromatographyBenzyl-pyridin-3-yl-amineNot specified97%Supporting Info[2]
Column Chromatography2-benzyl-pyridin-2-yl-amineNot specified93%Supporting Info[2]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of this compound

This protocol is a general guideline for the purification of basic amines on silica gel and should be optimized for the specific compound and impurity profile.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane).

    • To prevent streaking, add 1% triethylamine to the developing solvent.[7]

    • The optimal mobile phase for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[14]

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material (a general rule is a 40-50:1 ratio of silica gel to crude product by weight).[14]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pack the column with the slurry, ensuring there are no air bubbles. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand to the top.[14]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase determined from the TLC analysis (containing ~1% triethylamine).

    • Gradually increase the polarity of the mobile phase to elute the compound.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Acid-Base Extraction

This method is useful for removing non-basic impurities from this compound.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it several times with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated amine salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH) until the solution is basic (pH > 10). This will deprotonate the amine, which may precipitate or form an oil.

  • Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow General Purification Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Remove non-basic impurities column Column Chromatography crude->column General purpose purification distillation Vacuum Distillation crude->distillation Remove non-volatile impurities extraction->column Further purification recrystallization Recrystallization / Salt Formation column->recrystallization Final polishing step pure Pure Product column->pure recrystallization->pure distillation->pure

Caption: General purification strategies for this compound.

TLC_Troubleshooting TLC Troubleshooting for Basic Amines start Tailing/Streaking on TLC? overloaded Is the sample too concentrated? start->overloaded Yes add_base Add Base to Eluent (e.g., 1% TEA) overloaded->add_base No dilute Dilute Sample overloaded->dilute Yes change_plate Use Different Plate (e.g., Alumina) add_base->change_plate Still Tailing resolved Spot Resolved add_base->resolved change_plate->resolved dilute->resolved

Caption: Logical steps to troubleshoot tailing on TLC for basic compounds.

References

identifying side products in the synthesis of pyridin-2-yl-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of pyridin-2-yl-methylamine.

Troubleshooting Guide: Common Side Products and Solutions

The synthesis of pyridin-2-yl-methylamine, most commonly achieved through the reduction of 2-cyanopyridine, can be accompanied by the formation of several side products. This guide outlines the major impurities, their causes, and recommended solutions.

Primary Synthetic Route: Reduction of 2-Cyanopyridine

The catalytic hydrogenation of 2-cyanopyridine is a widely used industrial method for producing pyridin-2-yl-methylamine.[1][2] However, controlling the selectivity of this reaction is crucial to avoid the formation of undesired side products.[1]

Observed Side Product Potential Cause Recommended Solution
Bis(pyridin-2-ylmethyl)amine (Secondary Amine) Reaction of the intermediate imine with the final product, pyridin-2-yl-methylamine. This is a common issue in nitrile hydrogenation.[1][3]- Add ammonia to the reaction mixture. Ammonia competes with the primary amine in reacting with the imine intermediate, thus inhibiting the formation of the secondary amine.[4] - Optimize catalyst and reaction conditions (e.g., use a supported nickel catalyst under mild conditions).[4]
Tris(pyridin-2-ylmethyl)amine (Tertiary Amine) Further reaction of the secondary amine with the imine intermediate.[3]- The addition of ammonia is also effective in minimizing the formation of tertiary amines.[3]
Unreacted 2-Cyanopyridine Incomplete reaction due to catalyst deactivation, insufficient reaction time, or suboptimal conditions (temperature, pressure).- Ensure the catalyst is active and used in the appropriate amount. - Increase reaction time or adjust temperature and hydrogen pressure. - Consider using a more active catalyst system, such as a polysilane/SiO2-supported palladium catalyst in a continuous-flow setup, which has shown almost quantitative yields.[5]
Picolinamide Hydrolysis of the nitrile group of 2-cyanopyridine, which can occur if water is present in the reaction mixture, especially at elevated temperatures.[6]- Use anhydrous solvents and reagents. - In processes where water is used for quenching, minimize the contact time and temperature to reduce the rate of hydrolysis.[6]
2-Picoline (from decarboxylation) If picolinic acid is formed via hydrolysis, it may decarboxylate at temperatures above 135°C.[7]- Maintain the reaction temperature below 135°C if hydrolysis is a concern.[7]
Dehalogenated Products (for halogenated precursors) If starting from a halogenated 2-cyanopyridine, dehalogenation can be a competing reaction, particularly with palladium catalysts.[8]- Use platinum or rhodium catalysts, which are less prone to causing dehalogenation.[8]

Experimental Protocols

Key Experiment: Selective Catalytic Hydrogenation of 2-Cyanopyridine

This protocol is a general guideline for the synthesis of pyridin-2-yl-methylamine with a focus on minimizing secondary and tertiary amine impurities.

Materials:

  • 2-Cyanopyridine

  • Supported Nickel Catalyst (e.g., Ni/Al2O3)[4]

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Ammonia (gas or solution in the reaction solvent)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with 2-cyanopyridine, the anhydrous solvent, and the supported nickel catalyst.

  • Introduce ammonia into the reactor. The presence of ammonia is crucial for enhancing the selectivity towards the primary amine.[4]

  • Seal the reactor and purge it with hydrogen gas several times to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.5 bar).[4]

  • Heat the reaction mixture to the target temperature (e.g., 60-80 °C) with stirring.[4]

  • Monitor the reaction progress by techniques such as GC-MS or TLC to ensure complete conversion of the starting material.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent can be removed under reduced pressure to yield the crude pyridin-2-yl-methylamine.

  • Purify the product by distillation or chromatography as needed.

Diagrams

Troubleshooting_Workflow start Synthesis of Pyridin-2-yl-methylamine check_purity Analyze Product Mixture (e.g., GC-MS, LC-MS, NMR) start->check_purity side_products Side Products Identified? check_purity->side_products secondary_amine Secondary/Tertiary Amines Detected side_products->secondary_amine Yes unreacted_sm Unreacted 2-Cyanopyridine side_products->unreacted_sm hydrolysis_products Hydrolysis Products (Picolinamide/Picolinic Acid) side_products->hydrolysis_products end Pure Pyridin-2-yl-methylamine side_products->end No add_ammonia Add Ammonia to Reaction secondary_amine->add_ammonia optimize_conditions Optimize Reaction Conditions (Time, Temp, Pressure, Catalyst) unreacted_sm->optimize_conditions anhydrous_conditions Ensure Anhydrous Conditions hydrolysis_products->anhydrous_conditions add_ammonia->start Re-run Synthesis optimize_conditions->start Re-run Synthesis anhydrous_conditions->start Re-run Synthesis

Caption: Troubleshooting workflow for identifying and mitigating side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyridin-2-yl-methylamine?

A1: The most common industrial method is the catalytic hydrogenation of 2-cyanopyridine.[1][2] This method is favored for its efficiency and atom economy.

Q2: I am observing significant amounts of secondary and tertiary amines in my product. How can I prevent this?

A2: The formation of secondary and tertiary amines is a well-known side reaction in nitrile hydrogenation.[3] To suppress this, it is highly recommended to add ammonia to the reaction mixture.[4] Ammonia competes with the newly formed primary amine for the intermediate imine, thereby enhancing the selectivity for the desired primary amine.

Q3: My reaction is sluggish and gives a low yield. What could be the issue?

A3: Low yields can be due to several factors. Ensure that your catalyst is active, as catalysts can deactivate over time or due to impurities. Also, check your reaction parameters such as temperature, hydrogen pressure, and reaction time, as they may need optimization for your specific setup. In some cases, a continuous-flow reactor with a supported palladium catalyst has been shown to achieve nearly quantitative yields under mild conditions.[5]

Q4: Can I use other reducing agents besides catalytic hydrogenation?

A4: Yes, other reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitriles to primary amines.[9][10] However, LiAlH4 is a very strong and non-selective reducing agent that reacts violently with water and protic solvents.[10][11] For reductive amination routes, sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) can be used, but NaBH4 may also reduce aldehydes and ketones if present.[12][13][14]

Q5: In a reductive amination synthesis of a pyridin-2-yl-methylamine derivative, a specific side product was mentioned that could be eliminated with iron sulfate. Can you elaborate?

A5: In a specific patented method for preparing certain pyridin-2-yl-methylamine derivatives via reductive amination of a cyanohydrin, a particular by-product was observed.[15] The formation of this side reaction could be eliminated by the addition of iron sulfate (FeSO4·7H2O) to the reaction medium.[15] It is suggested that other metal salts capable of complexing with cyanide ions could also be effective.[15]

Q6: Are there any specific analytical methods recommended for identifying these side products?

A6: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying volatile compounds like pyridin-2-yl-methylamine and its common side products. Liquid chromatography-mass spectrometry (LC-MS) can also be used, especially for less volatile derivatives. Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural elucidation of the main product and any isolated impurities.

References

Technical Support Center: Optimizing Reductive Amination of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reductive amination of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this crucial synthetic transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with pyridine substrates.

Troubleshooting Guide

Q1: I am observing very low or no conversion in the reductive amination of my substituted pyridine. What are the first parameters I should check?

Low conversion is a common issue, particularly with pyridine substrates due to their electronic properties. Here’s a systematic approach to troubleshooting:

  • Assess the Electronic Nature of Your Pyridine:

    • Electron-Deficient Pyridines (e.g., nitro-, cyano-, or halo-substituted): The pyridine nitrogen is less basic and may not effectively catalyze imine formation. Consider the addition of a Lewis acid to activate the carbonyl group.

    • Electron-Rich Pyridines (e.g., amino-, alkoxy-substituted): While the pyridine nitrogen is more basic, 2-aminopyridines can be notoriously unreactive due to the delocalization of the amino group's lone pair into the ring.[1] Higher temperatures and longer reaction times may be necessary.

  • Evaluate Your Reducing Agent:

    • Ensure the reducing agent is fresh and active. Borohydride reagents can decompose upon improper storage.

    • Consider the selectivity of your reducing agent. Sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[2] Using a milder agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred for one-pot reactions as they selectively reduce the iminium ion.[2]

  • Check Reaction pH:

    • The optimal pH for imine formation is typically mildly acidic (around 4-6).[1]

    • Too acidic (pH < 4): The amine nucleophile will be protonated, rendering it non-nucleophilic.

    • Too basic (pH > 7): The carbonyl group is not sufficiently activated for nucleophilic attack.

    • For reactions involving aminopyridines, a buffered system (e.g., AcOH/NaOAc) can be beneficial.[1]

  • Water Scavenging:

    • Imine formation is a condensation reaction that produces water. The presence of excess water can shift the equilibrium back towards the starting materials.

    • Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

Q2: My reaction is producing significant side products. How can I minimize their formation?

Side product formation often arises from the reduction of the starting carbonyl or over-alkylation of the amine product.

  • Reduction of Carbonyl: As mentioned, this is common with strong reducing agents like NaBH₄. Switch to a more selective reagent like STAB or NaBH₃CN.[2] Alternatively, a two-step procedure where the imine is pre-formed before the addition of the reducing agent can be effective.

  • Over-Alkylation: This is more prevalent when using primary amines, leading to the formation of tertiary amines. Using a stoichiometric amount of the carbonyl compound can help minimize this.

  • Hydrodehalogenation: For halogen-substituted pyridines, catalytic hydrogenation may lead to the removal of the halogen. In such cases, hydride-based reducing agents are preferred.

Q3: I am working with a sterically hindered substituted pyridine or carbonyl, and the reaction is very slow. What can I do?

Steric hindrance can significantly slow down the rate of imine formation.[3]

  • Increase Reaction Temperature: Carefully increasing the temperature can help overcome the activation energy barrier.

  • Prolong Reaction Time: Allow more time for the imine to form before adding the reducing agent in a two-step process.

  • Use of Lewis Acids: A Lewis acid catalyst (e.g., Ti(Oi-Pr)₄, ZnCl₂) can activate the carbonyl group, making it more susceptible to nucleophilic attack by the sterically hindered amine.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of substituted pyridines?

The choice of reducing agent depends on the specific substrate and desired reaction conditions.

Reducing AgentAdvantagesDisadvantagesSuitable for Pyridines?
Sodium Triacetoxyborohydride (STAB) Mild and selective for imines/iminium ions. Good for one-pot reactions. Less toxic than NaBH₃CN.[2]Moisture sensitive.Yes, often the reagent of choice.
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions over carbonyls. Tolerant of protic solvents.Highly toxic (generates HCN in acidic conditions).[2]Yes, but requires careful handling.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde/ketone.[2]Best used in a two-step procedure.
Pyridine Borane Complexes (e.g., 2-picoline borane) Stable and can be used in protic solvents.[6][7]May require elevated temperatures.Yes, a good alternative to cyanoborohydride.
Catalytic Hydrogenation (e.g., H₂/Pd/C) Atom economical and "green".Can lead to hydrodehalogenation of halo-pyridines. The pyridine nitrogen can poison the catalyst.Use with caution, especially for functionalized pyridines.

Q2: How do electron-donating and electron-withdrawing groups on the pyridine ring affect the reaction?

Substituents on the pyridine ring have a significant electronic impact on the reactivity of the pyridine nitrogen and the ring itself.

  • Electron-Withdrawing Groups (EWGs - e.g., -NO₂, -CN, -CF₃, halides):

    • Decrease the basicity of the pyridine nitrogen, making it a poorer nucleophile.

    • Can make the pyridine ring more susceptible to nucleophilic attack, but this is generally not the primary pathway in reductive amination.

    • Reactions may require harsher conditions (higher temperature, longer reaction times) or the use of a co-catalyst to facilitate imine formation.

  • Electron-Donating Groups (EDGs - e.g., -NH₂, -OR, -alkyl):

    • Increase the basicity and nucleophilicity of the pyridine nitrogen.

    • Can facilitate imine formation.

    • However, in the case of 2-aminopyridine, the lone pair of the amino group is delocalized into the ring, significantly reducing its nucleophilicity and making it a challenging substrate.[1]

Q3: What is the role of a Lewis acid in these reactions?

Lewis acids can play a crucial role in activating the reaction partners.[4][5]

  • Carbonyl Activation: The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weakly nucleophilic pyridine amine.

  • Pyridine Ring Activation: In some cases, the Lewis acid can coordinate to the pyridine nitrogen, which can influence the electronic properties of the ring.[4][5]

Commonly used Lewis acids include Ti(Oi-Pr)₄ and ZnCl₂.

Q4: How can I purify my final substituted pyridine amine product?

Purification can be challenging due to the basic nature of the product.

  • Acid-Base Extraction: This is a common first step. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted with an organic solvent.

  • Chromatography:

    • Silica Gel Chromatography: The basicity of the amine can cause it to streak on silica gel. It is often necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

    • Cation-Exchange Chromatography: This can be a very effective method for purifying basic amines.[8]

  • Crystallization/Recrystallization: If the product is a solid, recrystallization can be an excellent purification method.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of the substituted pyridine amine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add sodium triacetoxyborohydride (1.5 equiv) in one portion.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, crystallization).

Protocol for Reductive Alkylation of 2-Aminopyridine Derivatives

This protocol is adapted for challenging 2-aminopyridine substrates.[9]

  • In a round-bottom flask, dissolve the 2-aminopyridine derivative (1.0 equiv) and the aldehyde (1.2 equiv) in a mixture of formic acid and a high-boiling solvent like cumene.

  • Reflux the reaction mixture, monitoring the progress by TLC. The formic acid acts as both a catalyst for imine formation and the reducing agent (Eschweiler-Clarke type reaction).

  • After completion, cool the reaction mixture and carefully neutralize the excess formic acid with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The product can be further purified by vacuum distillation or recrystallization.[9]

Visualizations

ReductiveAminationWorkflow General Experimental Workflow for Reductive Amination start Start reagents Combine Substituted Pyridine, Aldehyde/Ketone, and Solvent start->reagents imine_formation Imine/Iminium Ion Formation (Control pH, optional heating) reagents->imine_formation add_reductant Add Reducing Agent (e.g., STAB, NaBH3CN) imine_formation->add_reductant reaction Reaction Monitoring (TLC, LC-MS) add_reductant->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Chromatography, Crystallization) workup->purification product Final Product purification->product

Caption: A typical one-pot reductive amination workflow.

ReductiveAminationMechanism Reductive Amination Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction carbonyl Carbonyl (Aldehyde/Ketone) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine Substituted Pyridine Amine iminium Iminium Ion hemiaminal->iminium - H2O iminium_ion_reduction Iminium Ion iminium->iminium_ion_reduction Intermediate Transfer reductant Reducing Agent (e.g., [H⁻]) final_amine Final Amine Product reductant->final_amine Reduction

Caption: The two-step mechanism of reductive amination.

TroubleshootingTree Troubleshooting Logic for Low Conversion start Low Conversion? check_electronics Substrate Electronics? start->check_electronics Yes e_deficient Electron-Deficient Pyridine? check_electronics->e_deficient Yes check_reductant Reducing Agent Issue? check_electronics->check_reductant No e_rich Electron-Rich Pyridine? e_deficient->e_rich No add_lewis_acid Action: Add Lewis Acid (e.g., Ti(Oi-Pr)4) e_deficient->add_lewis_acid Yes increase_temp_time Action: Increase Temp/Time Use buffered system e_rich->increase_temp_time Yes e_rich->check_reductant No success Problem Solved add_lewis_acid->success increase_temp_time->success reductant_active Action: Use Fresh Reagent Consider milder reductant (STAB) check_reductant->reductant_active Yes check_ph Incorrect pH? check_reductant->check_ph No reductant_active->success adjust_ph Action: Adjust to pH 4-6 Use buffer check_ph->adjust_ph Yes check_water Water Present? check_ph->check_water No adjust_ph->success add_dehydrating_agent Action: Add Molecular Sieves or Anhydrous MgSO4 check_water->add_dehydrating_agent Yes check_water->success No add_dehydrating_agent->success

Caption: A decision tree for troubleshooting low conversion.

References

Technical Support Center: Regioselective Synthesis of Functionalized Methylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of functionalized methylpyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the functionalization of methylpyridines so challenging?

A1: The regioselective functionalization of methylpyridines presents several challenges due to the electronic nature of the pyridine ring and the presence of the methyl group. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic and radical attack, primarily at the C2, C4, and C6 positions. The methyl group, being an electron-donating group, can further complicate the regioselectivity by influencing the electron density of the ring. A major challenge is controlling whether the reaction occurs on the pyridine ring or on the methyl group itself.[1][2]

Q2: What are the main strategies to control regioselectivity in methylpyridine functionalization?

A2: The primary strategies to control regioselectivity include:

  • Directing Groups: Attaching a directing group to the pyridine nitrogen or another position on the ring can steer the functionalization to a specific carbon atom (ortho, meta, or para).[3][4][5]

  • Use of Blocking Groups: Temporarily blocking a more reactive position allows the reaction to proceed at a less reactive site. This is a common strategy in Minisci reactions to achieve C4-selectivity.[6][7]

  • Catalyst and Ligand Control: In transition metal-catalyzed reactions, the choice of metal, ligand, and reaction conditions can significantly influence the regiochemical outcome.[8][9]

  • Dearomatization-Rearomatization: This strategy involves temporarily breaking the aromaticity of the pyridine ring to create a more reactive intermediate, which can then be functionalized regioselectively before re-aromatization.[10][11]

  • Activation of the Methyl Group: Specific conditions can be employed to deprotonate the methyl group, turning it into a nucleophile for subsequent reactions, a process that can be challenging due to the acidity of the methyl protons.[1]

Q3: How can I selectively functionalize the methyl group of a picoline instead of the ring?

A3: Functionalization of the methyl group (α-functionalization) is challenging under mild conditions because it typically requires the use of strong bases to deprotonate the methyl group.[1] A modern approach involves the use of silylated picolines, which act as "latent pronucleophiles." This allows for reactions like allylation to occur under milder, Lewis base-catalyzed conditions.[1]

Q4: What is the Minisci reaction and why is it useful for functionalizing methylpyridines?

A4: The Minisci reaction is a radical substitution that introduces an alkyl group onto an electron-deficient aromatic ring, such as a protonated pyridine.[12] It is particularly useful because it allows for the C-H functionalization of the pyridine ring without the need for pre-installed functional groups.[12] This method is advantageous over Friedel-Crafts alkylation, which is ineffective on electron-poor pyridines.[12]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Minisci Radical Alkylation of Methylpyridines
  • Problem: My Minisci reaction on a methylpyridine is yielding a mixture of regioisomers (e.g., C2/C4 or other positions), with low yield of the desired isomer.

  • Cause: The inherent electronic properties of the protonated pyridine ring direct radical attack to multiple positions. The position of the methyl group can also influence the distribution of products. Without a directing or blocking strategy, achieving high regioselectivity can be difficult.[6][12]

  • Solution: Employ a removable blocking group to sterically hinder undesired positions and direct the radical attack. For C4-alkylation, a maleate-derived blocking group can be installed to form a pyridinium salt, which effectively blocks the C2 and C6 positions.[6][7]

    • Workflow for C4-Selective Minisci Alkylation:

      • Installation of the Blocking Group: React the methylpyridine with a maleate-derived reagent to form the corresponding pyridinium salt.

      • Minisci Reaction: Perform the Minisci reaction with the desired carboxylic acid, a silver salt (e.g., AgNO₃), and an oxidant (e.g., (NH₄)₂S₂O₈).

      • Removal of the Blocking Group: The blocking group can be removed under basic conditions to yield the C4-alkylated methylpyridine.

    Minisci_Workflow Start Methylpyridine Step1 Install Blocking Group (Maleate-derived reagent) Start->Step1 Intermediate Pyridinium Salt (C2/C6 Blocked) Step1->Intermediate Step2 Minisci Reaction (Carboxylic Acid, AgNO3, (NH4)2S2O8) Intermediate->Step2 Product_Blocked C4-Alkylated Pyridinium Salt Step2->Product_Blocked Step3 Remove Blocking Group (Base) Product_Blocked->Step3 End C4-Alkylated Methylpyridine Step3->End

Issue 2: Difficulty in α-Functionalization of the Methyl Group
  • Problem: Attempts to deprotonate the methyl group of a picoline with standard bases are unsuccessful or lead to side reactions on the pyridine ring.

  • Cause: The pKa of the methyl protons on picolines is relatively high, requiring strong bases for deprotonation. These strong bases can also react with the pyridine ring itself, leading to a complex mixture of products.[1]

  • Solution:

    • Use of Strong, Non-Nucleophilic Bases: Employ strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperatures (e.g., -78 °C) to selectively deprotonate the methyl group.

    • Latent Pronucleophile Strategy: Convert the picoline into a silylated derivative. This increases the acidity of the methyl protons, allowing for deprotonation and subsequent reaction with electrophiles under milder conditions, often catalyzed by a Lewis base.[1]

    Alpha_Functionalization cluster_strong_base Strong Base Method cluster_latent_nucleophile Latent Pronucleophile Method Picoline1 Picoline Deprotonation1 Deprotonation (LDA, -78 °C) Picoline1->Deprotonation1 Anion1 Picolyl Anion Deprotonation1->Anion1 Reaction1 Reaction with Electrophile (E+) Anion1->Reaction1 Product1 α-Functionalized Picoline Reaction1->Product1 Picoline2 Picoline Silylation Silylation Picoline2->Silylation SilylPicoline Silylated Picoline Silylation->SilylPicoline LewisBase Lewis Base Catalysis + Electrophile (E+) SilylPicoline->LewisBase Product2 α-Functionalized Picoline LewisBase->Product2

Experimental Protocols

Protocol 1: Regioselective C4-Alkylation of Pyridine via Minisci Reaction with a Blocking Group

This protocol is adapted from the work of Baran and co-workers for the C4-alkylation of pyridines.[7][13]

Step A: Installation of the Maleate-Derived Blocking Group

  • To a solution of the desired methylpyridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add the maleate-derived blocking group precursor.

  • Stir the reaction mixture at room temperature until the formation of the pyridinium salt is complete (monitor by TLC or LC-MS).

  • The resulting pyridinium salt can often be isolated by precipitation or crystallization and used in the next step without further purification.

Step B: Minisci Reaction

  • In a reaction vessel, combine the pyridinium salt (1.0 equiv, 0.5 mmol), the desired carboxylic acid (2.0 equiv, 1.0 mmol), silver nitrate (AgNO₃, 0.2 equiv, 0.1 mmol), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv, 1.0 mmol).

  • Add a biphasic solvent system of dichloroethane (DCE) and water (1:1 ratio, e.g., 2.5 mL each).

  • Stir the mixture vigorously at 50 °C for 2-4 hours. Monitor the reaction for the formation of the C4-alkylated product by NMR or LC-MS.[13]

Step C: Removal of the Blocking Group

  • After the Minisci reaction is complete, dilute the reaction mixture with an organic solvent like dichloromethane.

  • Add a base (e.g., DBU, 3.0-6.0 equiv) to the mixture to facilitate the removal of the blocking group.

  • Stir at room temperature until the rearomatization is complete.

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure C4-alkylated methylpyridine.

Data Presentation

Table 1: Regioselectivity in Minisci Reactions of Pyridinium Salt 6a [13]

Carboxylic Acid DonorProductYield (%)Regioselectivity (C4)
Cyclohexanecarboxylic acid6b 85>20:1
1-Methylcyclopropane-1-carboxylic acid6c 70>20:1
4-(tert-butoxycarbonyl)piperidine-1-carboxylic acid6d 65>20:1
Adamantane-1-carboxylic acid6e 90>20:1
Pivalic acid6f 75>20:1

Note: Yields are for the two-step process (Minisci reaction and removal of the blocking group). Regioselectivity was determined by crude NMR analysis.[13]

References

(2-Methylpyridin-3-yl)methanamine stability, degradation, and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, degradation, and proper storage of (2-Methylpyridin-3-yl)methanamine. Adherence to these guidelines is crucial for ensuring the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, well-ventilated area.[1] The container should be tightly closed to prevent exposure to air and moisture.[1][2] For optimal stability, storage under an inert atmosphere, such as argon, is advised.[1] Some suppliers also recommend protection from light.

Q2: What are the known incompatibilities for this compound?

A2: this compound should not be stored with strong oxidizing agents or strong acids, as these can cause degradation of the compound.[1]

Q3: Is this compound stable under normal laboratory conditions?

A3: Yes, this compound is generally stable under normal laboratory conditions and recommended storage.[1] However, exposure to heat, light, and incompatible materials should be avoided to prevent degradation.[1]

Q4: What are the potential degradation pathways for this compound?

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6] This technique can separate the parent compound from its potential degradation products, allowing for quantification of its purity over time.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram Degradation of the compound due to improper storage or handling.1. Verify storage conditions (temperature, light exposure, inert atmosphere). 2. Prepare fresh solutions for analysis. 3. Analyze a new, unopened sample as a reference. 4. Attempt to identify impurity peaks to understand the degradation pathway.
Low assay or purity results Significant degradation has occurred.1. Review the entire handling and storage history of the compound. 2. Consider performing a forced degradation study to identify potential degradants. 3. If the material is old or has been improperly stored, it may need to be replaced.
Inconsistent experimental results The compound is degrading during the experiment.1. Ensure all solvents and reagents are free from contaminants and are compatible with the compound. 2. Control the experimental temperature and protect the reaction from light. 3. Minimize the exposure of the compound to air, especially if oxidative degradation is suspected. 4. Run a control experiment with a freshly prepared sample.
Discoloration of the material Formation of colored degradation products.1. Discontinue use of the discolored material as its purity is compromised. 2. Investigate the cause of discoloration by reviewing storage and handling procedures. 3. Characterize the colored impurity if possible to understand the degradation pathway.

Stability and Storage Summary

Parameter Recommendation Reference
Storage Temperature Cool, well-ventilated area. Some suppliers specify -20°C for long-term storage.[1]
Atmosphere Store under an inert gas, such as Argon.[1]
Container Tightly closed, original packaging.[1]
Light Protect from light.
Incompatibilities Strong oxidizing agents, strong acids.[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Also, expose a solution of the compound to the same thermal stress.

    • Dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample protected from light.

    • Analyze the exposed and control samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

Visualizations

logical_relationship Troubleshooting Logic for this compound Stability Issues A Inconsistent Experimental Results or Unexpected Analytical Peaks B Investigate Storage and Handling Conditions A->B C Review Experimental Protocol A->C D Were storage conditions appropriate? (Cool, dark, inert atmosphere) B->D E Are solvents/reagents compatible and pure? C->E D->C Yes F Improve Storage/Handling Procedures. Use Fresh Aliquot. D->F No G Modify Protocol: Use purified reagents, control temperature/light. E->G No I Problem Persists: Consider intrinsic instability or contamination of source material. E->I Yes H Problem Resolved F->H G->H degradation_pathway Potential Degradation Pathways of this compound cluster_conditions Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Oxidation Oxidation (e.g., H₂O₂) N_Oxide Pyridine N-Oxide Derivative Oxidation->N_Oxide Carboxylic_Acid (3-(Aminomethyl)pyridin-2-yl)carboxylic Acid Oxidation->Carboxylic_Acid Harsh_Conditions Harsh Acid/Base, High Temperature Ring_Cleavage Ring Cleavage Products Harsh_Conditions->Ring_Cleavage Parent This compound Parent->N_Oxide N-Oxidation Parent->Carboxylic_Acid Methyl Group Oxidation Parent->Ring_Cleavage Ring Cleavage

References

Technical Support Center: Strategies to Avoid Byproduct Formation in Pyridine Ring Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of pyridine ring functionalization. Below you will find frequently asked questions (FAQs) and troubleshooting guides organized by reaction type to help you minimize byproduct formation and improve reaction outcomes.

I. Controlling Regioselectivity in Pyridine Functionalization

One of the most common challenges in modifying the pyridine ring is achieving the desired regioselectivity. The inherent electronic properties of pyridine dictate the preferred positions of attack for different types of reagents, often leading to mixtures of isomers.

FAQ 1: Why am I getting a mixture of C2 and C4-substituted products in my nucleophilic aromatic substitution (SNAr) reaction?

Answer:

Nucleophilic attack on the pyridine ring is favored at the electron-deficient C2 and C4 positions. This is because the negative charge in the resulting intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature.[1][2] If both the C2 and C4 positions are unsubstituted and sterically accessible, a mixture of products is often observed.

Troubleshooting Strategies:

  • Steric Hindrance: Introduce a sterically bulky substituent at or near one of the positions to disfavor nucleophilic attack at that site. For example, a group at C3 will sterically hinder attack at C2 more than at C4.

  • Blocking Groups: Employ a removable blocking group at one of the positions to direct the substitution to the other. For instance, a temporary bulky group at the C4-position can be used to favor addition at the C2-position.[3]

  • Electronic Effects: The electronic nature of existing substituents on the ring can influence the regioselectivity. Electron-withdrawing groups can further activate the ring towards nucleophilic attack.

  • Change in Reaction Conditions: The solvent and temperature can sometimes influence the ratio of C2 to C4 products. Experimenting with different solvent polarities may be beneficial.

FAQ 2: My electrophilic aromatic substitution (SEAr) is giving low yields and requires harsh conditions. How can I improve this and avoid degradation?

Answer:

The pyridine ring is electron-deficient and therefore deactivated towards electrophilic attack, making these reactions significantly more difficult than on benzene.[4] Furthermore, the nitrogen atom is basic and will react with the electrophile or the acidic reaction medium to form a pyridinium salt, which is even more deactivated.[2][4] This is why harsh conditions are often required, which can lead to side reactions and low yields.[5]

Troubleshooting Strategies:

  • Pyridine N-Oxide Formation: A highly effective strategy is to first convert the pyridine to its N-oxide. The N-oxide is more reactive towards electrophilic substitution than pyridine itself. The oxygen atom can donate electron density into the ring, activating the C2 and C4 positions. The N-oxide can then be reduced back to the pyridine after the substitution reaction.

  • Activating Groups: The presence of electron-donating groups on the pyridine ring can increase its reactivity towards electrophiles.

  • Milder Reaction Conditions: With activated substrates like pyridine N-oxides, it is often possible to use milder reaction conditions, thus reducing byproduct formation.

II. Troubleshooting Specific Functionalization Reactions

A. C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical method, but controlling site-selectivity is a primary challenge.[6][7]

FAQ 3: How can I achieve regioselective C-H functionalization without getting a mixture of isomers?

Answer:

Achieving regioselectivity in pyridine C-H functionalization often requires a directing group strategy, where a functional group on a substituent coordinates to a metal catalyst and directs the C-H activation to a specific, often ortho, position.[8][9]

Troubleshooting & Optimization:

  • Choice of Directing Group: The choice of directing group is crucial. Common directing groups include amides, esters, and other functionalities that can chelate to the transition metal catalyst.

  • Catalyst System: The metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and the ligands used play a critical role in the efficiency and selectivity of the reaction.[10] It is important to screen different catalyst systems.

  • N-Functionalization: Prefunctionalization of the pyridine nitrogen to form pyridinium salts can be a powerful strategy to control regioselectivity in radical-based C-H functionalization reactions, often favoring the C2 and C4 positions under milder, acid-free conditions.[11]

Logical Workflow for C-H Functionalization Strategy

G Decision Tree for Regioselective C-H Functionalization A Desired Functionalization Position? B C2-Position A->B C2 C C3-Position A->C C3 D C4-Position A->D C4 E Use a Directing Group at N1 or C2. Employ transition-metal catalysis (e.g., Pd, Rh). B->E F More challenging. Consider a temporary de-aromatization strategy or use of specifically designed directing groups. C->F G Utilize N-functionalized pyridinium salts (e.g., N-amino, N-imino) for radical functionalization. Steric hindrance at C2 can favor C4. D->G

Caption: A decision-making workflow for selecting a C-H functionalization strategy.

B. Minisci-Type Radical Reactions

FAQ 4: My Minisci reaction is producing a mixture of C2 and C4 alkylated pyridines and some overalkylation products. How can I improve the selectivity?

Answer:

The Minisci reaction involves the addition of a nucleophilic radical to a protonated pyridine ring. The C2 and C4 positions are electronically favored, and without any directing influence, a mixture of isomers is common.[11] Overalkylation can occur if the mono-alkylated product is still reactive enough to undergo a second alkylation.

Troubleshooting & Optimization:

  • N-Amidopyridinium Salts: A modern approach to control regioselectivity involves the use of N-amidopyridinium salts. These can be used in photocatalytic reactions to favor C4-alkylation.[12]

  • Stoichiometry Control: Carefully control the stoichiometry of the radical precursor to the pyridine substrate to minimize overalkylation. Using a slight excess of the pyridine may be beneficial.

  • Reaction Conditions: The acid used for protonation, the solvent, and the temperature can all influence the selectivity. Systematic screening of these parameters is recommended.

Table 1: Comparison of Minisci Reaction Strategies

StrategyTypical SelectivityConditionsAdvantagesDisadvantages
Classical Minisci Mixture of C2 and C4Strongly acidic (e.g., H₂SO₄)Simple setupLow regioselectivity, harsh conditions
N-Amidopyridinium Salts Predominantly C4Photocatalyst, visible lightHigh regioselectivity, mild conditionsRequires pre-functionalization of pyridine
C. Hantzsch Dihydropyridine Synthesis

FAQ 5: I am getting a low yield in my Hantzsch pyridine synthesis. What are the common causes and solutions?

Answer:

Low yields in the Hantzsch synthesis, which produces a dihydropyridine that is subsequently oxidized, can arise from several factors including inefficient reaction conditions, incomplete oxidation, or side reactions.[13] The classical one-pot method often requires long reaction times and harsh conditions, leading to lower yields.[13][14]

Troubleshooting & Optimization:

  • Inefficient Reaction Conditions: The traditional use of refluxing ethanol can be slow and inefficient.[14]

    • Solution: Consider using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, which can significantly improve yields.[13] Microwave-assisted synthesis is another excellent option for reducing reaction times and improving yields.[13]

  • Incomplete Oxidation: The final aromatization step is crucial. If the dihydropyridine intermediate is not fully oxidized, the yield of the desired pyridine will be low.

    • Solution: While classical oxidants like KMnO₄ and HNO₃ are effective, they can be harsh.[13] Consider using milder reagents like iodine in methanol or exploring aerobic oxidation conditions.[12] Monitor the reaction by TLC or LC-MS to ensure complete conversion.[14]

  • Side Product Formation: In unsymmetrical Hantzsch syntheses, the incorrect order of reagent addition can lead to the formation of undesired byproducts.[14]

    • Solution: A stepwise addition of reagents can prevent side product formation. For example, pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can lead to a cleaner reaction.[13][14]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a source of ammonia (e.g., ammonium acetate, 1.5 mmol).[13]

  • Solvent: Add a suitable solvent such as ethanol (3-5 mL).[13]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[13]

  • Oxidation: After cooling, add an oxidizing agent (e.g., iodine) and continue heating if necessary to complete the aromatization.

  • Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up. The crude product can then be purified by recrystallization or column chromatography.

III. Use of Protecting and Blocking Groups

FAQ 6: How can I use a protecting group to control the regioselectivity of my reaction?

Answer:

Protecting or blocking groups are used to temporarily mask a reactive position on the pyridine ring, thereby forcing a reaction to occur at a different, desired site. After the reaction, the protecting group is removed to yield the final product.

Key Strategies:

  • Borane Protecting Groups: Borane (BH₃) can form a complex with the pyridine nitrogen. This can be useful to prevent side reactions at the nitrogen during other transformations on the molecule.[15][16]

  • N-Oxide as a Protecting/Activating Group: As mentioned earlier, converting pyridine to its N-oxide protects the nitrogen from electrophilic attack and activates the C2 and C4 positions for substitution. The N-oxide can be easily removed by reduction (e.g., with PCl₃ or H₂/Pd).

  • Bulky Blocking Groups: A sterically demanding group can be temporarily installed at a specific position to block it from reacting. For example, a bulky trimethylstannyl group has been used at the 4-position to direct additions to the 2-position.[3]

Workflow for Using a Blocking Group

References

Technical Support Center: Troubleshooting Emulsions in Aqueous Workups of Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsion issues encountered during the aqueous workup of amine-containing reactions.

Troubleshooting Guides & FAQs

Q1: Why do emulsions form during the aqueous workup of my amine reaction?

Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1] This often manifests as a cloudy or milky layer between the two phases, hindering separation.[1] Several factors contribute to emulsion formation in amine extractions:

  • Amine as a Surfactant: Amines, particularly in their protonated form, can act as surfactants. Their amphiphilic nature, with a polar amine head and a nonpolar organic tail, allows them to stabilize the interface between the aqueous and organic layers.[2]

  • Vigorous Shaking: Excessive agitation during extraction increases the surface area between the two phases and can break down the liquids into very small droplets, promoting the formation of a stable emulsion.[1]

  • Presence of Impurities: Finely divided solids, residual starting materials, or byproducts from the reaction can act as emulsifying agents, stabilizing the emulsion.[3]

  • High Concentration of Amine: A high concentration of the amine product can sometimes contribute to the formation of a persistent emulsion.

Q2: What is the first and simplest step I should take when an emulsion forms?

The most straightforward initial step is to allow the separatory funnel to stand undisturbed for 15 to 30 minutes.[2] In many cases, gravity alone is sufficient to allow the dispersed droplets to coalesce and the layers to separate.[2] Gentle swirling or tapping the side of the separatory funnel can sometimes aid this process.[4]

Q3: What are the common methods to break a persistent emulsion?

If allowing the mixture to stand is ineffective, several active methods can be employed. These can be broadly categorized into chemical and physical techniques. The choice of method depends on the nature of your compounds and the stability of the emulsion.[5]

Summary of Emulsion Breaking Techniques
Method Principle Effectiveness Considerations
Salting Out (Brine Wash) Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and promoting phase separation.[6][7]HighGenerally applicable and effective. May not work for extremely stable emulsions.
pH Adjustment Alters the charge of the amine or other emulsifying agents, reducing their surfactant properties.[2][4]HighProduct stability at different pH values must be considered.[5]
Solvent Addition Changes the polarity and density of the organic phase, which can disrupt the emulsion.[1][6]MediumChoose a solvent that is miscible with the organic phase but not the aqueous phase.
Filtration through Celite® Physically disrupts the emulsified layer by passing it through a filter aid.[2][3]HighParticularly effective for emulsions stabilized by fine solid particles.[3]
Centrifugation Applies a strong mechanical force to accelerate the separation of the denser and lighter phases.[6][8]Very HighHighly effective, but requires access to a centrifuge and suitable tubes.[4]
Heating or Cooling Alters the viscosity and solubility of the components, potentially leading to the breakdown of the emulsion.[1]Low to MediumThe thermal stability of the product is a critical consideration.[5]

Experimental Protocols

Protocol 1: Salting Out with Saturated Brine

This method is often the first chemical intervention attempted due to its simplicity and general effectiveness.

Materials:

  • Saturated aqueous solution of sodium chloride (NaCl), also known as brine.

Procedure:

  • Carefully add the saturated brine solution to the separatory funnel containing the emulsion. A volume equivalent to 10-20% of the total liquid volume is a good starting point.[1]

  • Gently rock or swirl the separatory funnel for 1-2 minutes. Avoid vigorous shaking , as this can reform the emulsion.[1]

  • Allow the funnel to stand and observe if the layers begin to separate.

  • If separation occurs, carefully drain the lower aqueous layer, followed by the now distinct organic layer.

Protocol 2: pH Adjustment

This technique is particularly useful when the amine itself is acting as the primary emulsifying agent.

Materials:

  • Dilute aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH).

  • pH paper or a pH meter.

Procedure:

  • Determine if your desired amine product is in the organic or aqueous layer.

    • To extract a basic amine into the organic layer, the aqueous phase should be basic (pH > 10).[1]

    • To remove an amine from the organic layer, it can be protonated with acid and extracted into the aqueous layer.[9]

  • Slowly add the appropriate acid or base dropwise to the separatory funnel while gently swirling.

  • Periodically check the pH of the aqueous layer.

  • Continue adding the acid or base until the desired pH is reached and the emulsion breaks.

  • Allow the layers to fully separate before draining.

Protocol 3: Filtration through Celite®

This physical method is highly effective for emulsions stabilized by particulate matter.

Materials:

  • Celite® (diatomaceous earth).

  • Büchner funnel and filter flask.

  • Filter paper.

  • Vacuum source.

Procedure:

  • Set up the Büchner funnel with a piece of filter paper that fits snugly and wet it with the organic solvent being used.

  • Create a pad of Celite® about 1-2 cm thick on top of the filter paper. A common method is to create a slurry of Celite® in the organic solvent and pour it into the funnel under gentle vacuum to form an even pad.

  • Gently pour the entire emulsified mixture onto the Celite® pad.

  • Apply a gentle vacuum to draw the liquid through the filter. The Celite® will physically disrupt the emulsion, and the filtrate should collect as two distinct layers in the filter flask.[3]

  • Transfer the filtrate to a clean separatory funnel to separate the layers.

  • Wash the Celite® pad with a small amount of fresh organic solvent to recover any retained product.

Visualizing the Troubleshooting Process

To aid in selecting the appropriate method for breaking an emulsion, the following decision tree can be used.

Troubleshooting_Emulsions start Emulsion Formed wait Let stand for 15-30 min start->wait brine Add Saturated Brine wait->brine No Separation success Phases Separated wait->success Separated ph_adjust Adjust pH brine->ph_adjust No Separation brine->success Separated celite Filter through Celite® ph_adjust->celite No Separation ph_adjust->success Separated centrifuge Centrifuge celite->centrifuge No Separation celite->success Separated solvent Add more organic solvent centrifuge->solvent No Separation centrifuge->success Separated solvent->success Separated fail Emulsion Persists solvent->fail No Separation

Caption: A decision tree for troubleshooting emulsions.

The underlying principle of emulsion formation and the action of common breaking techniques can be visualized as follows.

Emulsion_Mechanism cluster_emulsion Stable Emulsion cluster_broken Broken Emulsion oil_droplet Organic Droplet amine Polar Head Nonpolar Tail breaking Breaking Technique (e.g., Brine) oil_droplet->breaking water_phase Aqueous Phase organic_layer Organic Layer aqueous_layer Aqueous Layer emulsion Emulsion Formation

Caption: Mechanism of emulsion stabilization and breaking.

References

Technical Support Center: Purifying Pyridine-Containing Amines by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography of pyridine-containing amines.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of pyridine-containing amines.

Problem: My pyridine-containing amine is streaking or tailing on the silica gel column.

Cause: This is a common issue when purifying basic compounds like pyridine-containing amines on standard silica gel.[1] The slightly acidic nature of silica gel, due to the presence of silanol groups (Si-OH), leads to strong interactions with the basic amine, causing poor peak shape and inefficient separation.[1][2]

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the mobile phase to compete with your compound for the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-5% (v/v) of triethylamine to your eluent.[3] This is a widely used technique to neutralize the acidic silanol groups.[2][4]

    • Ammonia: Using a solvent system containing ammonia, such as chloroform-methanol-ammonia mixtures, can be very effective.[5] Be aware that replacing chloroform with dichloromethane in these mixtures may not work as well.[5]

  • Stationary Phase Modification: If modifying the mobile phase is not sufficient, consider changing your stationary phase.

    • Deactivated Silica Gel: You can "deactivate" the silica gel before use by flushing the packed column with a solvent system containing 1-3% triethylamine.[6]

    • Alternative Stationary Phases:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of amines.[7]

      • Amine-Functionalized Silica: These columns have an aminopropyl group chemically bonded to the silica surface, which creates a less acidic environment and is excellent for purifying basic compounds.[1][2][3]

      • Reversed-Phase (C18) Chromatography: This is a powerful alternative, particularly for polar amines.[3]

Problem: My compound is not eluting from the column, even with a very polar solvent system.

Cause: Strong adsorption to the silica gel is the likely cause. The basicity of the pyridine and any other amine functional groups can lead to very strong interactions with the acidic stationary phase.[2]

Solutions:

  • Increase Mobile Phase Basicity: If you are already using a polar solvent, the issue might be the lack of a basic modifier. Ensure you have added triethylamine or ammonia to your eluent.[8]

  • Switch to a Less Acidic Stationary Phase: As mentioned previously, basic alumina or amine-functionalized silica are excellent alternatives that will have weaker interactions with your basic compound, allowing for elution with less polar solvents.[2][7]

  • Dry Loading with Deactivated Silica: If your compound is not soluble in a non-polar solvent for loading, you can dry-load it onto a small amount of silica gel.[9] To prevent strong adsorption, you can pre-treat this silica with triethylamine.

Problem: I am observing poor resolution between my desired compound and impurities.

Cause: Poor resolution can be due to several factors, including an inappropriate solvent system, column overloading, or a poorly packed column.[10]

Solutions:

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find an optimal solvent system where your desired compound has an Rf value of approximately 0.3.[9][11] For difficult separations, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.[6][10]

  • Check Column Loading: Overloading the column with too much sample is a common cause of poor resolution.[10] As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

  • Ensure Proper Column Packing: A well-packed column is crucial for good separation.[10] Both wet and dry packing methods can be effective, but it is essential to ensure the stationary phase is packed uniformly without any air bubbles or cracks.[12][13]

Frequently Asked Questions (FAQs)

Q1: Why is triethylamine (TEA) so commonly used in the chromatography of amines?

A1: Triethylamine is a volatile organic base that is highly effective at masking the acidic silanol groups on the surface of silica gel.[14][15] By neutralizing these sites, it prevents the strong ionic interactions that cause basic compounds like pyridine-containing amines to tail or streak, leading to improved peak shape and better separation.[15]

Q2: Can I reuse a silica gel column that has been treated with triethylamine for other types of compounds?

A2: It is generally not recommended. Triethylamine can irreversibly modify the properties of the silica gel.[16][17] It is best to dedicate columns for use with basic modifiers to avoid cross-contamination and unpredictable separation behavior with other classes of compounds.[16]

Q3: What are the advantages of using amine-functionalized silica over standard silica with a TEA-modified mobile phase?

A3: Amine-functionalized silica provides a more homogeneous and less acidic stationary phase, which can lead to more reproducible separations.[2] It often allows for the use of less polar and less complex mobile phases, such as hexane/ethyl acetate mixtures, without the need for a basic additive.[2] This can simplify the workup process as you do not have to remove triethylamine from your purified fractions.

Q4: When should I consider using reversed-phase chromatography for my pyridine-containing amine?

A4: Reversed-phase chromatography is a powerful technique, especially for polar amines that may not be well-retained on normal-phase columns even with less polar solvents.[3][8] It is also a good alternative if you are still experiencing issues with peak shape or resolution on modified normal-phase systems.[8] In reversed-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[18]

Q5: How do I choose between wet and dry loading of my sample?

A5: Wet loading is preferred when your sample is soluble in a small amount of the initial, less polar mobile phase.[10] The key is to use a minimal volume to ensure the sample is applied to the column as a narrow band.[10] Dry loading is the method of choice when your sample is not soluble in the mobile phase or when it is a solid.[10] In this technique, the sample is pre-adsorbed onto a small amount of silica gel (or other stationary phase), the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column.[9][10]

Data Presentation

Table 1: Common Stationary Phases for Purifying Pyridine-Containing Amines

Stationary PhasePolarityRecommended Use
Silica GelPolar, AcidicUse with a basic modifier (e.g., TEA, NH3) in the mobile phase.[2]
AluminaPolar, Basic/NeutralA good alternative to silica for basic compounds.[7]
Amine-Functionalized SilicaPolar, Weakly BasicExcellent for purifying basic compounds, often without mobile phase modifiers.[2][3]
Reversed-Phase (C18)Non-polarSuitable for polar amines, used with a polar mobile phase.[3][8]

Table 2: Common Mobile Phase Modifiers for Amine Chromatography on Silica Gel

ModifierTypical ConcentrationRecommended Use
Triethylamine (TEA)0.1 - 5% (v/v)[3]General-purpose base for neutralizing silica.[4]
Ammonia (in Methanol)1-2% in MeOH/CHCl3Effective for highly basic or polar amines.[5]
Pyridine~0.1% (v/v)[9]Can be used as an alternative to TEA.[8]

Experimental Protocols

Protocol 1: General Purpose Purification of a Pyridine-Containing Amine using Silica Gel Chromatography with Triethylamine

  • Slurry Preparation: In a beaker, mix silica gel with the initial, non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate) containing 1% (v/v) triethylamine to form a slurry.

  • Column Packing: Pour the slurry into the chromatography column, ensuring there are no air bubbles. Gently tap the column to promote even packing. Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading (Wet Method): Dissolve the crude pyridine-containing amine in a minimal amount of the initial eluent. Carefully pipette the sample solution onto the top of the silica bed.

  • Elution: Begin elution with the initial solvent system. Collect fractions and monitor the separation by TLC. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification using an Amine-Functionalized Silica Column

  • Column Packing: Dry pack the amine-functionalized silica into the column and then wet it by passing the initial, non-polar eluent (e.g., hexane/ethyl acetate mixture) through the column.

  • Sample Loading (Dry Method): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of amine-functionalized silica and evaporate the solvent to dryness. Carefully add the dry, sample-adsorbed silica to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection and Analysis: Collect and analyze fractions as described in Protocol 1.

Visualizations

TroubleshootingWorkflow start Start: Peak Tailing or Streaking Observed check_mobile_phase Is a basic modifier (e.g., TEA) in the mobile phase? start->check_mobile_phase add_modifier Add 0.1-5% Triethylamine or Ammonia to the eluent. check_mobile_phase->add_modifier No optimize_concentration Optimize modifier concentration. check_mobile_phase->optimize_concentration Yes add_modifier->optimize_concentration issue_resolved Issue Resolved optimize_concentration->issue_resolved Yes change_stationary_phase Consider changing the stationary phase. optimize_concentration->change_stationary_phase No alternative_phases Options: - Amine-Functionalized Silica - Basic/Neutral Alumina - Reversed-Phase (C18) change_stationary_phase->alternative_phases StationaryPhaseSelection compound Pyridine-Containing Amine decision Primary Concern? compound->decision silica Standard Silica Gel Pros: Inexpensive, readily available Cons: Acidic, requires basic modifier decision->silica Cost-Effectiveness amine_silica Amine-Functionalized Silica Pros: Less acidic, better peak shape Cons: More expensive decision->amine_silica Best Peak Shape (Normal Phase) alumina Basic/Neutral Alumina Pros: Good for basic compounds Cons: Different selectivity than silica decision->alumina Alternative to Silica c18 Reversed-Phase (C18) Pros: Excellent for polar amines Cons: Requires aqueous mobile phase decision->c18 High Polarity

References

Technical Support Center: Catalyst Selection for Pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for selecting the appropriate catalyst in pyridine derivative synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in pyridine synthesis?

There are several classes of catalysts frequently employed for synthesizing pyridine derivatives, each with its own advantages depending on the specific reaction.[1] The main types include:

  • Lewis Acid Catalysts: Substances like aluminum chloride (AlCl₃) that can accept an electron pair. They activate reactants, making them more reactive and accelerating the reaction.[1]

  • Transition Metal Catalysts: Complexes of metals such as palladium (Pd), nickel (Ni), and rhodium (Rh) are crucial for cross-coupling reactions like the Suzuki-Miyaura reaction, which is used to add various substituents to the pyridine ring.[1]

  • Base Catalysts: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOt-Bu) can initiate reactions by deprotonating a substrate, which is a key step in certain condensation reactions.[1]

  • Solid Acid and Heterogeneous Catalysts: Materials like zeolites, montmorillonite, and magnetically recoverable nanocatalysts offer advantages such as easier separation from the reaction mixture and potential for reuse.[2][3][4]

Q2: How does the choice of catalyst impact the yield and reaction time in pyridine synthesis?

The catalyst choice is critical and can dramatically affect reaction outcomes. For instance, in the Hantzsch synthesis of dihydropyridines, catalyzed reactions show significant improvements in both yield and reaction time compared to uncatalyzed processes.[5] Modern heterogeneous catalysts can lead to almost quantitative yields in under 30 minutes.[5] Microwave-assisted synthesis, often used with catalysts, can also drastically shorten reaction times to as little as 2-7 minutes while providing excellent yields.[6]

Q3: Why are cross-coupling reactions with pyridine substrates particularly challenging?

The main difficulty is the Lewis basic nitrogen atom in the pyridine ring, which can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive complexes, effectively "poisoning" the catalyst and stopping the catalytic cycle.[7] This is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[7]

Q4: How can I control the regioselectivity of my pyridine synthesis?

Controlling which position on the pyridine ring a substituent adds to (regioselectivity) is a common challenge. Strategies to control this include:

  • Directing Groups: The presence and position of existing substituents on the pyridine ring can block certain sites or direct incoming nucleophiles to others.[8] For example, a group at the 4-position generally directs addition to the 2-position.[8]

  • Catalyst Control: In some cases, the choice of catalyst can influence regioselectivity. For instance, in the dearomatization of pyridines, different catalytic systems can favor the formation of 1,4-dihydropyridines or 1,2-dihydropyridines.

  • Strategic Use of Blocking Groups: A simple maleate-derived blocking group has been shown to enable precise control for Minisci-type alkylation at the C-4 position of pyridine.[9]

Troubleshooting Guides

Issue 1: Low Yield

Low product yield is a frequent issue in pyridine synthesis. The following guide helps to identify and address potential causes.

Q: My Hantzsch pyridine synthesis is giving a low yield. What are the common causes and how can I fix it?

A: Low yields in the Hantzsch synthesis can stem from several factors.[6] Here are some common causes and solutions:

  • Inefficient Reaction Conditions: The classical one-pot method often involves harsh conditions and long reaction times, leading to low yields.[6]

    • Solution 1: Employ a catalyst like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in an aqueous micellar solution. This has been reported to boost yields up to 96%.[6]

    • Solution 2: Consider microwave-assisted synthesis, which can provide pure products in excellent yields (82%-94%) with significantly shorter reaction times (2-7 minutes).[6]

  • Poor Oxidation of the Dihydropyridine Intermediate: The final step of aromatizing the dihydropyridine to the pyridine ring is crucial.[6]

    • Solution: Classical oxidants like CrO₃, KMnO₄, and HNO₃ can be harsh and lead to side products.[6][10] Consider milder, more efficient oxidizing agents or a one-pot synthesis that includes direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water.[6]

  • Side Reactions: The Hantzsch reaction can proceed through multiple mechanistic pathways, and varying conditions can favor the formation of undesired products.[6]

    • Solution: Carefully control the reaction temperature and the stoichiometry of your reactants. Analyzing reaction intermediates can help you understand the dominant pathway and identify where product is being lost.[6]

Q: I'm performing a Kröhnke pyridine synthesis and the yield is poor. What should I check?

A: For the Kröhnke synthesis, which typically has moderate to high yields, low yield can often be traced back to the starting materials or reaction conditions.[11]

  • Possible Cause 1: Impure Starting Materials.

    • Solution: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical. It is highly recommended to purify these starting materials by recrystallization or column chromatography before use.[11]

  • Possible Cause 2: Suboptimal Reaction Parameters.

    • Solution: Systematically optimize the reaction conditions. Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) as the optimal temperature can be substrate-dependent.[11] Also, monitor the reaction time, as prolonged heating can lead to product decomposition.[11]

  • Possible Cause 3: Self-Condensation of Reactants.

    • Solution: The α,β-unsaturated carbonyl compound can self-condense, especially at higher temperatures. This can be minimized by controlled addition of reagents and optimizing the reaction temperature.[11]

Issue 2: Catalyst Deactivation

Catalyst deactivation is a significant problem, particularly in cross-coupling reactions involving pyridine substrates.

Q: My palladium-catalyzed cross-coupling reaction with a pyridine substrate has stalled. What is happening and what can I do?

A: The most likely cause is catalyst poisoning by the pyridine nitrogen. The nitrogen atom's lone pair of electrons can bind strongly to the palladium center, forming an inactive complex and halting the catalytic cycle.[7]

  • Solution 1: Switch to a Bulkier Ligand. Use sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These bulky ligands can help prevent the pyridine nitrogen from coordinating to the metal center.[7]

  • Solution 2: Use a Pre-catalyst. Employ a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species in the reaction mixture.[7]

  • Solution 3: Increase Catalyst Loading. While not the most elegant solution, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[7]

  • Solution 4: Lower the Reaction Temperature. Higher temperatures can sometimes promote catalyst decomposition into inactive palladium black, especially if the catalytic cycle is slow due to pyridine inhibition.[7]

Issue 3: Poor Regioselectivity

Controlling the position of substitution on the pyridine ring is crucial for synthesizing the desired isomer.

Q: My reaction is producing a mixture of pyridine isomers. How can I improve the regioselectivity?

A: Poor regioselectivity leads to a mixture of products and is a common cause of low yields of the desired compound.[6] Here are some strategies to enhance selectivity:

  • Optimize Reaction Temperature: Temperature can influence the rates of competing reaction pathways. Try running the reaction at a lower or higher temperature to see if it favors the desired pathway.[6]

  • Change the Order of Reagent Addition: In some cases, adding reagents in a stepwise manner can prevent the formation of side products.[6]

  • Utilize Directing Groups: The electronic and steric properties of substituents already on the pyridine ring can direct incoming groups to specific positions.[8]

  • Employ a Blocking Group Strategy: For specific transformations like C-4 alkylation, a removable blocking group can be used to achieve high regioselectivity.[9]

Data Presentation: Catalyst Performance in Hantzsch Synthesis

The selection of a catalyst significantly impacts the efficiency of the Hantzsch dihydropyridine synthesis. The table below summarizes the performance of various catalysts for the synthesis of a model compound, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.[5]

CatalystAmmonia SourceSolventTemperature (°C)Time (h)Yield (%)
No CatalystNH₄OAcEthanolReflux865
p-TSANH₄OHEthanolReflux682
Tannic AcidNH₄OAcH₂O80194
Fe₃O₄@SiO₂-SO₃HNH₄OAcEthanol600.596
UiO-66-NH₂NH₄OAcEthanolRT0.598

Analysis: The data clearly shows that catalyzed reactions offer substantial advantages over the uncatalyzed process in terms of both reaction time and yield.[5] Modern heterogeneous catalysts like Fe₃O₄@SiO₂-SO₃H and the metal-organic framework UiO-66-NH₂ demonstrate exceptional performance, providing high yields in short times under mild conditions.[5]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Dihydropyridine Synthesis using a Heterogeneous Catalyst

This protocol is a general guideline for the synthesis of 1,4-dihydropyridines using a solid acid catalyst.

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a catalytic amount of the selected solid catalyst.

  • Ammonia Source: Add the ammonia source, typically ammonium acetate (1.2 mmol).[12]

  • Solvent: Add a suitable solvent (e.g., ethanol, 5-10 mL). For some catalysts, the reaction can be run under solvent-free conditions.

  • Reaction: Stir the mixture at the optimized temperature (ranging from room temperature to reflux) for the specified time (0.5 to 8 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]

  • Catalyst Removal: After the reaction is complete, cool the mixture and remove the solid catalyst by filtration.[6]

  • Product Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.[6]

Protocol 2: General Procedure for Kröhnke Pyridine Synthesis

This protocol describes a typical procedure for the Kröhnke synthesis in glacial acetic acid.

  • Reactant Mixture: To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).[11]

  • Heating: Heat the reaction mixture at reflux (approximately 120°C) for 2-4 hours. Monitor the progress by TLC.[11]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.[11]

  • Isolation: Collect the precipitated solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

Visualizations

Catalyst_Selection_Workflow start_node Define Target Pyridine Derivative synthesis_type Select Synthesis Strategy start_node->synthesis_type hantzsch Hantzsch Synthesis (Dihydropyridines) synthesis_type->hantzsch krohnke Kröhnke Synthesis (Functionalized Pyridines) synthesis_type->krohnke cross_coupling Cross-Coupling (Aryl/Alkyl Pyridines) synthesis_type->cross_coupling mcr Other Multi-Component Reactions synthesis_type->mcr catalyst_hantzsch Select Catalyst: - Acid (p-TSA) - Heterogeneous (MOF, Nanoparticle) - Organocatalyst hantzsch->catalyst_hantzsch catalyst_krohnke Ammonium Acetate (Nitrogen Source) krohnke->catalyst_krohnke catalyst_cross_coupling Select Catalyst: - Pd or Ni complex - Bulky phosphine ligand (XPhos) - Pre-catalyst cross_coupling->catalyst_cross_coupling catalyst_mcr Select Catalyst: - Lewis Acid (AlCl3) - Solid Acid (Zeolite) - Magnetic Nanocatalyst mcr->catalyst_mcr

Caption: Catalyst selection workflow for pyridine derivative synthesis.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Impure check_purity->impure purify Purify Reagents (Recrystallize, Chromatography) impure->purify Yes check_conditions Review Reaction Conditions impure->check_conditions No end_node Re-run Experiment purify->end_node suboptimal Suboptimal? check_conditions->suboptimal optimize Optimize: - Temperature - Time - Solvent - Stoichiometry suboptimal->optimize Yes check_catalyst Evaluate Catalyst Activity suboptimal->check_catalyst No optimize->end_node deactivated Deactivated? check_catalyst->deactivated change_catalyst Change Catalyst/Ligand or Increase Loading deactivated->change_catalyst Yes deactivated->end_node No change_catalyst->end_node

Caption: Troubleshooting logic for low yield in pyridine synthesis.

Catalyst_Deactivation_Pathway active_catalyst Active Pd(0) Catalyst inactive_complex Inactive Pd-Pyridine Complex active_catalyst->inactive_complex Coordination of Pyridine Nitrogen pyridine Pyridine Substrate pyridine->inactive_complex catalytic_cycle Catalytic Cycle Stalled inactive_complex->catalytic_cycle Poisoning

Caption: Catalyst deactivation by pyridine coordination.

References

Validation & Comparative

Comparative Analysis of (2-Methylpyridin-3-yl)methanamine Isomers: A Data Gap in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant data gap regarding the comparative biological activity of the (R)- and (S)-enantiomers of (2-Methylpyridin-3-yl)methanamine. At present, no direct experimental studies comparing the pharmacological or biological effects of these specific isomers have been published.

While the principles of stereochemistry in pharmacology are well-established, dictating that enantiomers of a chiral drug can exhibit profoundly different activities, specific data for this compound is not available.[1][2] This prevents a detailed comparison of their efficacy, potency, and selectivity towards any biological target. The creation of a quantitative data table, detailed experimental protocols, and signaling pathway diagrams as requested is therefore not possible based on the current body of scientific evidence.

The Importance of Chiral Separation and Isomer-Specific Analysis

The differential biological effects of enantiomers are a cornerstone of modern drug development.[1][2] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[2][3] Therefore, the separation and individual testing of enantiomers are critical steps in drug discovery and development, a practice strongly encouraged by regulatory agencies like the FDA and EMA.[1][3]

Potential Biological Targets and Signaling Pathways

Although no specific data exists for the isomers of this compound, the structurally related class of pyridinylmethylamines has been investigated for activity at various biological targets, most notably nicotinic acetylcholine receptors (nAChRs).[4][5][6] These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes in the central and peripheral nervous systems.

Should research be undertaken on the isomers of this compound, a logical starting point would be to investigate their activity as agonists, antagonists, or allosteric modulators of different nAChR subtypes.[4][5][7]

A hypothetical experimental workflow to determine and compare the biological activity of these isomers would involve several key stages.

Hypothetical Experimental Workflow

Figure 1. A potential experimental workflow for the synthesis, separation, and comparative biological evaluation of this compound isomers.

Hypothetical Signaling Pathway for nAChR Agonism

If one of the isomers were to act as an agonist at a neuronal nicotinic acetylcholine receptor, it would trigger a signaling cascade initiated by the influx of cations.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Ca2+ Influx nAChR->Ca_influx Na_influx Na+ Influx nAChR->Na_influx Isomer (R)- or (S)-Isomer Isomer->nAChR Binds to receptor Ca_increase Increased Intracellular [Ca2+] Ca_influx->Ca_increase Depolarization Membrane Depolarization Na_influx->Depolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Depolarization->VGCC VGCC->Ca_increase Signaling Downstream Signaling Cascades (e.g., CREB, MAPK) Ca_increase->Signaling Neurotransmitter_release Neurotransmitter Release Ca_increase->Neurotransmitter_release

Figure 2. A simplified diagram of a potential signaling pathway initiated by the agonistic action of a this compound isomer at a neuronal nicotinic acetylcholine receptor.

Conclusion

For a comprehensive comparison guide to be developed, future research would need to focus on the enantioselective synthesis or chiral separation of the (R)- and (S)-isomers of this compound. Subsequently, these purified isomers would need to be tested in a panel of relevant biological assays to determine their respective pharmacological profiles. This would include binding and functional assays for potential targets like nicotinic acetylcholine receptors, as well as broader selectivity screening. Without such fundamental experimental data, any comparison of the biological activity of these isomers remains speculative. Researchers in the fields of medicinal chemistry and pharmacology are encouraged to investigate this molecule to fill the existing knowledge gap.

References

Validating Bioactivity: A Comparative Guide to Novel Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of novel pyridine-based compounds against established alternatives, supported by experimental data and detailed methodologies.

The pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs. This guide delves into the validation of the bioactivity of novel pyridine-based compounds, focusing on their potential as anticancer agents and kinase inhibitors. We present a comparative analysis of their performance in key bioactivity assays, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid in the assessment of this important class of compounds.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the in vitro efficacy of various pyridine-based compounds compared to standard anticancer drugs and kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency.

Table 1: Anticancer Activity of Pyridine Derivatives against MCF-7 Breast Cancer Cell Line

Compound IDPyridine Derivative ClassIC50 (µM) after 48hIC50 (µM) after 72hReference DrugReference Drug IC50 (µM)
8e Pyridine-Urea0.22 ± 0.020.11 ± 0.01Doxorubicin1.93
8n Pyridine-Urea1.880.80Doxorubicin1.93
Compound 1 Pyridin-2-one6.3 ± 0.4---
Compound 2 Pyridine16 ± 1.7---
HS-104 Imidazo[1,2-a]pyridine1.2---
HS-106 Imidazo[1,2-a]pyridine< 10---

Data compiled from multiple sources.[1][2]

Table 2: Kinase Inhibitory Activity of Pyridine Derivatives

Compound IDPyridine Derivative ClassTarget KinaseIC50 (µM)Reference InhibitorReference Inhibitor IC50 (µM)
8b Pyridine-UreaVEGFR-25.0 ± 1.91Sorafenib0.09 ± 0.01
8e Pyridine-UreaVEGFR-23.93 ± 0.73Sorafenib0.09 ± 0.01
Compound 4 PyrazolopyridineCDK2/cyclin A20.24Roscovitine0.39
Compound 1 PyridoneCDK2/cyclin A20.57Roscovitine0.39
Compound 11 PyridineCDK2/cyclin A20.50Roscovitine0.39
PD180970 Pyrido[2,3-d]pyrimidineBcr-Abl0.17--
Compound 65 Pyrido[2,3-d]pyrimidinePDGFr, FGFr, EGFr, c-src1.11, 0.13, 0.45, 0.22--

Data compiled from multiple sources.[1][3][4]

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5][7]

  • Incubation with MTT: Incubate the plate at 37°C for 3-4 hours, allowing the viable cells to convert the MTT into formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Apoptosis (Annexin V-FITC) Assay

This flow cytometry-based assay is used to detect apoptosis, or programmed cell death, a common mechanism of action for anticancer drugs.[9][10]

Principle: In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, allowing for the differentiation of cell populations.[9][10]

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours). Include untreated cells as a negative control.

  • Cell Harvesting: For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the attached cells. For suspension cells, collect by centrifugation. Combine the floating and adherent/pelleted cells.[11]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[12]

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are live cells.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Kinase Inhibition (Luminescence-Based) Assay

This biochemical assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and suitability for high-throughput screening.[13][14][15]

Principle: The assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is stopped, and any remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[14]

Procedure:

  • Assay Plate Preparation: Add the test compound at various concentrations to the wells of a 384-well plate. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.

  • Kinase Reaction: Add the kinase enzyme and its specific substrate to the wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.[8]

  • Reaction Termination and ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.[13][16]

  • Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[13]

  • Luminescence Measurement: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the amount of kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Mandatory Visualization

The following diagrams illustrate key signaling pathways often targeted by pyridine-based compounds and a general workflow for the validation of their bioactivity.

experimental_workflow cluster_discovery Compound Discovery & Synthesis cluster_in_vitro In Vitro Bioactivity Assays cluster_analysis Data Analysis & Lead Identification cluster_mechanism Mechanism of Action Studies Lib Compound Library Screening CellVia Cell Viability Assays (e.g., MTT) Lib->CellVia Synth Synthesis of Novel Pyridine Derivatives Synth->CellVia KinaseAssay Kinase Inhibition Assays CellVia->KinaseAssay Active Compounds ApoptosisAssay Apoptosis Assays (e.g., Annexin V) KinaseAssay->ApoptosisAssay Potent Inhibitors IC50 IC50 Determination ApoptosisAssay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead Lead Compound Identification SAR->Lead Pathway Signaling Pathway Analysis Lead->Pathway Target Target Engagement & Validation Pathway->Target

Experimental workflow for bioactivity validation.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Inhibitor Pyridine-based Inhibitor Inhibitor->PI3K Inhibits

Simplified PI3K/Akt signaling pathway.

JAK_STAT_pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT CytokineReceptor->STAT Recruits & Phosphorylates JAK->CytokineReceptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Initiates Inhibitor Pyridine-based Inhibitor Inhibitor->JAK Inhibits

Simplified JAK-STAT signaling pathway.

References

A Comparative Review of the In Vitro Efficacy of Novel Pyridine-Urea Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The pyridine nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, pyridine-ureas have emerged as a promising class of compounds with significant potential in oncology. This guide provides a comparative analysis of the in vitro efficacy of a series of novel pyridine-urea analogs, presenting key experimental data to aid researchers and drug development professionals in their evaluation of these potential therapeutic agents. The data herein is compiled from a study focused on the synthesis and biological evaluation of these compounds against various cancer cell lines.

Quantitative Efficacy Data

The in vitro cytotoxic activity of the synthesized pyridine-urea analogs (designated 8a–n) was evaluated against the MCF-7 breast cancer cell line. Furthermore, a selection of the most potent compounds was screened against a panel of 58 cancer cell lines by the US National Cancer Institute (NCI). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: In Vitro Cytotoxicity of Pyridine-Urea Analogs against MCF-7 Breast Cancer Cell Line

CompoundIC50 (µM) after 48hIC50 (µM) after 72h
8e0.220.11
8n1.880.80
Doxorubicin (Reference)1.93Not Reported
Data sourced from a study on the synthesis and in vitro biological evaluation of pyridine-ureas as potential anticancer agents.[1]

Table 2: Mean Growth Inhibition of Selected Pyridine-Urea Analogs in the NCI 58-Cell Line Screen

CompoundMean Inhibition (%)
8b43
8e49
Data reflects the average growth inhibition across 58 different cancer cell lines as per the US-NCI protocol.[1]

Table 3: VEGFR-2 Inhibitory Activity of Selected Pyridine-Urea Analogs

CompoundIC50 (µM)
8b5.0 ± 1.91
8e3.93 ± 0.73
Sorafenib (Reference)Not Reported
VEGFR-2 is a key target in angiogenesis, and its inhibition is a crucial mechanism for many anticancer drugs.[1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings. The following protocols were utilized in the evaluation of the pyridine-urea analogs.

1. In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the pyridine-urea derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Procedure:

    • Cells were seeded in 96-well plates and incubated for 24 hours.

    • The cells were then treated with various concentrations of the test compounds and the reference drug, doxorubicin.

    • After incubation for 48 or 72 hours, the treatment medium was removed, and MTT solution was added to each well.

    • The plates were incubated for an additional period to allow for the formation of formazan crystals.

    • The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution was measured at a specific wavelength using a microplate reader.

    • The IC50 values were calculated from the dose-response curves.

2. US-NCI 58-Cell Line Screening

Selected compounds were evaluated for their in vitro anticancer activity by the National Cancer Institute (NCI) Developmental Therapeutics Program. This screening involves testing the compounds against a panel of 58 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The protocol is standardized by the NCI.

3. VEGFR-2 Inhibitory Assay

To investigate the mechanism of action of the most promising compounds, their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) was assessed. VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis.

  • Assay Principle: The assay typically involves measuring the phosphorylation of a substrate by the VEGFR-2 kinase domain in the presence and absence of the inhibitor.

  • Procedure:

    • The VEGFR-2 enzyme, a substrate (e.g., a synthetic peptide), and ATP are incubated in a reaction buffer.

    • The test compounds are added at various concentrations.

    • The reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified, often using an ELISA-based method or a fluorescence-based readout.

    • The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the experimental process and the targeted biological pathway, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of Pyridine-Urea Analogs (8a-n) mtt MTT Assay (MCF-7 Cell Line) synthesis->mtt All Compounds nci NCI 58-Cell Line Screen (Selected Compounds) mtt->nci Selected Compounds ic50_mcf7 IC50 Calculation (MCF-7) mtt->ic50_mcf7 vegfr2 VEGFR-2 Inhibitory Assay (Most Active Compounds) nci->vegfr2 mean_inhibition Mean Growth Inhibition (%) nci->mean_inhibition ic50_vegfr2 IC50 Calculation (VEGFR-2) vegfr2->ic50_vegfr2 signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Analogs Pyridine-Urea Analogs (e.g., 8b, 8e) Analogs->VEGFR2 Inhibits

References

Comparative Cross-Reactivity Profiling of N-Methyl-1-(piperidin-4-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-Methyl-1-(piperidin-4-YL)methanamine scaffold is a key structural motif in a variety of pharmacologically active compounds. The substituents on the piperidine ring and the exocyclic nitrogen significantly influence the therapeutic target affinity and the off-target interaction profile. Understanding the cross-reactivity of these derivatives is crucial for predicting potential side effects and ensuring the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of two notable derivatives, Pimavanserin and BMS-986169, supported by experimental data.

Quantitative Cross-Reactivity Data

The following table summarizes the binding affinities of Pimavanserin and BMS-986169 against their primary targets and a range of off-targets. Lower Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) values indicate higher binding affinity and potency, respectively.

CompoundPrimary TargetPrimary Target AffinityOff-TargetOff-Target AffinityReference
Pimavanserin (ACP-103) 5-HT2A ReceptorKi: 0.5 nM (pKi: 9.3)5-HT2C ReceptorKi: 15.8 nM (pKi: 8.8)[1]
IC50: 0.7 nM (inverse agonist)Dopamine D2 Receptor> 10,000 nM[1]
Adrenergic α1A Receptor> 1,000 nM[1]
Muscarinic M1-M5 Receptors> 1,000 nM[1]
Histamine H1 Receptor> 1,000 nM[1]
BMS-986169 NMDA Receptor (GluN2B)Ki: 4.0 nMBroad panel of GPCRs, ion channels, nuclear hormone receptors, and enzymesNo significant activity observed[2]
IC50: 24 nM (functional inhibition)

Summary of Findings:

Pimavanserin, an inverse agonist of the 5-HT2A receptor, demonstrates high selectivity.[3][4][5] It exhibits a significantly lower binding affinity for the 5-HT2C receptor and negligible affinity for a wide array of other monoaminergic receptors, including dopaminergic, adrenergic, muscarinic, and histaminergic receptors.[1][6][7] This high selectivity is thought to contribute to its favorable side effect profile compared to less selective antipsychotics.[3]

BMS-986169, a negative allosteric modulator of the GluN2B subunit of the NMDA receptor, also displays a highly selective profile.[2] Extensive in vitro screening has shown no significant off-target activity against a broad range of receptors and enzymes.[2] This specificity is a key characteristic for a therapeutic agent targeting the glutamatergic system to minimize potential neurological side effects.

Experimental Protocols

The cross-reactivity data presented above is typically generated through a combination of in vitro assays. A tiered approach is often employed to systematically identify off-target interactions.

1. Radioligand Binding Assays:

This is a fundamental technique used to determine the binding affinity of a test compound to a specific receptor.

  • Principle: A radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a preparation of cell membranes containing the receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value.

  • Procedure Outline:

    • Membrane Preparation: Cell lines or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.

    • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes in a suitable buffer.

    • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

    • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

    • Data Analysis: Competition binding curves are generated, and IC50 values are calculated. These are then converted to Ki values using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[1]

2. Enzyme Inhibition Assays:

For derivatives that may interact with enzymes, their inhibitory activity is assessed.

  • Principle: The activity of a purified enzyme is measured in the presence of its substrate and varying concentrations of the test compound. The concentration of the compound that reduces the enzyme's activity by 50% is the IC50 value.

  • Procedure Outline:

    • Reaction Mixture: The enzyme, its specific substrate, and varying concentrations of the test compound are combined in a reaction buffer.

    • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.

    • Detection: The formation of the product or the depletion of the substrate is measured using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Data Analysis: The enzyme activity is plotted against the concentration of the test compound to determine the IC50 value.

3. Functional Assays (Cell-Based):

These assays measure the functional consequence of the compound binding to its target, such as agonism, antagonism, or inverse agonism.

  • Principle: Cells expressing the target receptor are stimulated with a known agonist in the presence of the test compound. The cellular response (e.g., changes in second messenger levels like calcium or cAMP) is measured. For inverse agonism, the ability of the compound to reduce the basal (constitutive) activity of the receptor is assessed.

  • Example (R-SAT): The Receptor Selection and Amplification Technology (R-SAT) is a cell-based functional assay that can determine if a ligand is an agonist, antagonist, or inverse agonist.[8]

Visualizations

Experimental_Workflow Tiered Experimental Workflow for Cross-Reactivity Profiling cluster_tier1 Tier 1: In Silico Profiling cluster_tier2 Tier 2: Primary & Selectivity Screening cluster_tier3 Tier 3: Broad Panel Screening cluster_tier4 Tier 4: Cellular & In Vivo Follow-up in_silico Computational Screening (e.g., pharmacophore modeling, docking) primary_assay Primary Target Assay (Binding and Functional) in_silico->primary_assay Prioritize Compounds selectivity_panel Focused Selectivity Panel (e.g., related receptor subtypes) primary_assay->selectivity_panel Confirm On-Target Activity broad_panel Broad Off-Target Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) selectivity_panel->broad_panel Assess Broader Selectivity cellular_assays Cellular Functional Assays (Phenotypic screens) broad_panel->cellular_assays Investigate Hits in_vivo In Vivo Toxicity & PK/PD Studies cellular_assays->in_vivo Validate in Biological Systems

Caption: A tiered workflow for assessing the cross-reactivity of drug candidates.

Signaling_Pathways Signaling Pathways of Pimavanserin and BMS-986169 cluster_pimavanserin Pimavanserin Pathway cluster_bms BMS-986169 Pathway pimavanserin Pimavanserin ht2a 5-HT2A Receptor pimavanserin->ht2a Inverse Agonist gq11 Gq/11 ht2a->gq11 Blocks Basal Activity plc PLC Activation gq11->plc downstream_5ht2a Modulation of Psychosis Symptoms plc->downstream_5ht2a bms BMS-986169 nmda NMDA Receptor (GluN1/GluN2B) bms->nmda Negative Allosteric Modulator ca_influx Ca2+ Influx nmda->ca_influx Reduces excitotoxicity Neuronal Excitotoxicity ca_influx->excitotoxicity downstream_nmda Modulation of Depressive Symptoms excitotoxicity->downstream_nmda

Caption: Distinct primary signaling pathways for Pimavanserin and BMS-986169.

References

Structure-Activity Relationship of (2-Methylpyridin-3-yl)methanamine Analogs as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide on the structure-activity relationship (SAR) of pyridine-methanamine derivatives reveals critical insights into their potency as antitubercular agents targeting the essential MmpL3 transporter. This guide provides a detailed comparison of various derivatives, their biological activities supported by experimental data, and the methodologies used in their evaluation.

Recent research has focused on pyridine-methanamine derivatives as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids essential for the viability of Mycobacterium tuberculosis. Comprehensive SAR studies have led to the identification of potent compounds with significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains.

Quantitative SAR Data

The antitubercular activity of various pyridine-2-methylamine derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis. The results highlight the impact of different substituents on the compound's potency.

Compound IDR¹ GroupR² GroupMIC (μg/mL)cLogP
35N-4,4-dimethylazasilylIsopropyl24.67
45N-4,4-dimethylazasilylPyridin-3-yl643.12
46N-4,4-dimethylazasilylPyridin-4-yl323.09
47N-4,4-dimethylazasilylFuran-2-yl643.82
48N-4,4-dimethylazasilylFuran-3-yl323.82
49N-4,4-dimethylazasilyl4-Nitrophenyl44.66
50N-4,4-dimethylazasilyl4-Bromophenyl25.43
51N-4,4-dimethylazasilyl4-(Trifluoromethyl)phenyl645.88
52N-4-methylpiperidinylIsobutyl25.11
53N-4-methylpiperidinyltert-Butyl25.16
54N-4-methylpiperidinylCyclohexyl25.64
55N-4-methylpiperidinylNaphthyl45.86
58N-8-azaspiro[1][2]decylIsobutyl0.55.92
59N-8-azaspiro[1][2]decyltert-Butyl0.55.97
60N-8-azaspiro[1][2]decylCyclohexyl0.56.45
61N-8-azaspiro[1][2]decylIsopropyl0.55.48
62N-8-azaspiro[1][2]decyl4-Biphenyl0.01566.81
63N-8-azaspiro[1][2]decyl4-Biphenyl0.01566.81
64N-8-azaspiro[1][2]decyl4'-Chloro-4-biphenyl0.06257.52
65N-8-azaspiro[1][2]decyl4'-Methyl-4-biphenyl0.03127.24
66N-8-azaspiro[1][2]decyl3-Pyridyl0.54.74
67N-8-azaspiro[1][2]decyl2,4-Difluorophenyl0.255.89
68N-8-azaspiro[1][2]decylFuryl0.06255.44

Key Observations from the SAR data:

  • Replacement of N-4-methylpiperidinyl with N-8-azaspiro[1][2]decyl at the R¹ position generally led to a significant increase in antitubercular activity.

  • At the R² position, bulky aromatic groups like 4-biphenyl were found to be optimal for potency, as seen in the most active compounds 62 and 63.

  • Electron-donating groups at the R² position maintained activity, while electron-withdrawing groups and N- or O-containing aromatic rings tended to decrease activity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antitubercular activity of the synthesized compounds was determined using a microplate-based assay with Alamar blue for visualization.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • 96-well microplates

  • Resazurin sodium salt (Alamar blue) solution

  • Test compounds dissolved in DMSO

Procedure:

  • Bacterial cultures of M. tuberculosis H37Rv were grown to mid-log phase in Middlebrook 7H9 broth.

  • The test compounds were serially diluted in the 96-well plates with the culture medium to achieve a range of final concentrations.

  • The bacterial suspension was added to each well to a final inoculum size of approximately 5 x 10⁵ CFU/mL.

  • The plates were incubated at 37°C for 5-7 days.

  • Following incubation, the Alamar blue solution was added to each well, and the plates were re-incubated for 24 hours.

  • The MIC was determined as the lowest concentration of the compound that prevented a color change of the Alamar blue indicator from blue to pink, indicating inhibition of bacterial growth.

Signaling Pathway and Experimental Workflow

The target of these pyridine-methanamine derivatives, MmpL3, is a transporter protein essential for the biosynthesis of the mycobacterial cell wall. It is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, across the cytoplasmic membrane. Inhibition of MmpL3 disrupts the mycolic acid pathway, leading to cell death.

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm FAS_I Fatty Acid Synthase I (FAS-I) Mycolic_Acid_Synthesis Mycolic Acid Synthesis FAS_I->Mycolic_Acid_Synthesis TMM_Synthesis TMM Synthesis Mycolic_Acid_Synthesis->TMM_Synthesis Trehalose Trehalose Trehalose->TMM_Synthesis TMM Trehalose Monomycolate (TMM) TMM_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Inhibitor (2-Methylpyridin-3-yl)methanamine Derivative Inhibitor->MmpL3 Inhibition Cell_Wall_Synthesis Mycolic Acid Incorporation into Cell Wall TMM_Periplasm->Cell_Wall_Synthesis

Caption: Inhibition of the MmpL3 transporter by pyridine-methanamine derivatives blocks the translocation of TMM.

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of the compounds.

MIC_Workflow start Start: Prepare M. tuberculosis Culture prepare_compounds Prepare Serial Dilutions of Test Compounds in 96-well Plate start->prepare_compounds add_bacteria Add Bacterial Suspension to Each Well prepare_compounds->add_bacteria incubate Incubate Plates at 37°C for 5-7 Days add_bacteria->incubate add_alamar Add Alamar Blue Indicator incubate->add_alamar reincubate Re-incubate for 24 Hours add_alamar->reincubate read_results Observe Color Change and Determine MIC reincubate->read_results end End: Record MIC Value read_results->end

Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

References

Benchmarking (2-Methylpyridin-3-yl)methanamine Derivatives: A Comparative Analysis Against Known Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of (2-Methylpyridin-3-yl)methanamine derivatives against established therapeutic agents, drawing upon available experimental data for structurally similar compounds. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the evaluation of this chemical scaffold for further drug discovery and development.

Data Presentation: Comparative Efficacy

The therapeutic potential of this compound derivatives is explored through their performance in anticancer and antimicrobial assays. The following tables summarize the available quantitative data for derivatives and known therapeutic agents.

Anticancer Activity

The in vitro cytotoxic activity of a novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative (Compound IIB), which shares a core pyridine-methanamine-like structure, was evaluated against the A549 lung cancer cell line. The results are compared with the standard chemotherapeutic agent Doxorubicin and the targeted therapy Imatinib.

Table 1: In Vitro Anticancer Activity (IC50 Values)

Compound/AgentCancer Cell LineIC50 (µM)Reference
Compound IIB (pyridin-3-yl derivative) A549 (Lung Carcinoma)0.229 [1]
ImatinibA549 (Lung Carcinoma)2.479[1]
DoxorubicinA549 (Lung Carcinoma)> 20[2][3]
DoxorubicinHeLa (Cervical Cancer)2.9[2][3]
DoxorubicinMCF-7 (Breast Cancer)2.5[2][3]
DoxorubicinHepG2 (Liver Cancer)12.2[2][3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

A novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative (Compound IIC) was assessed for its antimicrobial properties. Additionally, data for pyridine-2-methylamine derivatives against Mycobacterium tuberculosis (H37Rv) are presented alongside common antibiotics for comparison.

Table 2: In Vitro Antimicrobial Activity (MIC Values)

Compound/AgentMicroorganismMIC (µg/mL)Reference
Compound IIC (pyridin-3-yl derivative) Proteus mirabilis16[1]
Compound IIC (pyridin-3-yl derivative) Klebsiella pneumoniae64[1]
Pyridine-2-methylamine derivatives Mycobacterium tuberculosis H37Rv0.5 - 64[4]
LinezolidGram-Positive Bacteria (e.g., Staphylococcus aureus)0.5 - 4[5][6][7]
CiprofloxacinGram-Negative Bacteria (e.g., E. coli, P. aeruginosa)≤0.25 - >1[8][9]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.

1. Cell Preparation:

  • Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 1 x 104 cells/well.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds and reference drugs (e.g., Doxorubicin) in the appropriate cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells.

  • Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Antimicrobial Agent Dilutions:

  • Perform a serial two-fold dilution of the test compounds and reference antibiotics (e.g., Linezolid, Ciprofloxacin) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Neuroprotective Activity Assay using SH-SY5Y Cells

This protocol assesses the potential of compounds to protect neuronal cells from toxin-induced cell death.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).

  • For a more mature neuronal phenotype, differentiate the cells by treating them with retinoic acid for several days.

2. Compound and Toxin Treatment:

  • Seed the differentiated SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).

  • Induce neurotoxicity by adding a known neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone).

  • Include control wells with cells only, cells with the neurotoxin only, and cells with the test compound only.

  • Incubate the plate for 24-48 hours.

3. Cell Viability Assessment (MTT Assay):

  • Following the incubation, assess cell viability using the MTT assay as described in the anticancer activity protocol.

4. Data Analysis:

  • Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and the neurotoxin to the viability of cells treated with the neurotoxin alone.

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by pyridine derivatives in the context of cancer therapy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: VEGFR-2 signaling pathway in angiogenesis.

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt/mTOR signaling pathway.

References

A Comparative Guide to the Physicochemical Properties of Aminomethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and coordination chemistry, the aminomethylpyridines—specifically the 2-, 3-, and 4-positional isomers—represent a foundational class of building blocks. Their utility as ligands, synthons, and key structural motifs is dictated by a subtle yet profound interplay of their physicochemical properties. The seemingly minor shift of a single aminomethyl group around the pyridine ring induces significant changes in basicity, lipophilicity, and solid-state architecture. This guide provides an in-depth comparative analysis of these isomers, offering the theoretical rationale and practical experimental context required for informed decision-making in research and development.

Structural Overview: More Than Just Positional Isomers

The core structure of aminomethylpyridine consists of a pyridine ring, an aromatic heterocycle with a nitrogen atom, and an aminomethyl substituent (-CH₂NH₂). The position of this substituent (ortho, meta, or para to the ring nitrogen) defines the three isomers: 2-aminomethylpyridine (2-AMP), 3-aminomethylpyridine (3-AMP), and 4-aminomethylpyridine (4-AMP). This positional variation directly influences the electronic interplay between the two nitrogen atoms, governing the molecule's overall properties.

Diagram 1: Chemical Structures of Aminomethylpyridine Isomers

A schematic of the three positional isomers of aminomethylpyridine.

Acid-Base Properties: The Tale of Two pKa's

Aminomethylpyridines are dibasic compounds, featuring two protonatable nitrogen centers: the aromatic pyridine nitrogen and the aliphatic amino nitrogen. The pKa values associated with their conjugate acids are critical for predicting their ionization state at physiological pH (~7.4), which in turn affects solubility, receptor binding, and membrane transport.

Comparative pKa Data

Isomer pKa₁ (Pyridinium) pKa₂ (Ammonium) Data Source
2-Aminomethylpyridine ~2.6 ~8.4 Theoretical/Compiled Data[1]
3-Aminomethylpyridine ~5.98 ~8.34 [1][2]

| 4-Aminomethylpyridine | ~6.0 | ~9.0 | Compiled Data[3] |

Expert Analysis:

The most striking feature is the anomalously low pKa₁ of 2-AMP. This is a direct consequence of the ortho-positioning of the aminomethyl group. Upon protonation of the aliphatic amine (forming the ammonium), a stable six-membered ring can be formed via an intramolecular hydrogen bond with the lone pair of the pyridine nitrogen. This interaction significantly reduces the basicity of the pyridine nitrogen, making its protonation much less favorable.

Conversely, in 3-AMP and 4-AMP, the aminomethyl group is too distant to form such an intramolecular hydrogen bond. Their pKa₁ values are therefore much closer to that of pyridine itself (~5.2), with the electron-donating aminomethyl group slightly increasing the basicity of the pyridine ring. The higher basicity of the aliphatic amine in all isomers (pKa₂) is expected, as aliphatic amines are generally stronger bases than pyridines.[4]

Lipophilicity (logP): Balancing Polarity and Permeability

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, serving as a key indicator of lipophilicity.[5] In drug development, logP is a crucial parameter for predicting a molecule's ability to cross lipid membranes.

Comparative logP and Solubility Data

Isomer Property Value Data Source
2-Aminomethylpyridine Boiling Point 202-204 °C [6]
Melting Point -20 °C [6][7]
Density ~1.049 g/mL [6]
Solubility Soluble in water (1000 mg/mL at 20°C) [6]
3-Aminomethylpyridine Boiling Point 226 °C [8][9]
Melting Point -21 °C [2][8][9]
Density ~1.062 g/mL [2]
Solubility Fully miscible in water [10]
4-Aminomethylpyridine Boiling Point 230 °C
Melting Point -8 °C
Density ~1.065 g/mL

| | logP (Calculated) | 0.6 |[11] |

Expert Analysis:

The differences in boiling and melting points, though modest, reflect variations in intermolecular forces. The slightly higher melting point of 4-AMP compared to its isomers suggests a more efficient crystal packing arrangement in the solid state.

Solid-State Properties and Coordination Chemistry

The isomeric position profoundly impacts how these molecules arrange themselves in the solid state and how they coordinate to metal ions. These properties are fundamental to materials science and the development of metal-based therapeutics.

Expert Analysis:

  • Chelation vs. Bridging: 2-AMP is an excellent bidentate chelating ligand. The proximity of the two nitrogen atoms allows it to readily form stable five-membered rings with a single metal center. This chelating ability is crucial in catalysis and the formation of stable metal complexes.[7]

  • Bridging Ligands: In contrast, 3-AMP and 4-AMP cannot chelate to a single metal ion due to the larger distance between their nitrogen atoms. Instead, they typically act as monodentate ligands or, more commonly, as bridging ligands that link two different metal centers, leading to the formation of coordination polymers.[12][13] Studies on their coordination with Silver(I) have shown the formation of diverse 1-D and 2-D polymeric structures, influenced by the specific isomer and the counter-anion present.[12][13]

This fundamental difference in coordination mode is a primary driver for selecting one isomer over another in the design of coordination compounds with specific topologies and properties.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes a high-precision method for determining the pKa values of a polyprotic base like an aminomethylpyridine.[14]

Causality: Potentiometric titration is the gold standard for pKa determination because it directly measures the change in pH (proton activity) as a function of added titrant.[14] The inflection points in the resulting titration curve correspond to the equivalence points, and the pH at the half-equivalence points provides an accurate measure of the pKa values.[15][16]

Methodology:

  • Preparation:

    • Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[17]

    • Prepare a 0.01 M solution of the aminomethylpyridine isomer in deionized, carbonate-free water. A concentration of at least 10⁻⁴ M is required to see a clear inflection.[14]

    • Prepare a standardized 0.1 M solution of a strong acid (e.g., HCl) as the titrant.

    • To maintain a constant ionic strength, add a background electrolyte like 0.15 M KCl to the sample solution.[17]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the aminomethylpyridine solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[17]

    • Add the HCl titrant in small, precise increments (e.g., 0.05 mL) using a burette.

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[17]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • Determine the two equivalence points by finding the points of maximum slope on the curve (the inflection points), which can be identified using the first or second derivative of the titration curve.

    • The pKa₂ (for the more basic amino group) is the pH at the first half-equivalence point (half the volume of titrant needed to reach the first equivalence point).

    • The pKa₁ (for the less basic pyridine group) is the pH at the second half-equivalence point (the volume midway between the first and second equivalence points).

Diagram 2: Workflow for pKa Determination

G start Start: Prepare 0.01M aminomethylpyridine solution calibrate Calibrate pH meter (pH 4, 7, 10 buffers) start->calibrate setup Setup Titration Vessel: - Add sample & KCl - Immerse electrode - Purge with N2 calibrate->setup titrate Titrate with 0.1M HCl: - Add small increments - Record stable pH & volume setup->titrate plot Plot pH vs. Titrant Volume titrate->plot analyze Analyze Curve: - Find inflection points (1st/2nd derivative) - Determine V_eq1 and V_eq2 plot->analyze calculate Calculate pKa values: - pKa2 = pH at 0.5 * V_eq1 - pKa1 = pH at V_eq1 + 0.5 * (V_eq2 - V_eq1) analyze->calculate end_node End: Report pKa₁, pKa₂ calculate->end_node

A flowchart of the potentiometric titration protocol.

Protocol 2: Determination of logP by the Shake-Flask Method (OECD 107)

This protocol outlines the internationally recognized standard method for experimentally determining the n-octanol/water partition coefficient.[18][19]

Causality: The shake-flask method is a direct equilibrium measurement.[20] A compound is allowed to partition between two immiscible phases (n-octanol and water) until equilibrium is reached.[5] By measuring the concentration of the compound in each phase, the ratio, or partition coefficient, can be calculated directly. This method is considered reliable for compounds with logP values in the range of -2 to 4.[18][21]

Methodology:

  • Preparation:

    • Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by mixing them for 24 hours and then separating the phases. This prevents volume changes during the experiment.

    • Prepare a stock solution of the aminomethylpyridine isomer in one of the phases. The concentration should not exceed 0.01 mol/L.[5]

  • Partitioning:

    • In a suitable vessel (e.g., a centrifuge tube), add known volumes of the pre-saturated n-octanol and pre-saturated water. The volume ratio should be varied in different runs (e.g., 1:1, 2:1, 1:2) to ensure the final measurement is independent of the ratio.[19]

    • Add a small, accurately measured amount of the stock solution.

    • Seal the vessel and shake vigorously at a constant temperature (20-25 °C) until equilibrium is established (e.g., 24 hours).[20]

  • Phase Separation:

    • Separate the two phases by centrifugation to break any emulsions.[18]

  • Concentration Analysis:

    • Carefully take an aliquot from each phase (the n-octanol and the aqueous phase).

    • Determine the concentration of the aminomethylpyridine in each aliquot using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, or GC).[20]

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = C_octanol / C_water.

    • The final value is expressed as its base-10 logarithm: logP.

    • The experiment should be performed in duplicate or triplicate, and the final logP values should fall within a range of ± 0.3 units.[19]

Conclusion and Outlook

The choice between 2-, 3-, and 4-aminomethylpyridine is a critical decision that hinges on the specific application.

  • 2-Aminomethylpyridine is the ligand of choice for forming stable, monomeric metal complexes due to its strong bidentate chelating nature. However, its unique electronic properties, particularly its low pyridine basicity, must be considered in medicinal chemistry contexts.

  • 3-Aminomethylpyridine and 4-Aminomethylpyridine are ideal for constructing extended supramolecular structures and coordination polymers, acting as predictable bridging units. Their higher and more "conventional" pKa values make them behave more like simple substituted pyridines, which can be advantageous for tuning acid-base interactions in biological systems.

This guide has illuminated the key physicochemical differences between these isomers, grounding the discussion in both theoretical principles and validated experimental protocols. By understanding the causality behind these properties, researchers can more effectively harness the distinct characteristics of each aminomethylpyridine isomer to advance their work in drug discovery, materials science, and catalysis.

References

A Comparative Guide to In Silico ADME Prediction for (2-Methylpyridin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Early ADME Assessment

In modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant percentage of promising drug candidates falter in late-stage development due to unfavorable pharmacokinetic profiles.[1][2] The properties of Absorption, Distribution, Metabolism, and Excretion (ADME) dictate a compound's bioavailability, efficacy, and safety.[3] Consequently, evaluating ADME characteristics at the earliest stages of research is not just advantageous but essential for de-risking projects and optimizing resource allocation.[4][5]

Traditional in vitro and in vivo ADME assays, while indispensable, are often resource-intensive and time-consuming.[6] In silico (computational) ADME modeling has emerged as a transformative, cost-effective, and high-throughput alternative to prioritize and guide the design of new chemical entities (NCEs).[4][6][7] This guide provides a comparative overview of key in silico methodologies and a practical workflow for predicting the ADME properties of (2-Methylpyridin-3-yl)methanamine derivatives, a scaffold of interest in medicinal chemistry.

Core Methodologies in Computational ADME Prediction

The prediction of ADME properties relies on computational models that translate a molecule's structure into a quantitative or qualitative estimation of its pharmacokinetic behavior. The three predominant approaches are Quantitative Structure-Property Relationship (QSPR) models, Physiologically Based Pharmacokinetic (PBPK) modeling, and Machine Learning (ML).

Quantitative Structure-Property Relationship (QSPR)

QSPR is a foundational computational method that correlates the structural or physicochemical features of molecules, known as "descriptors," with their pharmacokinetic properties.[8][9] These models are built on the principle that the structure of a molecule inherently determines its properties. For pyridine derivatives, QSPR models have been successfully employed to predict various characteristics.[10][11][12]

Causality and Trustworthiness: The predictive power of a QSPR model is fundamentally limited by the data it was trained on. Therefore, a critical component of any robust QSPR model is its Applicability Domain (AD) .[13][14] The AD defines the chemical space—in terms of structure and properties—within which the model can make reliable predictions.[13][14][15][16] Applying a model to a compound that falls outside its AD is an extrapolation and significantly reduces the prediction's reliability. Researchers must always verify that their target molecules, such as this compound derivatives, are within the AD of the chosen model.[13]

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling represents a more holistic, mechanistic approach.[17] Instead of relying solely on structure-property correlations, PBPK models simulate the fate of a drug within a virtual system of interconnected physiological compartments representing organs and tissues.[18][][20] These models integrate a compound's physicochemical data (e.g., solubility, pKa) with physiological parameters (e.g., blood flow rates, organ volumes) to predict its PK profile over time.[17][20] PBPK is particularly powerful for predicting drug-drug interactions (DDIs) and extrapolating pharmacokinetics across different species or patient populations.[][20][21]

Machine Learning (ML) and Deep Learning

Machine learning, a subset of artificial intelligence, has revolutionized ADME prediction by enabling the development of highly accurate models from large and complex datasets.[22][23] Algorithms such as Support Vector Machines (SVMs), Random Forests (RF), and more recently, Graph Neural Networks (GNNs), can identify intricate, non-linear relationships between molecular structures and ADME endpoints that simpler models might miss.[23][24][25] The integration of ML into user-friendly tools has made these powerful predictive capabilities accessible to a broader scientific audience, accelerating data-driven decision-making in drug design.[4][26][27]

A Practical Workflow for In Silico ADME Prediction

This section outlines a step-by-step protocol for researchers to obtain and interpret ADME predictions for a series of hypothetical this compound derivatives.

Experimental Protocol

Objective: To predict the ADME profile of novel this compound derivatives using freely available web-based tools.

Materials:

  • 2D chemical structures of the derivatives in a standardized format (e.g., SMILES or SDF).

  • Access to a computer with an internet connection.

Methodology:

  • Compound Preparation:

    • Ensure all molecular structures are correctly drawn and represented. For this guide, we will use the SMILES (Simplified Molecular Input Line Entry System) format.

    • Example Derivative 1:Cc1cncc(c1)CN (this compound)

    • Example Derivative 2:Cc1cncc(c1)CNC(=O)c2ccccc2 (N-((2-Methylpyridin-3-yl)methyl)benzamide)

    • Example Derivative 3:Cc1cncc(c1)CN(C)C (N,N,2-Trimethylpyridin-3-yl)methanamine)

  • Selection of In Silico Tools:

    • For broad accessibility, this workflow utilizes well-regarded, free web servers.[1] A comparative approach using multiple tools is recommended to build confidence in the predictions.[28]

    • Tool 1: SwissADME: A popular server for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

    • Tool 2: pkCSM: Provides predictions on a wide range of ADME and toxicity properties using graph-based signatures.[29]

    • Tool 3: ADMETlab 2.0: A comprehensive platform for systematic ADMET evaluation.[30]

  • Execution of Predictions:

    • Navigate to each web server.

    • Copy and paste the SMILES strings for the derivatives into the input field.

    • Initiate the prediction calculation. The servers will process the structures and generate a detailed report of various ADME parameters.

  • Data Collation and Interpretation:

    • Systematically collect the predicted values for key ADME endpoints from each tool. Focus on parameters critical for early-stage assessment:

      • Absorption: Aqueous solubility (LogS), Caco-2 permeability, Human Intestinal Absorption (HIA).

      • Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) permeability.

      • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

      • Toxicity: hERG (human Ether-à-go-go-Related Gene) inhibition, Ames mutagenicity.

    • Analyze the data for each derivative, looking for potential liabilities (e.g., poor solubility, high hERG inhibition risk, strong CYP inhibition).

Visualization of Workflows and Relationships

Diagrams are essential for conceptualizing complex processes. The following have been generated using Graphviz to illustrate key workflows.

ADME_Prediction_Workflow cluster_input Step 1: Input cluster_tools Step 2: Prediction cluster_output Step 3: Analysis cluster_decision Step 4: Decision Input Prepare 2D Structure (SMILES/SDF) Tools Select In Silico Tools (e.g., SwissADME, pkCSM) Input->Tools Execution Submit Structures & Execute Predictions Tools->Execution Interpretation Collate & Interpret ADME Parameters Execution->Interpretation AD Assess Applicability Domain (AD) Interpretation->AD Decision Decision Making AD->Decision Advance Advance Decision->Advance Favorable Profile Modify Modify Decision->Modify Liabilities Identified Discard Discard Decision->Discard Poor Profile

Caption: In Silico ADME Prediction Workflow.

ADME_Properties_Interrelationship Absorption Absorption Distribution Distribution Absorption->Distribution Bioavailability Excretion Excretion Absorption->Excretion First-Pass Effect Metabolism Metabolism Distribution->Metabolism Tissue Exposure Toxicity Toxicity Distribution->Toxicity Target Organ Exposure Metabolism->Excretion Clearance Metabolism->Toxicity Metabolite Activity

Caption: Inter-relationships of ADME/Tox Properties.

Comparative Data Analysis

To illustrate the output of this workflow, the table below summarizes hypothetical prediction data for our three this compound derivatives. The values are representative of what one might obtain from tools like SwissADME and pkCSM.

PropertyDerivative 1 (Core)Derivative 2 (Amide)Derivative 3 (Tertiary Amine)Desired Range/Outcome
Physicochemical
Molecular Weight ( g/mol )122.17226.27150.22< 500
LogP (Lipophilicity)0.852.501.401 - 3
LogS (Aqueous Solubility)-1.5 (Soluble)-3.2 (Moderately Soluble)-2.0 (Soluble)> -4.0
TPSA (Ų)38.158.215.7< 140
Absorption
Caco-2 Permeability (logPapp)-1.2 (Low)0.5 (Moderate)-0.8 (Low-Moderate)> 0.9 (High)
Human Intestinal Absorption> 90%> 90%> 90%High
Distribution
BBB PermeantYesNoYesTarget Dependent
P-gp SubstrateNoYesNoNo (for CNS drugs)
Plasma Protein Binding~20%~85%~40%Varies; unbound fraction is active
Metabolism
CYP2D6 InhibitorNoYesYesNo
CYP3A4 InhibitorNoNoNoNo
Toxicity
hERG InhibitorNoYes (Low risk)NoNo
Ames ToxicityNoNoNoNo
Drug-Likeness
Lipinski's Rule of 5Yes (0 violations)Yes (0 violations)Yes (0 violations)No violations
Analysis of Comparative Data:
  • Derivative 1 (Core Scaffold): Shows good solubility and low toxicity risk but may have low permeability. Its low LogP suggests it may be too polar for optimal membrane passage.

  • Derivative 2 (Amide): The addition of the benzamide group increases lipophilicity (LogP) and molecular weight, improving predicted permeability. However, this modification introduces potential liabilities, including being a P-gp substrate, a CYP2D6 inhibitor, and a low-risk hERG inhibitor. Plasma protein binding is also significantly higher.

  • Derivative 3 (Tertiary Amine): Methylation of the amine increases lipophilicity slightly without a large increase in molecular weight. It maintains good solubility but is now predicted to be a CYP2D6 inhibitor, a common liability for tertiary amines.

This comparative analysis allows researchers to form data-driven hypotheses. For instance, while the modification in Derivative 2 improved permeability, it introduced several off-target risks. Future design efforts could focus on modifying the core scaffold to enhance lipophilicity without introducing the specific structural motifs responsible for CYP or hERG interactions.

Conclusion and Future Outlook

In silico ADME prediction is an indispensable tool in modern drug discovery, providing a rapid, cost-effective method to evaluate and prioritize NCEs.[4] By leveraging a combination of QSPR, PBPK, and machine learning models, researchers can gain critical insights into the potential pharmacokinetic behavior of compounds like this compound derivatives long before they are synthesized. The key to success lies not in blindly accepting computational data, but in understanding the principles behind the predictions, critically evaluating the results within their applicability domain, and using the information to guide a robust, iterative design-make-test-analyze cycle.[27][28] As these computational tools continue to improve in accuracy and scope, their integration into early-stage research will further streamline the path to developing safer and more effective medicines.

References

A Comparative Analysis of Substituted Pyridine Drug Candidates: Bridging In Vitro Efficacy with In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of several recently developed substituted pyridine drug candidates. The following analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies for promising anticancer agents.

Key Findings Across Substituted Pyridine Candidates

Substituted pyridine scaffolds have demonstrated significant potential in the development of novel anticancer therapeutics. This guide focuses on a selection of compounds that have been evaluated in both laboratory-based cellular assays (in vitro) and in living organisms (in vivo), providing a critical perspective on the translation of preclinical data. The candidates highlighted include a pyridine heterocyclic hybrid targeting tubulin polymerization, a pyridine derivative inhibiting histone deacetylase 6 (HDAC6), a pyridine-based PIM-1 kinase inhibitor, and a novel pyridine derivative formulated in lipid nanocapsules.

Data Summary

The following tables summarize the quantitative in vitro and in vivo efficacy data for the selected substituted pyridine drug candidates.

Table 1: In Vitro Cytotoxicity of Substituted Pyridine Drug Candidates
Compound IDTarget/MechanismCancer Cell Line(s)IC50 (µM)Reference CompoundIC50 (µM)
Pyridine Hybrid (3b) Tubulin Polymerization InhibitorHuh-7 (Liver)6.54Taxol6.68
A549 (Lung)15.54Taxol38.05
MCF-7 (Breast)6.13Taxol12.32
Pyridine Derivative (H42) HDAC6 InhibitorSKOV3 (Ovarian)0.87--
A2780 (Ovarian)5.4--
PIM-1 Inhibitor (12) PIM-1 Kinase InhibitorMCF-7 (Breast)0.5Doxorubicin2.14
HepG2 (Liver)5.27Doxorubicin2.48
Pyridine Derivative (S4) Not SpecifiedMCF-7 (Breast)>100 (Free Drug)--
A549 (Lung)>100 (Free Drug)--
S4-loaded LPNCs Not SpecifiedMCF-7 (Breast)2.5--
A549 (Lung)4.2--

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. LPNCs: Lipid-Polymer Hybrid Nanocapsules.

Table 2: In Vitro Enzyme Inhibition of Substituted Pyridine Drug Candidates
Compound IDTarget EnzymeIC50Reference CompoundIC50
Pyridine Hybrid (3b) Tubulin Polymerization4.03 µMCombretastatin (A-4)1.64 µM
PIM-1 Inhibitor (12) PIM-1 Kinase14.3 nMStaurosporine16.7 nM
Table 3: In Vivo Efficacy of Substituted Pyridine Drug Candidates
Compound IDAnimal ModelCancer TypeEfficacy MetricResult
Pyridine Hybrid (3b) Not SpecifiedBreast CancerTumor InhibitionSignificant
Pyridine Derivative (H42) Nude Xenograft MouseOvarian CancerTumor GrowthRepressed cancer progression without obvious toxicity
PIM-1 Inhibitor (12) SEC-bearing MiceSolid TumorTumor Inhibition42.1%
S4-loaded LPNCs Ehrlich Ascites Carcinoma (EAC) Solid Tumor-bearing MiceSolid TumorTumor Growth InhibitionSuperior to free S4 and 5-fluorouracil

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

HDAC6_Pathway H42 Pyridine Derivative (H42) HDAC6 HDAC6 H42->HDAC6 Inhibition HSP90 HSP90 HDAC6->HSP90 Deacetylation a_tubulin α-tubulin HDAC6->a_tubulin Deacetylation Ac_HSP90 Acetylated HSP90 HSP90->Ac_HSP90 Ac_a_tubulin Acetylated α-tubulin a_tubulin->Ac_a_tubulin CyclinD1 Cyclin D1 Ac_HSP90->CyclinD1 Degradation G0G1_Arrest G0/G1 Phase Cell Cycle Arrest CyclinD1->G0G1_Arrest Leads to

HDAC6 Signaling Pathway Inhibition by Compound H42.

PIM1_Pathway PIM1_Inhibitor PIM-1 Inhibitor (Compound 12) PIM1 PIM-1 Kinase PIM1_Inhibitor->PIM1 Inhibition Apoptosis_Induction Apoptosis Induction PIM1_Inhibitor->Apoptosis_Induction Leads to Cell_Proliferation Cell Proliferation & Migration PIM1->Cell_Proliferation Promotes Apoptosis_Induction->Cell_Proliferation Inhibits

PIM-1 Kinase Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549, SKOV3) MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., Tubulin, Kinase) Cell_Culture->Enzyme_Assay Animal_Model Animal Model (e.g., Xenograft, EAC) MTT_Assay->Animal_Model Promising candidates selected for in vivo testing Enzyme_Assay->Animal_Model Tumor_Induction Tumor Induction Animal_Model->Tumor_Induction Treatment Treatment with Pyridine Candidate Tumor_Induction->Treatment Efficacy_Measurement Tumor Growth Measurement Treatment->Efficacy_Measurement

General Experimental Workflow for Drug Candidate Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cell Viability (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the substituted pyridine compounds for 48-72 hours.

  • MTT Incubation: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter is prepared in a 96-well plate.

  • Compound Addition: The test compounds are added to the wells. Nocodazole and Paclitaxel are used as negative and positive controls, respectively.

  • Polymerization Initiation: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: The increase in fluorescence due to the binding of the reporter to polymerized microtubules is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of polymerization and the maximum polymer mass are calculated to determine the inhibitory activity of the compound.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound on human tumors grown in immunodeficient mice.

  • Cell Implantation: Human cancer cells (e.g., SKOV3) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the pyridine drug candidate via a specified route and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Efficacy Evaluation: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

In Vivo Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

This model is used to assess the antitumor activity of compounds against a rapidly growing murine tumor.

  • Tumor Cell Inoculation: EAC cells are injected subcutaneously into the thigh or flank of Swiss albino mice.

  • Tumor Development: A solid tumor is allowed to develop at the site of injection.

  • Treatment Administration: Once the tumor is established, animals are treated with the test compound, a vehicle control, or a standard chemotherapeutic agent (e.g., 5-fluorouracil).

  • Efficacy Assessment: The antitumor efficacy is evaluated by measuring the tumor volume and weight at the end of the treatment period. The lifespan of the animals is also monitored.[1][2]

This guide offers a comparative overview to aid in the evaluation and progression of substituted pyridine compounds in the drug discovery pipeline. The presented data and protocols provide a foundation for further research and development in this promising area of oncology.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (2-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and scientific analysis, the responsible management of chemical waste is paramount to ensuring personal safety and environmental protection. This document provides a comprehensive, step-by-step protocol for the proper disposal of (2-Methylpyridin-3-yl)methanamine, a pyridine derivative that necessitates careful handling due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a substance-specific SDS is unavailable, guidance should be based on procedures for closely related pyridine compounds. Pyridine and its derivatives are typically classified as hazardous, often exhibiting flammable, toxic, and irritant properties.[1]

Personal Protective Equipment (PPE): All handling of this compound and its associated waste must be performed while wearing appropriate PPE to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.[2]
Protective Clothing Flame-resistant lab coatTo protect skin and clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated fume hoodTo avoid the inhalation of potentially harmful vapors.[1]

In the event of a spill, immediately evacuate the area and follow your institution's emergency procedures. For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.[1] The cleanup materials must then be collected and disposed of as hazardous waste.[3] For larger spills, contact your Environmental Health and Safety (EHS) department without delay.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream in compliance with all local, state, and federal regulations.[4] Never dispose of this chemical or its containers in the regular trash or down the drain.[5]

1. Waste Identification and Segregation:

  • Classification: All materials contaminated with this compound, including the pure substance, solutions, reaction byproducts, contaminated labware (e.g., pipette tips, filter paper), and spill cleanup materials, must be classified as hazardous waste.[1][2]

  • Segregation: It is critical to segregate this waste stream. Do not mix this compound waste with incompatible chemicals, especially strong oxidizing agents and acids, to prevent dangerous reactions.[1][6]

2. Waste Collection and Storage:

  • Container: Collect all waste in a designated, leak-proof hazardous waste container that is compatible with the chemical. The container must have a secure, tightly-fitting lid and be kept closed except when adding waste.[2][6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Flammable, Toxic).[6] Maintain a log of the contents.[2]

  • Storage: Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be well-ventilated and away from sources of ignition.[5][6]

3. Final Disposal Procedure:

  • Professional Disposal: The ultimate disposal of this compound must be handled by your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

  • Scheduling Pickup: Contact the appropriate EHS personnel to schedule a pickup for the full waste container.[2] Provide them with accurate documentation of the waste's composition.

  • Incineration: The standard disposal method for pyridine-containing waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to manage hazardous emissions.[7]

4. Decontamination of Empty Containers:

  • Empty containers that once held this compound must also be treated as hazardous waste.[3]

  • To decontaminate, triple-rinse the container with a suitable solvent. The rinsate from this process is considered hazardous and must be collected and added to your hazardous waste container.[2]

  • Only after proper decontamination can the container be considered for disposal as non-hazardous waste or recycling, in accordance with institutional policies.[8]

Procedural Diagrams

The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate Waste (e.g., unused chemical, contaminated items) B Classify as Hazardous Waste A->B C Segregate from Incompatible Materials (Acids, Oxidizers) B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure Proper Ventilation & Secure Location E->F G Contact EHS for Waste Pickup F->G H Transfer to Licensed Hazardous Waste Vendor G->H I High-Temperature Incineration H->I

Caption: Workflow for this compound Waste Disposal.

A Empty Chemical Container B Triple-Rinse with Appropriate Solvent A->B C Collect Rinsate as Hazardous Waste B->C D Allow Container to Air Dry B->D E Dispose of Decontaminated Container per Institutional Policy D->E

Caption: Protocol for Decontaminating Empty Chemical Containers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methylpyridin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Methylpyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.